molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B572707
CAS No.: 1231930-33-8
M. Wt: 271.133
InChI Key: SJQZRZLUEGCXFN-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C11H12BrFN2 and its molecular weight is 271.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRZLUEGCXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719275
Record name 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-33-8
Record name 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1231930-33-8

This technical guide provides an in-depth overview of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its crucial role in the manufacturing of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Abemaciclib.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrFN₂[1][2]
Molecular Weight 271.13 g/mol [1][2]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 353.4 ± 22.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.5 ± 0.1 g/cm³[3][4]
Flash Point (Predicted) 167.6 ± 22.3 °C[3][4]
LogP (Predicted) 3.68[4]
Solubility Soluble in DMSO[5]
Storage Sealed in a dry, room temperature environment[6]

Spectroscopic Data

While complete spectral data is proprietary to manufacturers, typical analytical methods confirm the structure of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl and methyl protons in the aliphatic region, and distinct aromatic proton signals influenced by the bromine and fluorine substituents.
Mass Spectrometry (ES+) A prominent molecular ion peak at m/z = 272 (M+H)⁺.
Infrared (IR) Characteristic peaks for C-H, C=N, C-F, and C-Br bonds.

Experimental Protocols: Synthesis

The synthesis of this compound is a critical step in the production of Abemaciclib. Several synthetic routes have been reported, with the following being a commonly cited method.

Synthesis of this compound

This protocol describes a cyclization reaction to form the benzimidazole ring system.

Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

Reagents and Solvents:

  • Potassium tert-butoxide

  • N-methylformamide (NMF)

  • Water

  • Methyl tert-butyl ether (MTBE)

  • n-hexane

  • Brine

Procedure:

  • To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide, potassium tert-butoxide is added portion-wise while maintaining the temperature below 30°C.

  • The reaction mixture is then heated to 70-75°C. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the mixture is cooled to 20-30°C and the reaction is quenched by the addition of water.

  • The product is extracted with methyl tert-butyl ether.

  • The combined organic phases are washed with brine.

  • The organic solvent is concentrated, and n-hexane is added to precipitate the product.

  • The resulting solid is collected by filtration to yield this compound.

For further purification, the crude product can be dissolved in dichloromethane, passed through a pad of silica gel and Celite, and recrystallized from a mixture of methyl tert-butyl ether and hexane.

Synthesis of Abemaciclib from this compound

This protocol outlines the subsequent coupling reaction to form Abemaciclib.

Starting Materials:

  • This compound

  • 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine

Reagents and Catalysts:

  • Potassium carbonate

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Palladium acetate

  • tert-Amyl alcohol

  • Dichloromethane

  • Hydrochloric acid

  • Sodium hydroxide solution

  • N-acetyl-L-cysteine

  • Acetone

Procedure:

  • A mixture of this compound, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, potassium carbonate, and Xantphos in tert-amyl alcohol is sparged with an inert gas (Argon or Nitrogen).

  • Palladium acetate is added, and the reaction mixture is heated to 98-100°C for 2-4 hours, with reaction progress monitored by TLC or HPLC.

  • After cooling, the reaction mass is diluted with dichloromethane and water, and then filtered.

  • The organic layer is separated and the product is extracted into an aqueous phase using dilute hydrochloric acid.

  • The combined aqueous layers are pH-adjusted to 11-12 with sodium hydroxide solution, and the product is extracted back into dichloromethane.

  • The organic layer is treated with N-acetyl-L-cysteine, washed with water, and concentrated under vacuum.

  • The residue is refluxed in acetone, cooled, and the solid product is collected by filtration, washed with acetone, and dried to yield Abemaciclib.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Abemaciclib, highlighting the role of this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Abemaciclib start_mat (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine intermediate 6-bromo-4-fluoro-1-isopropyl-2-methyl -1H-benzo[d]imidazole (CAS: 1231930-33-8) start_mat->intermediate Cyclization (Potassium tert-butoxide, NMF) abemaciclib Abemaciclib intermediate->abemaciclib Palladium-catalyzed Coupling Reaction coupling_partner 5-((4-ethylpiperazin-1-yl)methyl) pyridin-2-amine coupling_partner->abemaciclib

Caption: Synthetic pathway to Abemaciclib.

Biological Signaling Pathway of Abemaciclib

This compound is a precursor to Abemaciclib and is not known to have significant biological activity itself. Abemaciclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates the mechanism of action of Abemaciclib.

G cluster_pathway CDK4/6 Signaling Pathway in Cancer CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inhibits G1S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1S_Transition promotes pRb Phosphorylated Rb (pRb) Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

Caption: Abemaciclib's inhibition of the CDK4/6 pathway.

Biological Activity and Applications

As a pharmaceutical intermediate, this compound is primarily valued for its role in the synthesis of Abemaciclib.[8] There is currently no publicly available data to suggest that this intermediate possesses significant intrinsic biological activity. Its application is therefore highly specific to the manufacturing of its downstream active pharmaceutical ingredient.

Abemaciclib is indicated for the treatment of certain types of breast cancer and has demonstrated efficacy in inhibiting the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional chemical, medical, or safety advice.

References

Technical Guide: Physicochemical and Synthetic Profile of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular and synthetic characteristics of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of prominent pharmaceutical compounds. The document details its molecular weight, chemical properties, and relevant experimental protocols. Furthermore, it contextualizes the compound's role in the development of targeted therapies by illustrating its connection to specific signaling pathways.

Core Chemical Properties

This compound is a substituted benzimidazole derivative. Its chemical structure incorporates several functional groups that are pivotal to its reactivity and utility as a building block in medicinal chemistry. The quantitative physicochemical data for this compound are summarized below.

PropertyValueReference
Molecular Weight 271.13 g/mol [1][2]
Exact Molecular Weight 271.129 g/mol [3][4]
Molecular Formula C₁₁H₁₂BrFN₂[1][2][4][5]
CAS Number 1231930-33-8[1]
Density 1.5±0.1 g/cm³[3]
Boiling Point 353.4±22.0 °C at 760 mmHg[3]
Appearance Light yellow solid[6]

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis and for analytical characterization.

Calculation from Molecular Formula

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₁H₁₂BrFN₂).

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 12 × 1.008 u = 12.096 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Total Molecular Weight: 271.133 u

The following diagram illustrates the logical workflow for this calculation.

A Molecular Formula C₁₁H₁₂BrFN₂ B Identify Constituent Elements (C, H, Br, F, N) A->B C Determine Atomic Counts (C:11, H:12, Br:1, F:1, N:2) B->C E Calculate Mass Contribution (Count × Atomic Weight) C->E D Obtain Atomic Weights D->E F Sum Contributions E->F G Molecular Weight 271.13 g/mol F->G cluster_0 Cell Cycle Progression (G1 -> S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase promotes Intermediate 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole Abemaciclib Abemaciclib Intermediate->Abemaciclib Synthesis Abemaciclib->CDK46 inhibits Start Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine Reaction Cyclization Reaction (Base, Solvent, Heat) Start->Reaction Quench Quench with Water Reaction->Quench Extraction Organic Solvent Extraction Quench->Extraction Wash Wash with Brine Extraction->Wash Concentrate Concentrate Organic Phase Wash->Concentrate Precipitate Precipitation (add n-hexane) Concentrate->Precipitate Filter Filtration Precipitate->Filter Crude Crude Product Filter->Crude Recrystallize Recrystallization/ Chromatography Crude->Recrystallize Final Purified Product: 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole Recrystallize->Final

References

An In-depth Technical Guide to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No: 1231930-33-8). This compound is a key pharmaceutical intermediate, most notably in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in oncology.[1] This document consolidates available data on its chemical properties, synthesis, and its role in the mechanism of action of Abemaciclib. Detailed experimental protocols for its synthesis are provided, and key processes are visualized through diagrams.

Chemical Properties

This compound is a substituted benzimidazole with the molecular formula C₁₁H₁₂BrFN₂.[1][2] Its structure, featuring bromine and fluorine atoms on the benzene ring and isopropyl and methyl groups on the imidazole ring, is crucial for its function as a building block in pharmaceutical synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that many of the publicly available data points are predicted through computational models.

PropertyValueSource
IUPAC Name 6-bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole[2]
CAS Number 1231930-33-8[1][2]
Molecular Formula C₁₁H₁₂BrFN₂[1][2]
Molecular Weight 271.13 g/mol [1][2]
Appearance Light yellow or white solid[3][4]
Boiling Point ~353.4 °C (Predicted)[1]
Density 1.5 ± 0.1 g/cm³ (Predicted)
Flash Point 167.6 ± 22.3 °C (Predicted)
Solubility Soluble in DMSO[5]
pKa 3.48 ± 0.10 (Predicted)[6]
Spectral Data

While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, and IR peak analyses are not widely published, commercial suppliers confirm the structure of their products using these standard analytical techniques.[7] The available mass spectrometry data confirms the molecular weight of the compound.

TechniqueDataSource
Mass Spectrometry (ES+) m/z = 272 (M + H)⁺[8][9]
¹H-NMR Data conforms to the reference standard[7]
IR Spectroscopy Data conforms to the reference standard[7]

Biological Activity and Mechanism of Action

The primary significance of this compound in a biological context is its role as a critical intermediate in the synthesis of Abemaciclib.[1][9] Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, enzymes that are crucial for the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.

In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[10] Abemaciclib's mechanism of action involves binding to and inhibiting CDK4 and CDK6. This prevents the phosphorylation of the Retinoblastoma protein (Rb).[11][12] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[6] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[10][11][12]

While there is no substantial evidence for the direct biological activity of this compound itself, research indicates that derivatives of this compound exhibit significant antitumor activity.[1]

Abemaciclib Signaling Pathway

The following diagram illustrates the mechanism of action of Abemaciclib.

Abemaciclib_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth_Factors Growth Factors Ras_Raf_MAPK Ras/Raf/MAPK Pathway Growth_Factors->Ras_Raf_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factors->PI3K_AKT_mTOR CyclinD Cyclin D Ras_Raf_MAPK->CyclinD PI3K_AKT_mTOR->CyclinD CDK46 CDK4/6 CDK46_CyclinD Active CDK4/6- Cyclin D Complex pRb p-Rb CDK46_CyclinD->pRb Phosphorylation Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK46_CyclinD->Cell_Cycle_Arrest Rb Rb E2F E2F Rb->E2F Binds and Inactivates pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription Abemaciclib This compound (as intermediate for Abemaciclib) Abemaciclib->CDK46_CyclinD Inhibits CyclinDCDK46 CyclinDCDK46 CyclinDCDK46->CDK46_CyclinD

Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.

Experimental Protocols: Synthesis

The synthesis of this compound is well-documented, with the most common route involving the cyclization of an N-substituted acetamidine derivative.

Primary Synthesis Route

This method involves the reaction of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine with a strong base.[8][9]

Reactants:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide (or Sodium Hydride)

  • N-methylformamide (or other aprotic solvents like THF, DMF)[13]

Procedure:

  • A solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine is prepared in an aprotic solvent (e.g., N-methylformamide) in a reaction vessel.

  • A strong base, such as potassium tert-butoxide, is added portion-wise to the solution while maintaining the temperature below 30 °C.[8][9]

  • The reaction mixture is then heated to a temperature between 70-75 °C.[8][9]

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, the mixture is cooled to room temperature (20-30 °C).

  • The reaction is quenched by the addition of water.[8][9]

  • The product is extracted from the aqueous mixture using an organic solvent such as methyl tert-butyl ether.[8]

  • The combined organic phases are washed with brine and then concentrated under reduced pressure.

  • The crude product is precipitated by the addition of a non-polar solvent like n-hexane.[8]

  • The solid product is collected by filtration.

  • Further purification can be achieved by recrystallization from a mixed solvent system (e.g., methyl tert-butyl ether/hexane) or by column chromatography on silica gel.[8]

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Start Start Materials: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine + Strong Base + Solvent Reaction Cyclization Reaction (Heating at 70-75°C) Start->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quenching with Water Monitoring->Quenching Reaction Complete Extraction Solvent Extraction (e.g., MTBE) Quenching->Extraction Washing Wash with Brine Extraction->Washing Concentration Concentration of Organic Phase Washing->Concentration Precipitation Precipitation with n-Hexane Concentration->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization (e.g., MTBE/Hexane) Purification->Recrystallization Option 1 Chromatography Silica Gel Chromatography Purification->Chromatography Option 2 Final_Product Pure this compound Recrystallization->Final_Product Chromatography->Final_Product

General workflow for the synthesis and purification of the title compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. While detailed data on its intrinsic biological activity and certain physical properties are limited in public literature, its role as a key intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib is well-established. The synthetic routes are efficient and scalable, making it readily accessible for research and development purposes. This guide provides a foundational understanding of this compound for professionals in the field, highlighting its chemical properties and its crucial contribution to the development of targeted cancer therapies.

References

"6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound. This compound is a key intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted benzimidazole with the molecular formula C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol . The structural characteristics, including the presence of bromine and fluorine atoms, as well as isopropyl and methyl groups, are crucial for its reactivity and role as a precursor in pharmaceutical synthesis.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1231930-33-8
Molecular Formula C₁₁H₁₂BrFN₂
Molecular Weight 271.13 g/mol
Appearance White to light yellow solid
Boiling Point 353.4 ± 22.0 °C (Predicted)
Density 1.5 ± 0.1 g/cm³
Flash Point 167.6 ± 22.3 °C
Refractive Index 1.601
pKa 3.48 ± 0.10 (Predicted)
Structural Diagram

The following diagram illustrates the two-dimensional structure of this compound.

Figure 1: Chemical structure of the compound.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

This method involves the cyclization of an acetamidine derivative.

Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide

  • N-methylformamide (NMF)

  • Water

  • Methyl tert-butyl ether (MTBE)

  • Brine

  • n-Hexane

  • Dichloromethane

  • Silica gel

  • Celite

Procedure:

  • To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg), add potassium tert-butoxide (6.9 kg) in portions, maintaining the temperature below 30°C.[2][3]

  • Heat the reaction mixture to 70-75°C and monitor the reaction progress by HPLC until completion.[2][3]

  • Cool the mixture to 20-30°C and quench the reaction by adding water (227 kg).[2][3]

  • Extract the product with methyl tert-butyl ether (4 x 37 kg).[2][3]

  • Combine the organic layers and wash with brine (2 x 49 kg).[2][3]

  • Concentrate the organic phase to a volume of 25-30 L.[2][3]

  • Add n-hexane (64 kg) to the concentrated solution to induce precipitation.[2][3]

  • Filter the resulting slurry to obtain the crude product (11 kg).[2][3]

  • For further purification, dissolve the crude product in dichloromethane, filter through a pad of silica gel and Celite, and recrystallize from a mixture of methyl tert-butyl ether and n-hexane.[2][3]

Method 2: From N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine with Sodium Hydride

This alternative method utilizes sodium hydride as a base.

Materials:

  • N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Sodium hydride (NaH)

  • Aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • In a reaction vessel purged with nitrogen, add sodium hydride (20.61 g) and an aprotic solvent (500 ml). Stir the suspension at a constant temperature (ranging from -10°C to 25°C depending on the solvent).

  • Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the same aprotic solvent and add it dropwise to the sodium hydride suspension.

  • Heat the reaction mixture to a temperature between 40-100°C and stir for 4-10 hours.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous solution three times with an appropriate organic solvent.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in n-hexane and add deionized water. Let the solution stand overnight to allow for crystallization.

  • Filter the white crystals and dry to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G start Starting Materials (Amidine Derivative, Base, Solvent) reaction Cyclization Reaction (Heating and Stirring) start->reaction quench Reaction Quenching (Addition of Water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Washing of Organic Phase (Brine) extraction->wash dry Drying and Concentration wash->dry crystallization Crystallization/Precipitation dry->crystallization filtration Filtration and Drying crystallization->filtration purification Optional Purification (Recrystallization/Chromatography) filtration->purification product Final Product purification->product

Figure 2: Generalized synthesis workflow.

Biological Relevance and Application

While there is limited publicly available data on the direct biological activity of this compound, its significance lies in its role as a crucial intermediate for the synthesis of Abemaciclib.[1] Abemaciclib is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.

Role in Abemaciclib Synthesis

This benzimidazole derivative serves as a core structural component of Abemaciclib. The final active pharmaceutical ingredient is formed through a palladium-catalyzed cross-coupling reaction between this compound and 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.[4]

Mechanism of Action of Abemaciclib and the CDK4/6 Pathway

The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[5] This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression.[5] This ultimately leads to G1 cell cycle arrest.

CDK4/6 Signaling Pathway

The diagram below illustrates the CDK4/6 signaling pathway and the point of inhibition by drugs like Abemaciclib.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases Rb_E2F Rb-E2F Complex (Inactive) E2F->Rb_E2F Genes Gene Transcription (for S-phase entry) E2F->Genes Activates G1_S G1-S Phase Transition Genes->G1_S Abemaciclib Abemaciclib (and other CDK4/6 inhibitors) Abemaciclib->Complex Inhibits

Figure 3: The CDK4/6 signaling pathway.

Structure-Activity Relationship (SAR) Context

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[6] In the context of CDK inhibitors, the specific substitutions on the benzimidazole ring of this compound are likely optimized to provide a suitable three-dimensional conformation and electronic properties for subsequent coupling reactions and ultimately for binding to the ATP-binding pocket of CDK4/6 in the final drug product.[7] While specific SAR studies on this particular intermediate are not available, research on other benzimidazole-based CDK4/6 inhibitors highlights the importance of the heterocyclic core and its substituents in achieving high potency and selectivity.[8][9]

Conclusion

This compound is a fundamentally important molecule in the synthesis of the anticancer drug Abemaciclib. While it may not possess significant biological activity in its own right, its chemical structure is pivotal for the construction of a highly potent and selective CDK4/6 inhibitor. The synthetic routes to this intermediate are well-established, allowing for its production on a scale suitable for pharmaceutical manufacturing. Further research into the structure-activity relationships of related benzimidazole derivatives may lead to the development of new and improved CDK inhibitors for cancer therapy.

References

An In-depth Technical Guide to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of prominent pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Physicochemical Properties

The compound, with the CAS Number 1231930-33-8, is systematically named 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole according to IUPAC nomenclature.[1] However, it is more commonly referred to as this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C11H12BrFN2[1][2][3]
Molecular Weight 271.13 g/mol [1][2]
Appearance Light yellow solid[4]
Boiling Point 353.4 ± 22.0 °C at 760 mmHg[3][5]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 167.6 ± 22.3 °C[3]
LogP 3.68[3]
pKa 3.48 ± 0.10 (Predicted)[5]

Synthesis

This compound is synthesized from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine. The synthesis involves a cyclization reaction facilitated by a strong base.

Experimental Protocol: Synthesis from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine[2][6]

Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide

  • N-methylformamide

  • Water

  • Methyl tert-butyl ether

  • Brine

  • n-Hexane

  • Dichloromethane

  • Silica gel

  • Celite

Procedure:

  • Potassium tert-butoxide (6.9 kg) is added in batches to a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg), while maintaining the temperature below 30°C.

  • The reaction mixture is heated to 70-75°C. The reaction progress is monitored by HPLC.

  • Once the reaction is complete, the mixture is cooled to 20-30°C.

  • The reaction is quenched by the addition of water (227 kg).

  • Extraction is performed with methyl tert-butyl ether (4 x 37 kg).

  • The combined organic phases are washed with brine (2 x 49 kg).

  • The organic phase is concentrated to a volume of 25-30 L.

  • n-Hexane (64 kg) is added to the concentrated solution, and the resulting slurry is filtered to yield the crude product (11 kg).

  • For further purification, the crude product is dissolved in dichloromethane and filtered through a pad of silica gel and Celite.

  • The purified product is recrystallized from a mixed solvent of methyl tert-butyl ether/hexane.

Yield and Purity: A similar process has been reported to yield 318 g of a pale yellow to off-white product with a total yield of 80% and a liquid phase purity of 99%.[2]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Extraction cluster_3 Isolation and Purification A Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide B Add Potassium tert-butoxide (batchwise, <30°C) A->B C Heat to 70-75°C B->C D Monitor reaction by HPLC C->D E Cool to 20-30°C D->E F Quench with water E->F G Extract with methyl tert-butyl ether F->G H Wash with brine G->H I Concentrate organic phase H->I J Precipitate with n-hexane I->J K Filter to obtain crude product J->K L Recrystallize from MTBE/hexane K->L M Final Product: This compound L->M

Synthesis workflow for this compound.

Biological Significance and Mechanism of Action

This compound is a crucial intermediate in the synthesis of Abemaciclib.[6][7][8] Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are involved in the regulation of the cell cycle.[7] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 to the S phase and inducing cell cycle arrest. This mechanism of action is particularly effective in hormone receptor-positive (HR+) breast cancers.[7]

While derivatives of this benzimidazole compound have shown antitumor activity in vitro, the primary role of this compound is as a building block for more complex and potent molecules like Abemaciclib.[7]

Signaling Pathway of Abemaciclib

G cluster_0 Cell Cycle Progression (G1 Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates transcription Cell Cycle Progression Cell Cycle Progression S_Phase->Cell Cycle Progression Abemaciclib Abemaciclib (Synthesized from the title compound) Abemaciclib->CDK46 inhibits

References

An In-depth Technical Guide to the Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of various pharmaceutical agents, including the cyclin-dependent kinase (CDK) inhibitor, Abemaciclib.[1][2][3] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic workflows for clarity.

Chemical Compound Profile
Product Name: This compound
CAS Number: 1231930-33-8[4]
Molecular Formula: C₁₁H₁₂BrFN₂[4]
Molecular Weight: 271.13 g/mol [4][5]
Appearance: Pale yellow to off-white solid[4][6]

Synthesis Pathways and Quantitative Data

Two primary synthetic routes for the preparation of this compound have been identified. The selection of a specific pathway may depend on factors such as starting material availability, desired yield and purity, and scalability.

Table 1: Comparison of Synthesis Pathways

Pathway Starting Material Key Reagents Solvent Yield Purity Reference
Route 1: Cyclization of Acetamidine (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidinePotassium tert-butoxide or Sodium hydrideN-methylformamide (NMF) or other aprotic solvents (e.g., DMF)60-80%>99% (liquid chromatography)[4][7]
Route 2: Reductive Amination 5-bromo-7-fluoro-2-methyl-1H-benzimidazoleAcetone, Sodium acetate borohydrideDichloromethane80%99% (liquid chromatography)[1][4]

Experimental Protocols

Route 1: Cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

This pathway involves an intramolecular cyclization of an acetamidine derivative to form the benzimidazole ring system. Two variations of this method using different bases are described below.

Method 1A: Using Potassium tert-butoxide

  • Reaction Setup: A suitable reaction vessel is charged with (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) and N-methylformamide (76 kg).[2][4]

  • Reaction Execution: The solution is cooled, and potassium tert-butoxide (6.9 kg) is added portion-wise while maintaining the internal temperature below 30°C.[2][4] The reaction mixture is then heated to 70-75°C.[2][4]

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion.[2][4]

  • Work-up and Purification: Upon completion, the mixture is cooled to 20-30°C and quenched with water (227 kg).[2][4] The product is extracted with methyl tert-butyl ether (4 x 37 kg).[2][4] The combined organic layers are washed with brine (2 x 49 kg), concentrated, and the product is precipitated by the addition of n-hexane (64 kg).[2][4] The resulting solid is collected by filtration. For further purification, the crude product can be dissolved in dichloromethane, passed through a pad of silica gel and Celite, and recrystallized from a mixture of methyl tert-butyl ether and hexane.[2][4]

Method 1B: Using Sodium Hydride

  • Reaction Setup: To a reaction flask, add sodium hydride (20.61 g) under a nitrogen atmosphere.[7] Add an aprotic solvent such as N,N-dimethylformamide (500 ml) and stir at a constant temperature (between -10°C and 25°C).[7]

  • Reaction Execution: In a separate flask, dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in an aprotic solvent.[7] This solution is then slowly added dropwise to the sodium hydride suspension.[7] After the addition is complete, the reaction mixture is heated to a temperature between 40-100°C and stirred for 4-10 hours.[7]

  • Work-up and Purification: After the reaction is complete, it is cooled to room temperature and water is added.[7] The aqueous solution is extracted three times with an organic solvent.[7] The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.[7] The filtrate is concentrated, and n-hexane is added to dissolve the residue.[7] Deionized water is then added, and the mixture is left to stand overnight, allowing for the crystallization of the product.[7] The white crystals are collected by filtration and dried under vacuum at 40°C.[7]

Route 2: Reductive Amination of 5-bromo-7-fluoro-2-methyl-1H-benzimidazole

This alternative synthesis begins with a pre-formed benzimidazole core and introduces the isopropyl group via reductive amination.

  • Reaction Setup: In a 2L four-necked flask, the organic phase containing 5-bromo-7-fluoro-2-methyl-1H-benzimidazole is charged, followed by the addition of acetone (110g, 1.90 mol).[1][4]

  • Reaction Execution: Sodium acetate borohydride (340g, 1.61 mol) is added in portions.[1][4] The reaction mixture is then heated to 50°C in an oil bath and maintained at this temperature for 4 hours.[1][4]

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (20:1).[1][4]

  • Work-up and Purification: Once the reaction is complete, it is cooled to room temperature.[4] The reaction mixture is transferred to a separatory funnel, and the aqueous layer is removed.[4] The organic phase is washed twice with water and then concentrated to dryness to yield the crude product as a yellow solid.[4] The crude product is recrystallized from n-heptane (twice the mass of the crude product).[4] The solution is cooled to 5°C and allowed to crystallize for two hours.[4] The resulting pale yellow to off-white product is collected by filtration.[4]

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Workflow SM1 (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine Cyclization Intramolecular Cyclization SM1->Cyclization K-OtBu or NaH Aprotic Solvent, Heat SM2 5-bromo-7-fluoro-2-methyl -1H-benzimidazole & Acetone ReductiveAmination Reductive Amination SM2->ReductiveAmination NaBH(OAc)₃ Heat WorkupPurification1 Work-up & Purification Cyclization->WorkupPurification1 WorkupPurification2 Work-up & Purification ReductiveAmination->WorkupPurification2 Product 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole WorkupPurification1->Product WorkupPurification2->Product

Caption: Overview of the two primary synthesis pathways.

Experimental_Workflow_Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Start_Acetamidine (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine Reaction_Step Mix and Heat (40-100°C or 70-75°C) Start_Acetamidine->Reaction_Step Start_Base Base (K-OtBu or NaH) Start_Base->Reaction_Step Start_Solvent Aprotic Solvent (NMF or DMF) Start_Solvent->Reaction_Step Workup_Quench Quench with Water Reaction_Step->Workup_Quench Workup_Extract Extract with Organic Solvent Workup_Quench->Workup_Extract Workup_Wash Wash with Brine Workup_Extract->Workup_Wash Workup_Concentrate Concentrate Workup_Wash->Workup_Concentrate Workup_Purify Recrystallize/Column Chromatography Workup_Concentrate->Workup_Purify Final_Product 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole Workup_Purify->Final_Product

Caption: Detailed workflow for the cyclization pathway.

Experimental_Workflow_Route2 cluster_start_2 Starting Materials cluster_reaction_2 Reaction cluster_workup_2 Work-up and Purification cluster_product_2 Final Product Start_Benzimidazole 5-bromo-7-fluoro-2-methyl -1H-benzimidazole Reaction_Step_2 Mix and Heat (50°C) Start_Benzimidazole->Reaction_Step_2 Start_Acetone Acetone Start_Acetone->Reaction_Step_2 Start_ReducingAgent Sodium acetate borohydride Start_ReducingAgent->Reaction_Step_2 Workup_Cool Cool to Room Temperature Reaction_Step_2->Workup_Cool Workup_Wash_2 Wash with Water Workup_Cool->Workup_Wash_2 Workup_Concentrate_2 Concentrate to Dryness Workup_Wash_2->Workup_Concentrate_2 Workup_Recrystallize Recrystallize from n-heptane Workup_Concentrate_2->Workup_Recrystallize Final_Product_2 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole Workup_Recrystallize->Final_Product_2

References

An In-depth Technical Guide on the Inferred Mechanism of Action of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the inferred mechanism of action for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. It is crucial to note that this compound is primarily documented in scientific literature as a key intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Direct biological activity data for this compound itself is not extensively available in published literature. Therefore, this guide focuses on the well-established mechanism of its direct, biologically active derivative, Abemaciclib, to provide the most relevant and scientifically grounded information.

Introduction: The Role as a Precursor to a CDK4/6 Inhibitor

This compound serves as a critical building block in the chemical synthesis of Abemaciclib.[1][2] While research indicates that derivatives of this benzimidazole scaffold exhibit significant antitumor activity, the therapeutic action is primarily attributed to the final synthesized product.[1] The core structure of this compound is integral to the pharmacophore of Abemaciclib, which is designed for high-affinity binding to the ATP-binding pocket of CDK4 and CDK6.

Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway

The primary mechanism of action of Abemaciclib, and by extension the therapeutic goal of synthesizing it from its precursors, is the targeted inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. This pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.

The G1-S Phase Transition and its Regulation

The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. The transition from the G1 (first gap) phase to the S (synthesis) phase is a key checkpoint, after which the cell is committed to DNA replication and division. This transition is primarily governed by the activity of CDK4 and CDK6.

In response to mitogenic signals, cells upregulate the expression of D-type cyclins (Cyclin D1, D2, and D3). These cyclins then bind to and activate CDK4 and CDK6. The activated Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Phosphorylation of Rb by Cyclin D-CDK4/6 complexes leads to a conformational change in Rb, causing it to release E2F. The liberated E2F transcription factors then activate the expression of genes necessary for DNA synthesis, leading to the G1-S phase transition and cell cycle progression.

Interruption of the Pathway by Abemaciclib

Abemaciclib functions as a competitive inhibitor of ATP at the catalytic sites of CDK4 and CDK6. By occupying the ATP-binding pocket, Abemaciclib prevents the phosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors by hypophosphorylated Rb, thereby blocking the expression of S-phase genes. The ultimate consequence is a cell cycle arrest in the G1 phase, which in cancer cells can lead to senescence and apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the Cyclin D-CDK4/6-Rb signaling pathway and the point of inhibition by Abemaciclib, the derivative of this compound.

CDK4_6_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Growth Factor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation Abemaciclib Abemaciclib (derived from 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole) Abemaciclib->CyclinD_CDK46 pRb p-Rb Rb->pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F Sequesters E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and its inhibition by Abemaciclib.

Quantitative Data

CompoundTargetIC50 (nM)Assay Type
AbemaciclibCDK42Enzymatic
AbemaciclibCDK610Enzymatic

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK inhibitors like Abemaciclib.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK4 and CDK6.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma protein (Rb) substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Abemaciclib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of a potential CDK inhibitor.

Experimental_Workflow Start Start: Potential CDK Inhibitor Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition Start->Biochemical_Assay Determine_IC50 Determine IC50 (CDK4/6) Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay: Proliferation/Viability Determine_IC50->Cell_Based_Assay Potent Inhibitor Determine_GI50 Determine GI50 (Cancer Cell Lines) Cell_Based_Assay->Determine_GI50 Mechanism_Validation Mechanism Validation in Cells Determine_GI50->Mechanism_Validation Active in Cells Western_Blot Western Blot for pRb Mechanism_Validation->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Cell_Cycle_Analysis End Lead Candidate Western_Blot->End Cell_Cycle_Analysis->End

Caption: General experimental workflow for the characterization of a CDK inhibitor.

Conclusion

While this compound is a crucial component in the synthesis of the clinically important drug Abemaciclib, its own biological activity is not the primary focus of current research. The in-depth mechanism of action detailed in this guide pertains to its potent derivative, Abemaciclib, which effectively targets the CDK4/6-Rb pathway to induce cell cycle arrest in cancer cells. The provided experimental protocols and workflows offer a standard framework for the evaluation of such targeted therapies. Further research into the direct biological effects of this and other synthetic intermediates could potentially unveil novel pharmacological properties.

References

Spectroscopic Profile of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available spectroscopic data for the compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical synthesis. While comprehensive spectroscopic data remains limited in publicly accessible literature, this document consolidates known information, including mass spectrometry data, and outlines standard experimental protocols for the characterization of benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

This compound (CAS No: 1231930-33-8) is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the precise chemical structure and purity of this intermediate is critical for its application in drug discovery and development, particularly in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are fundamental tools for this characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂BrFN₂[1][2]
Molecular Weight 271.13 g/mol [1][2]
CAS Number 1231930-33-8[1][2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The protonated molecule is observed, which is a common ionization pattern for nitrogen-containing heterocyclic compounds.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretationSource(s)
Electrospray Ionization (ESI)Positive272[M+H]⁺[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for benzimidazole derivatives. The specific parameters for the title compound may vary.

Mass Spectrometry (Electrospray Ionization)

A general protocol for obtaining an ESI mass spectrum of a heterocyclic compound is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Analysis: The sample solution is introduced into the ESI source. The instrument parameters (e.g., capillary voltage, drying gas flow rate, and temperature) are optimized to achieve a stable signal and efficient ionization.

  • Data Acquisition: The mass spectrum is acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for acquiring ¹H and ¹³C NMR spectra of a benzimidazole derivative involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Compound Synthesized Compound MS Mass Spectrometry Compound->MS Sample NMR NMR Spectroscopy Compound->NMR Sample Other Other Techniques (IR, UV-Vis) Compound->Other Sample Structure Structural Elucidation MS->Structure Molecular Weight NMR->Structure Connectivity Other->Structure Functional Groups Purity Purity Assessment Structure->Purity Report Technical Report Purity->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound. While mass spectrometry data confirms the molecular identity of the compound, a significant data gap exists concerning detailed NMR characterization in the public domain. The provided experimental protocols and workflow diagram offer a general framework for researchers to obtain and interpret the necessary spectroscopic data for this and similar benzimidazole derivatives, which is crucial for its application in pharmaceutical research and development.

References

An In-depth Technical Guide on the Solubility of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subject compound is a known pharmaceutical intermediate used in the synthesis of Abemaciclib, a kinase inhibitor.[1] Understanding its solubility is crucial for its handling, formulation, and development in pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is presented below. These parameters are essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrFN₂[2][3]
Molecular Weight 271.13 g/mol [2][3]
CAS Number 1231930-33-8[1][2]
Density 1.5 ± 0.1 g/cm³[2]
Boiling Point 353.4 ± 22.0 °C at 760 mmHg[2]
Flash Point 167.6 ± 22.3 °C[2]
LogP (Predicted) 3.68[2]
pKa (Predicted) 3.48 ± 0.10[4]

The high predicted LogP value of 3.68 suggests that the compound is lipophilic and likely possesses low aqueous solubility.

Qualitative Solubility Profile

Direct quantitative solubility data is not published. However, information from its synthesis and purification procedures provides qualitative insights into its solubility in various organic solvents.

SolventSolubility IndicationContext
N-methylformamide SolubleUsed as a solvent in the synthesis reaction.[1][5]
Methyl tert-butyl ether SolubleUsed as an extraction solvent.[1][5]
Dichloromethane SolubleUsed to dissolve the crude product for purification.[1][5]
n-Hexane Poorly Soluble / InsolubleUsed as an anti-solvent to induce precipitation/crystallization.[1][5]
Water Poorly Soluble / InsolubleUsed to quench the reaction and wash the organic phase.[1][5]

General knowledge of benzimidazole derivatives suggests their solubility is often pH-dependent and can be enhanced by various techniques.[6][7]

Experimental Protocols for Solubility Determination

For a compound with no published solubility data, experimental determination is necessary. The following are standard, detailed protocols applicable to benzimidazole derivatives.

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method is used to determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock, providing a measure of its kinetic solubility.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (for dilution and measurement)

  • Plate reader with nephelometry or light-scattering (turbidity) measurement capability (e.g., at 650 nm)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing can be applied if needed.[8]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of the desired aqueous buffer to each well.[8]

  • Compound Addition: Transfer 2 µL of each concentration from the serially diluted DMSO stock plate to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2%.[8]

  • Incubation: Cover the plate and incubate at a constant temperature (e.g., 25°C) for 1-2 hours with gentle agitation.[8]

  • Measurement: Measure the turbidity or light scattering of each well using the plate reader.[8]

  • Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a sharp increase in the signal is observed indicates the kinetic solubility limit.[8]

Protocol 2: Phase Solubility Study using Cyclodextrins

This method, based on the Higuchi and Connors technique, evaluates the effect of solubility-enhancing agents like cyclodextrins on the equilibrium solubility of a compound.[6]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer of choice

  • Vials with screw caps

  • Orbital shaker at a constant temperature

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM) in the chosen buffer.[6]

  • Compound Addition: Add an excess amount of the solid benzimidazole compound to each cyclodextrin solution in separate vials. An excess is confirmed by the presence of undissolved solid.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

  • Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.[6]

  • Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method like HPLC.[6]

  • Analysis: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot indicates the formation of a soluble complex, and the slope can be used to determine the complexation stoichiometry and binding constant.[6]

Visualization of Relevant Pathways and Workflows

Biological Context: CDK4/6 Inhibition Pathway

The target compound is an intermediate in the synthesis of Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are critical for cell cycle progression. The diagram below illustrates the simplified signaling pathway.

CDK46_Pathway cluster_0 G1 Phase Regulation cluster_1 Inhibition Mitogens Growth Factors (Mitogens) Receptor Receptor Tyrosine Kinase (RTK) Mitogens->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates (Inactive) E2F E2F Transcription Factor Rb->E2F Releases Progression G1-S Phase Progression E2F->Progression Activates Transcription Inhibitor Abemaciclib (from Target Compound) Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6 signaling pathway inhibited by Abemaciclib.

Experimental Workflow: Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing compound solubility issues during the early stages of drug development.

Solubility_Workflow Start Start: Poorly Soluble Compound CheckStock Check DMSO Stock (Precipitation?) Start->CheckStock KineticSol Determine Kinetic Solubility (Nephelometry) CheckStock->KineticSol Stock OK Assess Solubility < Assay Conc.? KineticSol->Assess Optimize Optimize Assay Conditions Assess->Optimize Yes Proceed Proceed with Assay Assess->Proceed No pH 1. Adjust pH Optimize->pH Cosolvent 2. Add Co-solvents (e.g., Ethanol, PEG) pH->Cosolvent Cyclodextrin 3. Use Cyclodextrins (e.g., HP-β-CD) Cosolvent->Cyclodextrin Reassess Re-determine Solubility Cyclodextrin->Reassess Sufficient Sufficiently Soluble? Reassess->Sufficient Sufficient->Proceed Yes Reformulate Advanced Formulation (e.g., Salt Formation) Sufficient->Reformulate No

Caption: General experimental workflow for troubleshooting compound solubility.

References

An In-depth Technical Guide on the Safety and Handling of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data and does not constitute a formal Safety Data Sheet (SDS). Users should always consult the specific SDS provided by their supplier and adhere to all institutional and governmental safety regulations. The toxicological properties of this compound have not been fully investigated.

Introduction

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No. 1231930-33-8) is a substituted benzimidazole derivative.[1][2] It serves as a key pharmaceutical intermediate, notably in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy.[3][4] Its molecular structure, featuring bromine, fluorine, isopropyl, and methyl functional groups, imparts high chemical reactivity, making it a valuable building block in organic synthesis.[5] Given its use in research and pharmaceutical manufacturing, a thorough understanding of its safety and handling is paramount.

Chemical and Physical Properties

The compound is typically a white to light yellow solid.[4][6] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1231930-33-8[1][7]
Molecular Formula C₁₁H₁₂BrFN₂[1][4][5]
Molecular Weight 271.13 g/mol [4][5]
IUPAC Name 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole[1]
Appearance White to Light yellow solid[4][6]
Boiling Point 353.4 ± 22.0 °C (Predicted)[5][8]
Density 1.49 - 1.5 ± 0.1 g/cm³ (Predicted)[4][5][8]
Acidity (pKa) 3.48 ± 0.10 (Predicted)[5][8]
Purity 95% - ≥99.0% (Varies by supplier)[1][4][7]

Safety and Hazard Identification

There are some discrepancies in the hazard classifications for this compound among suppliers. While some sources report that it does not meet GHS hazard criteria, others issue specific warnings.[2][9] Therefore, it is prudent to handle this chemical with caution, assuming it is hazardous.

GHS Hazard Statements

The most frequently cited GHS hazard statements are summarized below.

Hazard CodeStatementSource(s)
H315 Causes skin irritation[1][10]
H319 Causes serious eye irritation[1][10]
H335 May cause respiratory irritation[10]
H302 Harmful if swallowed[1]
H332 Harmful if inhaled[1]

Signal Word: Warning[1][10]

Potential Health Effects
  • Inhalation: May cause irritation to the lungs and respiratory system.[10] Harmful if inhaled.[1]

  • Skin Contact: Causes skin irritation, which may be characterized by itching, scaling, reddening, or blistering.[10]

  • Eye Contact: Causes serious eye irritation, which can lead to redness, pain, or severe eye damage.[10]

  • Ingestion: Harmful if swallowed.[1] Do not induce vomiting without medical advice.[10]

Acute toxicity data (e.g., LD50, LC50) is not available.[10] The compound is not classified as a carcinogen by IARC, NTP, or OSHA.[10]

Handling, Storage, and Personal Protective Equipment

Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Facilities should be equipped with an eyewash fountain.[10]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling and before breaks.[10][11]

  • General Precautions: Avoid breathing dust, fumes, or vapors.[10] Avoid the formation of dust and aerosols.[11]

Storage Conditions

Proper storage is crucial to maintain the compound's stability.

ConditionRecommendationSource(s)
Temperature Room Temperature[1][5][8]
Atmosphere Store in a dry place[4][12]
Container Keep in a tightly sealed container[10][12]
Ventilation Store in a well-ventilated area[9][10]
Incompatibilities Store away from incompatible substances and sources of ignition[10][12]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[11]

  • Skin Protection: Wear suitable protective gloves (gloves must be inspected prior to use) and a lab coat.[10][11]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Emergency and First Aid Measures

  • General Advice: Consult a physician and show them the safety data sheet.[10][11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[9][10]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][11]

Accidental Release and Disposal

  • Accidental Release: Prevent further leakage if safe to do so.[10] Avoid dust formation.[9] Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[10] Do not let the product enter drains or waterways.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Experimental Protocols: Synthesis

Detailed protocols for the application of this compound are not widely published. However, several methods for its synthesis are available. The general workflow involves the cyclization of an N-arylacetamidine derivative.

Synthesis from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

This method involves a base-mediated intramolecular cyclization.

Methodology:

  • Potassium tert-butoxide is added in batches to a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide, keeping the temperature below 30°C.[3][13]

  • The reaction mixture is heated to 70-75°C and monitored by HPLC until completion.[3][13]

  • The mixture is cooled to 20-30°C and quenched by the addition of water.[3][13]

  • The product is extracted with methyl tert-butyl ether. The combined organic phases are washed with brine.[3][13]

  • The organic phase is concentrated, and n-hexane is added to precipitate the product.[3][13]

  • The resulting slurry is filtered to yield the crude product.[3][13]

  • Further purification can be achieved by dissolving the crude product in dichloromethane, filtering through silica gel, and recrystallizing from a mixed solvent of methyl tert-butyl ether/hexane.[3][13]

Synthesis using Sodium Hydride

An alternative method utilizes sodium hydride as the base.[14]

Methodology:

  • Sodium hydride is added to a reaction vessel with an aprotic solvent (e.g., 1,4-dioxane or N,N-dimethylformamide) under a nitrogen atmosphere.[14]

  • A solution of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in an aprotic solvent is slowly added to the sodium hydride suspension.[14]

  • The reaction system is heated to 40-100°C and stirred for 4-10 hours.[14]

  • After completion, the reaction is cooled to room temperature and quenched with water.[14]

  • The product is extracted, and the combined organic phases are washed with saturated brine and dried with anhydrous sodium sulfate.[14]

  • The filtrate is concentrated, and the product is recrystallized from n-hexane to yield the final product.[14]

Visualizations

As no signaling pathways involving this specific intermediate are described in the available literature, a diagram illustrating the general experimental workflow for its synthesis and purification is provided below.

G start Start: Starting Materials (Amidine Derivative, Base, Solvent) reaction Cyclization Reaction (Heating, Monitoring via HPLC/TLC) start->reaction 1. Mix & Heat end End: Purified Product (this compound) quench Reaction Quenching (Cooling, Addition of Water) reaction->quench 2. Upon Completion extraction Work-up: Extraction (Organic Solvent, Brine Wash) quench->extraction 3. Phase Separation concentration Solvent Removal (Concentration under reduced pressure) extraction->concentration 4. Isolate Organic Phase precipitation Crude Product Isolation (Precipitation/Crystallization with anti-solvent, e.g., n-hexane) concentration->precipitation 5. Induce Precipitation filtration1 Filtration precipitation->filtration1 6. Collect Solid purification Final Purification (Silica Gel Filtration / Recrystallization) filtration1->purification 7. Purify Crude Product purification->end 8. Yields Final Product

Caption: General workflow for the synthesis and purification of the title compound.

References

A Comprehensive Technical Guide on 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No: 1231930-33-8), a critical pharmaceutical intermediate. The document details its physicochemical properties, physical appearance, and solubility. It presents comprehensive experimental protocols for its synthesis and purification. Furthermore, this guide elucidates the compound's primary application as a key starting material in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The mechanism of action is visually represented through a signaling pathway diagram. This paper serves as a vital resource for professionals engaged in pharmaceutical research and development.

Physicochemical Properties and Appearance

This compound is a benzimidazole derivative with a unique substitution pattern that makes it a valuable building block in medicinal chemistry.[1] Its physical appearance is consistently reported as a solid, ranging in color from white to off-white or light yellow, often dependent on the purity and specific crystallization process used.[2][3][4][5] The compound is typically supplied as a solid powder.[6]

Data Summary

The known quantitative and qualitative properties of the compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole[7]
CAS Number 1231930-33-8[3][4][6][8]
Molecular Formula C₁₁H₁₂BrFN₂[3][7][9]
Molecular Weight 271.13 g/mol [3][7][10]
Physical Appearance White, Off-white to yellow solid/crystalline powder[2][3][4][5]
Boiling Point 353.4 ± 22.0 °C (Predicted)[1][9][11]
Density 1.49 - 1.5 ± 0.1 g/cm³ (Predicted)[1][9][11]
pKa 3.48 ± 0.10 (Predicted)[1][5][9]
Solubility Soluble in DMSO[6]
Storage Conditions Sealed in a dry place at room temperature or -20 °C[5][6][9]

Experimental Protocols: Synthesis and Purification

Several synthetic routes for this compound have been documented, primarily involving an intramolecular cyclization reaction. Below are detailed protocols based on published methods.

Synthesis via Sodium Hydride-Mediated Cyclization

This protocol describes the synthesis starting from N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine using sodium hydride as a base.[2]

Materials:

  • N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Sodium Hydride (NaH)

  • Aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • n-hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Saturated saline solution

Procedure:

  • Reaction Setup: Add sodium hydride to a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add the aprotic solvent (DMF) to the vessel and stir the suspension at a constant temperature.

  • Precursor Addition: Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in a minimal amount of the aprotic solvent. Slowly add this solution dropwise to the sodium hydride suspension.

  • Reaction: Heat the reaction mixture to between 40-100 °C and maintain stirring for 4-10 hours, monitoring for completion.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction.[2] Perform a liquid-liquid extraction, typically three times, with a suitable organic solvent.

  • Washing and Drying: Combine the organic extracts and wash once with a saturated saline solution. Dry the organic phase over anhydrous sodium sulfate and filter.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add n-hexane to the residue to induce dissolution, followed by the addition of deionized water. Allow the solution to stand overnight for crystallization.

  • Isolation: Filter the resulting white crystals and dry them to obtain the final product, this compound.[2]

Synthesis via Potassium Tert-Butoxide-Mediated Cyclization

This alternative method utilizes potassium tert-butoxide as the base and a different solvent system.[3][8]

Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide (t-BuOK)

  • N-methylformamide (NMF)

  • Methyl tert-butyl ether (MTBE)

  • n-hexane

  • Water, Brine

Procedure:

  • Reaction Setup: Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide in a reaction vessel.

  • Base Addition: Add potassium tert-butoxide in portions to the solution while maintaining the internal temperature below 30 °C.[8]

  • Reaction: Heat the mixture to 70-75 °C and stir until the reaction completion is confirmed by HPLC monitoring.[3][8]

  • Quenching and Extraction: Cool the reaction solution to 20-30 °C and quench by adding water.[8] Extract the aqueous phase multiple times with methyl tert-butyl ether.

  • Washing and Concentration: Combine the organic phases and wash with brine. Concentrate the organic phase by evaporation.

  • Crystallization and Purification: Add n-hexane to the concentrated slurry and filter to isolate the crude product.[3][8] For further purification, the crude solid can be dissolved in dichloromethane, passed through a pad of silica gel and Celite, and finally recrystallized from a mixture of methyl tert-butyl ether and n-hexane.[3][8]

Visualization of Synthesis and Mechanism of Action

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

G Diagram 1: Generalized Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Dissolve Precursor (e.g., in NMF or DMF) B 2. Add Base (e.g., t-BuOK or NaH) A->B C 3. Heat & Stir (e.g., 70-75°C) B->C D 4. Cool & Quench (with Water) C->D Reaction Complete E 5. Liquid-Liquid Extraction (e.g., with MTBE) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentrate Filtrate F->G H 8. Recrystallization (e.g., from Hexane/MTBE) G->H I 9. Filter & Dry Product H->I J 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole I->J Final Product

Diagram 1: Generalized Synthesis Workflow
Application and Biological Signaling Pathway

The primary application of this compound is as a key intermediate in the synthesis of Abemaciclib.[8][10][11] Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[10] These kinases are fundamental regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control over the cell cycle by blocking this pathway.

The diagram below illustrates the CDK4/6-Rb signaling pathway and the inhibitory action of drugs derived from the title compound.

G Diagram 2: CDK4/6-Rb Signaling Pathway Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb Protein (Retinoblastoma) CDK46->Rb phosphorylates (p) E2F E2F Transcription Factor Rb->E2F releases S_Phase S Phase (DNA Synthesis) E2F->S_Phase activates transcription for G1_Phase G1 Phase G1_Phase->S_Phase G1-S Transition Proliferation Uncontrolled Cell Proliferation S_Phase->Proliferation Abemaciclib Abemaciclib (from Intermediate) Abemaciclib->CDK46 INHIBITS

Diagram 2: CDK4/6-Rb Signaling Pathway Inhibition

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

Precautionary Measures:

  • Handling: Use only in well-ventilated areas. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[11][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

  • Decomposition: Hazardous decomposition products upon combustion include carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[12]

This guide consolidates critical technical information for this compound, providing a foundational resource for its synthesis, application, and safe handling in a research and development setting.

References

The Central Role of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole in the Synthesis of Abemaciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The intricate molecular architecture of Abemaciclib necessitates a sophisticated synthetic strategy, at the heart of which lies the key intermediate: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole . This technical guide provides an in-depth exploration of the pivotal role of this benzimidazole derivative in the synthesis of Abemaciclib, detailing the synthetic pathways, experimental protocols, and relevant quantitative data. Furthermore, it elucidates the mechanism of action of Abemaciclib through a detailed signaling pathway diagram.

Introduction to this compound

This compound (CAS No. 1231930-33-8) is a highly functionalized heterocyclic compound that serves as a critical building block in the convergent synthesis of Abemaciclib.[1][2][3][4] Its structure incorporates several key features that are strategically exploited in the subsequent coupling reactions to construct the final drug molecule. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position influences the electronic properties of the benzimidazole ring system.[3] The isopropyl group at the 1-position and the methyl group at the 2-position are integral parts of the final Abemaciclib structure.

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with a common strategy involving the cyclization of a substituted N-phenylacetamidine derivative.

Representative Synthetic Protocol

A widely employed method for the synthesis of this compound involves the base-mediated cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine.

Experimental Protocol:

  • Reaction Setup: To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg), potassium tert-butoxide (6.9 kg) is added portion-wise while maintaining the temperature below 30°C.

  • Cyclization: The reaction mixture is then heated to 70-75°C. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Upon completion, the reaction mixture is cooled to 20-30°C and quenched by the addition of water (227 kg). The product is extracted with methyl tert-butyl ether (37 x 4 kg).

  • Work-up and Isolation: The combined organic layers are washed with brine (49 x 2 kg) and concentrated to a volume of 25-30 L.

  • Crystallization: n-Hexane (64 kg) is added to the concentrated solution to induce precipitation. The resulting slurry is filtered to yield the crude product.

  • Purification: For further purification, the crude product can be dissolved in dichloromethane, filtered through a pad of silica gel and Celite, and recrystallized from a mixture of methyl tert-butyl ether and n-hexane.[5]

Quantitative Data for the Synthesis of the Intermediate
ParameterValueReference
Starting Material (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine[5]
Key Reagent Potassium tert-butoxide[5]
Solvent N-methylformamide[5]
Reaction Temperature 70-75°C[5]
Yield (Crude) 11 kg (from 16.2 kg starting material)[5]
Yield (Recrystallized) 318 g (from a smaller scale reaction), 80% total yield[6]
Purity (HPLC) 99%[6]
Mass Spectrum (ES+) m/z = 272 (M + H)+[5]

Role in the Convergent Synthesis of Abemaciclib

The synthesis of Abemaciclib is a convergent process where three key heterocyclic fragments are assembled. This compound constitutes the core benzimidazole moiety of the final drug. The primary role of this intermediate is to participate in two crucial palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Overall Synthetic Workflow

The general strategy for the synthesis of Abemaciclib from the benzimidazole intermediate is depicted in the following workflow diagram.

G cluster_synthesis Abemaciclib Synthesis Workflow benzimidazole This compound suzuki_intermediate Coupled Pyrimidine-Benzimidazole Intermediate (1H-Benzimidazole, 6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-) benzimidazole->suzuki_intermediate Suzuki-Miyaura Coupling boronic_ester Pyrimidine boronic ester derivative boronic_ester->suzuki_intermediate abemaciclib Abemaciclib suzuki_intermediate->abemaciclib Buchwald-Hartwig Amination aminopyridine 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine aminopyridine->abemaciclib

Caption: Convergent synthesis of Abemaciclib.

Key Coupling Reactions

3.2.1. Suzuki-Miyaura Coupling

The first key transformation is the Suzuki-Miyaura coupling of this compound with a suitable pyrimidine boronic acid or ester derivative. This reaction forms the C-C bond between the benzimidazole and pyrimidine rings.

Experimental Protocol (General):

While a specific, detailed protocol for this exact Suzuki coupling is not available in a single public source, a general procedure can be outlined based on similar reactions described in the literature.[7][8][9][10]

  • Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), a reaction vessel is charged with this compound, the pyrimidine boronic ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).

  • Solvent Addition: A suitable solvent system, such as a mixture of dioxane and water or toluene, is added.

  • Reaction: The mixture is heated to a temperature typically ranging from 80°C to 110°C and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the coupled pyrimidine-benzimidazole intermediate.

3.2.2. Buchwald-Hartwig Amination

The second crucial step is the Buchwald-Hartwig amination, which forms the C-N bond between the pyrimidine-benzimidazole intermediate and the aminopyridine side chain, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with the coupled pyrimidine-benzimidazole intermediate (10 g, 0.0309 mol), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (6.89 g, 0.0312 mol), potassium carbonate (8.65 g), and Xantphos (1.07 g, 0.0018 mol) in tert-amyl alcohol (50 mL). The mixture is purged with Argon or Nitrogen.

  • Catalyst Addition: Palladium acetate (0.2 g, 0.00089 mol) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to 98-100°C for 2-4 hours, with the reaction progress monitored by TLC/HPLC.

  • Work-up: After completion, the reaction mass is cooled to 30-35°C, diluted with dichloromethane (80 mL) and water (30 mL), and filtered through a celite bed. The organic layer is separated and extracted with aqueous hydrochloric acid. The combined aqueous layers are then basified with a sodium hydroxide solution to a pH of 11-12 and the product is extracted with dichloromethane.

  • Purification: The organic layer is treated with N-acetyl-L-cysteine, and the pH is adjusted to 11.0-12.0 with a sodium hydroxide solution. The organic layer is washed with water and distilled under vacuum. The residue is triturated with acetone, filtered, and dried to yield pure Abemaciclib.[5]

Quantitative Data for the Final Coupling Step
ParameterValueReference
Starting Material Coupled Pyrimidine-Benzimidazole Intermediate[5]
Coupling Partner 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine[5]
Catalyst Palladium acetate / Xantphos[5]
Base Potassium carbonate[5]
Solvent tert-Amyl alcohol[5]
Reaction Temperature 98-100°C[5]
Yield 82.85%[5]
Purity (HPLC) 99.79%[5]

Mechanism of Action of Abemaciclib: Inhibition of the CDK4/6-Rb Pathway

Abemaciclib exerts its therapeutic effect by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[1][7][11] In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The CDK4/6 Signaling Pathway

The following diagram illustrates the CDK4/6 signaling pathway and the point of intervention by Abemaciclib.

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb Phosphorylates pRb Phosphorylated Rb (pRb) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases G1S_Genes G1/S Phase Progression Genes E2F->G1S_Genes Activates Transcription CellCycle Cell Cycle Progression (G1 to S phase) G1S_Genes->CellCycle Abemaciclib Abemaciclib Abemaciclib->ActiveComplex Inhibits

Caption: Abemaciclib inhibits the active Cyclin D-CDK4/6 complex.

In normal cell cycle progression, mitogenic signals lead to the upregulation of Cyclin D, which then binds to and activates CDK4 and CDK6. This active complex phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. Abemaciclib competitively inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of Rb. This leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F, thus preventing the transcription of S-phase genes and resulting in a G1 cell cycle arrest.

Conclusion

This compound is an indispensable intermediate in the synthesis of the CDK4/6 inhibitor, Abemaciclib. Its strategic design allows for the efficient and convergent assembly of the final drug molecule through key palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The successful synthesis of this complex intermediate, coupled with its effective utilization in the final stages of the synthesis, underscores the critical role of advanced organic synthesis in the development of targeted cancer therapies. A thorough understanding of the synthesis and reactivity of this key intermediate is paramount for process optimization and the continued supply of this life-saving medication.

References

Benzimidazole Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to endogenous purines and thus interacting with a wide array of biological targets. This has led to the development of numerous benzimidazole derivatives as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide provides an in-depth overview of the core principles of benzimidazole-based kinase inhibitors, including their mechanism of action, structure-activity relationships (SAR), and the key signaling pathways they modulate. Detailed experimental protocols for the evaluation of these inhibitors are also provided, alongside a curated collection of quantitative inhibitory data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzimidazole core, being an isostere of natural purine nucleosides, serves as an excellent starting point for the design of kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1][2]

The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] While some benzimidazole derivatives are designed for high selectivity to target a specific kinase, others are developed as multi-targeted inhibitors to simultaneously block several key signaling pathways, a strategy that can be advantageous in overcoming drug resistance.[1][2]

Key Kinase Targets and Signaling Pathways

Benzimidazole derivatives have been successfully developed to target a range of protein kinases implicated in oncology. The following sections detail some of the most significant targets and their associated signaling pathways.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.

Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many cancers, often due to mutations in PI3K or loss of the tumor suppressor PTEN.

PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Benzimidazole Benzimidazole Inhibitor Benzimidazole->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT/mTOR Signaling Pathway
Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity, often through the overexpression of cyclins or inactivation of CDK inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer. The CDK/Rb/E2F pathway is a critical checkpoint in the G1/S phase transition.

CDK_Rb_E2F_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb E2F E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Benzimidazole Benzimidazole Inhibitor Benzimidazole->CyclinD_CDK46 pRb->E2F releases

CDK/Rb/E2F Cell Cycle Pathway

Structure-Activity Relationships (SAR)

The potency and selectivity of benzimidazole kinase inhibitors are highly dependent on the nature and position of substituents on the benzimidazole scaffold.

  • N1-Substitution: Alkylation or arylation at the N1 position can influence the orientation of the inhibitor within the ATP-binding pocket and can be crucial for achieving selectivity. For some kinases, a free N-H at this position is important for hydrogen bonding with the hinge region of the kinase.[5]

  • C2-Substitution: The C2 position is a key point for modification and significantly impacts inhibitory activity. Bulky and hydrophobic groups at this position often enhance potency by occupying a hydrophobic pocket adjacent to the ATP-binding site. Aromatic and heteroaromatic rings are common substituents.[6]

  • C5/C6-Substitution: The 5 and 6 positions of the benzimidazole ring are often substituted to improve physicochemical properties, such as solubility, and to modulate kinase selectivity. Electron-withdrawing groups like chloro or cyano at these positions have been shown to enhance the activity of some inhibitors.[7]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of selected benzimidazole derivatives against various protein kinases. This data is intended for comparative purposes and to highlight the diverse range of kinases targeted by this scaffold.

Table 1: Benzimidazole Derivatives as EGFR and VEGFR Inhibitors

Compound IDEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
1 H4-methoxy-phenyl80103[8]
2 H3-ethoxy-4-methoxy-phenyl2050[8]
3 H3-nitro-phenyl25036.8[8]
4 H4-chloro-phenyl1101100[8]
5 Cl4-methoxy-phenyl14.5-[9]
6 Cl3,4-dimethoxy-phenyl30.1-[9]

Table 2: Benzimidazole Derivatives as CDK and PI3K Inhibitors

Compound IDKinase TargetIC₅₀ (nM)Reference
7 CDK2/cyclin A177[10]
8 CDK1/cyclin B2700[11]
9 CDK2/cyclin E100[11]
10 PI3Kδ14[12]
11 PI3Kβ2.7[12]
12 PI3Kα13.6[13]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize benzimidazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents ReactionSetup Set up Kinase Reaction: Add Kinase, Inhibitor, and Substrate to Plate PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction: Add ATP ReactionSetup->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data: Calculate % Inhibition and IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

In Vitro Kinase Assay Workflow

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (benzimidazole derivative)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the kinase and substrate to the wells of a microplate.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Treat the cells with various concentrations of the benzimidazole derivative for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blot Analysis of Kinase Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.

Materials:

  • Cancer cell line

  • Benzimidazole inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the benzimidazole inhibitor at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C.[18]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.[17]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a loading control protein (e.g., GAPDH or β-actin).[17]

Conclusion

Benzimidazole derivatives represent a highly versatile and successful class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their structural similarity to purines provides a solid foundation for ATP-competitive inhibition, while the adaptability of the scaffold allows for the optimization of potency, selectivity, and drug-like properties. The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo evaluations as detailed in this guide, will undoubtedly lead to the discovery of novel and more effective benzimidazole-based kinase inhibitors for the treatment of a wide range of diseases.

References

Substituted Benzimidazoles in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides.[1] This characteristic allows benzimidazole-based compounds to readily interact with various biological macromolecules, making them a versatile scaffold for developing novel therapeutic agents.[2] In recent years, substituted benzimidazoles have garnered significant attention in oncology for their potent and diverse anticancer activities, targeting a wide array of mechanisms implicated in tumor growth, proliferation, and survival.[1][3] This technical guide provides an in-depth overview of the core aspects of substituted benzimidazoles in cancer research, focusing on their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanisms of Action

Substituted benzimidazoles exert their anticancer effects through a multitude of mechanisms, often acting as multi-targeted agents. This pleiotropic activity is a key advantage in overcoming the complexity and heterogeneity of cancer. The primary mechanisms of action are detailed below.

Microtubule Disruption

A well-established mechanism of action for several benzimidazole derivatives, including repurposed anthelmintic drugs like mebendazole and fenbendazole, is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in mitosis, cell shape maintenance, and intracellular transport.[2][4] This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis in rapidly dividing cancer cells.[2][5]

Kinase Inhibition

Many substituted benzimidazoles have been designed and synthesized to act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[8][9][10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Benzimidazole Benzimidazole Benzimidazole->VEGFR2

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][5] Dysregulation of this pathway is a common event in many cancers.[4] Certain benzimidazole derivatives have been developed as inhibitors of key components of this pathway, such as PI3K, leading to the suppression of tumor cell growth and induction of apoptosis.[11][12]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzimidazole Substituted Benzimidazoles Benzimidazole->PI3K

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.[1][13] Mutations in this pathway are common in various cancers. Some benzimidazole derivatives have shown the ability to inhibit components of the MAPK pathway, thereby impeding tumor progression.[14]

MAPK_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Benzimidazole Substituted Benzimidazoles Benzimidazole->Raf Benzimidazole->MEK

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1] Inhibition of these enzymes leads to DNA damage and ultimately cell death. Some benzimidazole derivatives have been shown to act as topoisomerase inhibitors, contributing to their cytotoxic effects against cancer cells.[1][3]

Epigenetic Modulation

Emerging research has highlighted the role of substituted benzimidazoles as modulators of epigenetic targets, such as histone deacetylases (HDACs).[13] HDAC inhibitors can alter chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of cancer cell death.[13] This mechanism represents a promising avenue for the development of novel benzimidazole-based anticancer agents.[13]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of substituted benzimidazoles is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the reported IC50 values for various substituted benzimidazole derivatives against a range of human cancer cell lines.

Table 1: IC50 Values of Substituted Benzimidazoles against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5aA549 (Lung)2.2[2]
Compound (1)MFC (Gastric)25.72 ± 3.95[2]
Compound (3)A-549, HCT-116, MCF-728.29[2]
Compounds 20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23cOVCAR-3 (Ovarian)10.34 - 14.88[2]
Compounds 11i and 11pA-549 (Lung)1.48 and 1.92[2]
FenbendazoleVarious cell lines0.1 - 10[4]
AlbendazoleProstate, breast, leukemia0.1 - 10[4]
Compound 18Prostate, lung, ovarian0.9 - 3.8[15]
Compound 23aA549, MCF-7, HEP-G2, OVAR-39.73, 8.91, 10.93, 10.76[16]
Compound V7H103 (Oral), H314 (Oral), HCT116 (Colorectal)11.64, 16.68, 13.30[17]
Alkylsulfonyl 1H-benzo[d]imidazole derivativesMCF7 (Breast)4.7 - 10.9[17]
1,2,4-triazole benzimidazoleA549 (Lung)4.56[17]
Benzimidazole-based carboxamide derivativesSK-Mel-28 (Melanoma)2.55 - 17.89[17]
4-fluorophenyl substituted benzimidazole (3a)MCF-7, MDA-MB-231, SKOV30.6, 1.01, 5.37[18]
Compound 4rPANC-1, A549, MCF-75.5, 0.3, 0.5[9]
Compound 4wA549 (Lung)1.55 ± 0.18[12]
Compound 4Four cancer cell lines1.20[14]

Table 2: IC50 Values of Benzimidazole Derivatives as Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50Reference
2-substituted benzimidazole analogues (III)VEGF-A165/NRP-1 binding0.05–0.40 µM
2-phenylthiomethylbenzimidazole (VI)Topoisomerase II17 µM
Compounds 8, 9, 12, 15VEGFR-26.7-8.9 nM[8]
CPL302415 (6)PI3Kδ18 nM[11]
Compound 2VEGFR-269.62 µM[19]
Compound 86PI3Kα22.8 nM[20]
Compound 87PI3Kα33.6 nM[20]
Compound AA6p38 MAP kinase403.57 ± 6.35 nM[21]
Compound 4EGFR0.55 ± 0.10 µM[14]
Compound 4BRAFV600E1.70 ± 0.20 µM[14]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the anticancer properties of substituted benzimidazoles. The following are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.[4]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCells Treat with Benzimidazole Derivatives Incubate24h->TreatCells IncubateTreatment Incubate (e.g., 48h) TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer Shake Shake to Dissolve Formazan AddSolubilizer->Shake ReadAbsorbance Read Absorbance at 570 nm Shake->ReadAbsorbance AnalyzeData Calculate Cell Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[23] When conjugated to a fluorochrome like FITC, it can label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the substituted benzimidazole derivative for the desired time to induce apoptosis.[18]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[24]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[23]

Western Blot Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for elucidating the molecular mechanisms of action of anticancer compounds.[25]

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection via chemiluminescence or fluorescence.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[26]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, pro-caspase-3, β-actin as a loading control) overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[27]

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.[27]

Conclusion

Substituted benzimidazoles represent a highly promising class of compounds in cancer research, with their diverse mechanisms of action offering multiple avenues for therapeutic intervention. Their ability to target key cancer-related pathways, including microtubule dynamics, kinase signaling, and epigenetic regulation, underscores their potential for the development of effective and multi-targeted anticancer drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance the investigation and clinical translation of this important class of molecules. Further research, including in vivo studies and clinical trials, is warranted to fully realize the therapeutic potential of substituted benzimidazoles in the fight against cancer.[3]

References

Methodological & Application

Synthesis of "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the manufacturing of pharmaceutical compounds such as Abemaciclib.[1][2] The synthesis involves an intramolecular cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine.

Reaction Overview

The core of this synthesis is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The nitrogen of the acetamidine displaces one of the fluorine atoms on the phenyl ring, facilitated by a strong base, to form the benzimidazole ring system.

Quantitative Data Summary

Two primary protocols using different bases have been reported for this synthesis. The following tables summarize the key quantitative data for each method.

Table 1: Synthesis using Potassium tert-butoxide

ParameterValue
Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine16.2 kg
Base: Potassium tert-butoxide6.9 kg
Solvent: N-methylformamide76 kg
Reaction Temperature70-75°C
Quenching Agent: Water227 kg
Extraction Solvent: Methyl tert-butyl ether4 x 37 kg
Recrystallization Solventn-hexane
Final Product Yield11 kg
Purity99% (after recrystallization)[3]

Table 2: Synthesis using Sodium Hydride

ParameterValue
Starting Material: N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidineMolar equivalent basis
Base: Sodium HydrideStoichiometric excess
Solvent OptionsAcetonitrile, Tetrahydrofuran, Dimethyl sulfoxide, N,N-dimethylformamide
Reaction Temperature40-100°C
Reaction Time4-10 hours
Quenching Agent: WaterSufficient to dissolve salts
Extraction SolventNot specified, typically a water-immiscible organic solvent
Recrystallization Solventn-hexane
Final Product Yield60%

Experimental Protocols

Protocol 1: Synthesis using Potassium tert-butoxide

This protocol is suitable for large-scale synthesis.

  • Reaction Setup: In a suitable reactor, dissolve 16.2 kg of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in 76 kg of N-methylformamide.

  • Addition of Base: While maintaining the temperature below 30°C, add 6.9 kg of potassium tert-butoxide in portions.

  • Reaction: Heat the mixture to 70-75°C. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 20-30°C and slowly add 227 kg of water to quench the reaction.

  • Extraction: Extract the aqueous mixture four times with 37 kg of methyl tert-butyl ether each time.

  • Washing: Combine the organic layers and wash twice with 49 kg of brine each time.

  • Concentration: Concentrate the organic phase under reduced pressure to a volume of 25-30 L.

  • Crystallization: Add 64 kg of n-hexane to the concentrated solution to induce precipitation.

  • Isolation: Filter the resulting slurry to collect the solid product.

  • Purification (Optional): For higher purity, the crude product can be dissolved in dichloromethane, filtered through a pad of silica gel and Celite, and then recrystallized from a mixture of methyl tert-butyl ether and n-hexane.[1][3]

Protocol 2: Synthesis using Sodium Hydride

This protocol is adaptable for various aprotic solvents and smaller-scale reactions.

  • Reaction Setup: In a dry, nitrogen-purged flask, suspend sodium hydride in the chosen aprotic solvent (e.g., THF, DMF).

  • Addition of Starting Material: Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the same aprotic solvent and add it dropwise to the sodium hydride suspension.

  • Reaction: Heat the reaction mixture to a temperature between 40-100°C and stir for 4-10 hours.

  • Quenching: After cooling to room temperature, carefully add water to quench the excess sodium hydride and dissolve the inorganic salts.

  • Extraction: Extract the product into a suitable organic solvent.

  • Washing and Drying: Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the residue from n-hexane to obtain the final product.[4]

Visualizations

Reaction Scheme

Caption: Intramolecular cyclization to form the benzimidazole ring.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_base Add Base dissolve->add_base react Heat Reaction Mixture add_base->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash concentrate Concentrate wash->concentrate crystallize Crystallize from n-hexane concentrate->crystallize isolate Isolate Final Product crystallize->isolate

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the manufacturing of several pharmacologically active molecules, including the cyclin-dependent kinase (CDK) inhibitor, Abemaciclib.[1][2][3] The protocols described herein are based on established synthetic routes, offering guidance on reagents, reaction conditions, and purification methods.

Introduction

This compound (CAS: 1231930-33-8) is a benzimidazole derivative with a molecular formula of C11H12BrFN2 and a molecular weight of 271.13 g/mol .[4][5][6] Its unique structure, featuring bromine, fluorine, isopropyl, and methyl functional groups, makes it a versatile building block in medicinal chemistry.[5] This compound is primarily utilized as a crucial intermediate in the synthesis of Abemaciclib, a targeted therapy for certain types of breast cancer.[1][2][3] The synthesis of this intermediate is a critical step in the overall production of the final active pharmaceutical ingredient.

Chemical Properties

PropertyValue
Molecular Formula C11H12BrFN2[4][5]
Molecular Weight 271.13 g/mol [4][5]
CAS Number 1231930-33-8[4][7]
Appearance Pale yellow to off-white solid[7]
Boiling Point (Predicted) 353.4±22.0 °C[5]
Density (Predicted) 1.49 g/cm³[5]
pKa (Predicted) 3.48±0.10[5]

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Protocol 1: Cyclization of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

This method involves the intramolecular cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine using a strong base.

Experimental Workflow:

Synthesis_Workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add Base (e.g., Potassium tert-butoxide) to a solution of Starting Material in Solvent (e.g., N-methylformamide) heat 2. Heat the reaction mixture (e.g., 70-75 °C) reagents->heat Control temperature below 30 °C during addition monitor 3. Monitor reaction completion (e.g., by HPLC) heat->monitor cool 4. Cool the reaction mixture monitor->cool quench 5. Quench with water cool->quench extract 6. Extract with an organic solvent (e.g., methyl tert-butyl ether) quench->extract wash 7. Wash the combined organic phases (e.g., with brine) extract->wash concentrate 8. Concentrate the organic phase wash->concentrate precipitate 9. Add an anti-solvent (e.g., n-hexane) to induce precipitation concentrate->precipitate filter 10. Filter the resulting solid precipitate->filter recrystallize 11. (Optional) Recrystallize for further purification filter->recrystallize

Caption: Workflow for the synthesis of this compound via cyclization.

Detailed Methodology:

  • Reaction Setup: To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg), add potassium tert-butoxide (6.9 kg) in portions while maintaining the internal temperature below 30°C.[1][7]

  • Reaction: Heat the reaction mixture to 70-75°C.[1][7]

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1][7]

  • Work-up:

    • Cool the reaction mixture to 20-30°C.[1][7]

    • Quench the reaction by adding water (227 kg).[1][7]

    • Extract the product with methyl tert-butyl ether (4 x 37 kg).[1][7]

    • Combine the organic phases and wash with brine (2 x 49 kg).[1][7]

  • Purification:

    • Concentrate the organic phase to a volume of 25-30 L.[1][7]

    • Add n-hexane (64 kg) to the concentrate to induce precipitation.[1][7]

    • Filter the resulting slurry to collect the crude product.[1][7]

    • For further purification, the crude product can be dissolved in dichloromethane, passed through a pad of silica gel and Celite, and recrystallized from a mixture of methyl tert-butyl ether and hexane.[1][7]

Quantitative Data:

ParameterValueReference
Yield 11 kg (from 16.2 kg starting material)[1][7]
Mass Spectrum (ES+) m/z = 272 (M + H)+[1][7]
Protocol 2: Reductive Amination and Cyclization

This alternative route starts from 5-bromo-7-fluoro-2-methyl-1H-benzimidazole and involves a reductive amination with acetone followed by cyclization.

Experimental Workflow:

Synthesis_Workflow_2 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Dissolve starting material and acetone in an organic solvent reductant 2. Add sodium acetate borohydride in portions start->reductant heat 3. Heat the reaction mixture (e.g., 50 °C for 4 hours) reductant->heat monitor 4. Monitor reaction by TLC heat->monitor cool 5. Cool to room temperature monitor->cool wash 6. Wash with water cool->wash concentrate 7. Concentrate the organic phase to dryness wash->concentrate recrystallize 8. Recrystallize from n-heptane concentrate->recrystallize cool_crystallize 9. Cool to 5 °C for crystallization recrystallize->cool_crystallize filter 10. Filter to obtain the pure product cool_crystallize->filter

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the organic phase containing the precursor from the previous step and add acetone (110g, 1.90 mol).[7]

  • Reaction:

    • Add sodium acetate borohydride (340g, 1.61 mol) in portions.[7]

    • Heat the mixture in an oil bath to 50°C and maintain for 4 hours.[3][7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of dichloromethane:methanol = 20:1.[3][7]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[7]

    • Transfer to a separatory funnel and wash twice with water (200 g each).[7]

    • Separate the organic layer and concentrate it to dryness to obtain the crude product.[7]

  • Purification:

    • Add n-heptane (twice the mass of the crude product) for recrystallization.[7]

    • Cool the mixture to 5°C and allow it to crystallize for two hours.[7]

    • Filter the crystals to obtain the final product.[7]

Quantitative Data:

ParameterValueReference
Yield 80%[7]
Purity (LC) 99%[7]

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey ReagentsYieldPurityAnalytical Data
Protocol 1 (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidinePotassium tert-butoxide, N-methylformamide~60-70%>98% after recrystallizationMS (ES+): m/z = 272 (M+H)+[1][7]
Protocol 2 5-bromo-7-fluoro-2-methyl-1H-benzimidazoleAcetone, Sodium acetate borohydride80%99% (LC)[7]-

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. Reaction conditions may need to be optimized for different scales.

References

Application Notes and Protocols for the Recrystallization of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole via recrystallization. This critical intermediate is utilized in the synthesis of various pharmaceutical compounds, including the CDK4/6 inhibitor Abemaciclib.[1][2] The following protocols and data have been compiled to ensure high purity and yield of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for selecting the appropriate solvent system and optimizing the recrystallization process.

PropertyValueReference
Molecular Formula C₁₁H₁₂BrFN₂[3]
Molecular Weight 271.13 g/mol [4]
Appearance Light yellow to off-white solid[5][6]
Boiling Point 353.4 ± 22.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO[7]
LogP 3.68[3]

Recrystallization Protocols

Two effective protocols for the recrystallization of this compound are detailed below. The choice of protocol may depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Protocol 1: Recrystallization using Methyl tert-Butyl Ether (MTBE) and Hexane

This protocol is suitable for achieving high purity and involves an initial filtration step through silica gel and Celite to remove baseline impurities.[1][5]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Methyl tert-Butyl Ether (MTBE)

  • n-Hexane

  • Silica Gel

  • Celite

  • Anhydrous Sodium Sulfate

  • Filter paper

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Experimental Workflow:

Recrystallization_Workflow_1 A Dissolve Crude Product in Dichloromethane B Filter through Silica Gel/Celite Pad A->B Purification C Concentrate Filtrate Under Reduced Pressure B->C Solvent Removal D Dissolve Residue in Minimum Hot MTBE C->D Dissolution E Add n-Hexane Dropwise until Cloudy D->E Induce Precipitation F Cool Slowly to Room Temperature E->F Crystal Growth G Cool in Ice Bath to Maximize Crystallization F->G Complete Crystallization H Collect Crystals by Vacuum Filtration G->H Isolation I Wash Crystals with Cold n-Hexane H->I Washing J Dry Crystals Under Vacuum I->J Drying

Caption: Workflow for Recrystallization using MTBE/Hexane.

Procedure:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Prepare a small plug of silica gel and Celite in a funnel and filter the solution.

  • Concentrate the filtrate under reduced pressure to obtain the crude product free from baseline impurities.

  • In an Erlenmeyer flask, dissolve the purified crude product in a minimum amount of hot methyl tert-butyl ether.

  • While the solution is still warm, add n-hexane dropwise until a slight turbidity persists.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization using n-Heptane

This protocol offers a high-yield and high-purity outcome using a single solvent system.[2][5]

Materials:

  • Crude this compound

  • n-Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Experimental Workflow:

Recrystallization_Workflow_2 A Suspend Crude Product in n-Heptane (2x mass) B Heat to Reflux with Stirring until Dissolved A->B Dissolution C Cool Slowly to Room Temperature B->C Crystal Growth D Cool to 5°C and Hold for 2 Hours C->D Complete Crystallization E Collect Crystals by Vacuum Filtration D->E Isolation F Wash Crystals with Cold n-Heptane E->F Washing G Dry Crystals Under Vacuum F->G Drying

Caption: Workflow for Recrystallization using n-Heptane.

Procedure:

  • In an Erlenmeyer flask, add the crude this compound.

  • Add n-heptane in a 2:1 mass ratio relative to the crude product.[5]

  • Heat the suspension to reflux with stirring until all the solid has dissolved.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Cool the flask to 5°C and maintain this temperature for two hours to ensure complete crystallization.[2]

  • Collect the pale yellow to off-white crystals by vacuum filtration.[5]

  • Wash the collected crystals with a small amount of cold n-heptane.

  • Dry the purified product under vacuum.

Expected Results

The following table summarizes the expected outcomes from the described recrystallization protocols.

ProtocolSolvent SystemExpected YieldExpected PurityAppearance of CrystalsReference
1MTBE / Hexane-High-[1][5]
2n-Heptane~80%>99% (by HPLC)Pale yellow to off-white[2][5]

Note: Yields are highly dependent on the purity of the starting crude material.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound may cause skin and serious eye irritation, as well as respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.[8]

  • All solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

References

Application Note: HPLC Analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a key pharmaceutical intermediate, notably used in the synthesis of Abemaciclib, a kinase inhibitor for cancer therapy.[1] Rigorous quality control of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the identification, quantification, and purity assessment of pharmaceutical compounds.[2][3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound's non-polar nature, indicated by a LogP of approximately 3.3-3.68, makes it an ideal candidate for analysis by reversed-phase chromatography.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H12BrFN2[5][6]
Molecular Weight271.13 g/mol [5][6]
LogP3.68[5]
AppearanceWhite to light yellow solid[7][8]
SolubilitySoluble in DMSO[9]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%) (optional, for pH adjustment and peak shape improvement)

  • Dimethyl sulfoxide (DMSO, analytical grade)

2. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The proposed chromatographic conditions are detailed in Table 2. These conditions are based on established methods for other benzimidazole derivatives and general principles of small molecule analysis.[10][11][12][13][14]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 288 nm
Run Time 15 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions, e.g., 70:30 Water:Acetonitrile).

  • Sample Preparation: Prepare samples by dissolving them in DMSO to a similar concentration as the working standard solution. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative)

A full method validation should be performed to ensure the suitability of this method for its intended purpose. Key validation parameters are summarized in Table 3.

Table 3: Illustrative Method Validation Data

ParameterExpected Result
Retention Time (tR) ~ 8.5 min (dependent on exact conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Peak Asymmetry (Tailing Factor) 0.9 - 1.5

Workflow and Pathway Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh Reference Standard & Sample dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute with Mobile Phase (Working Solution) dissolve->dilute filter Filter Sample (if necessary) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254/288 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The proposed reversed-phase method is based on the physicochemical properties of the analyte and established chromatographic principles for similar benzimidazole derivatives. The detailed experimental procedure and suggested validation parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes.

References

Application Note: NMR Characterization of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole," a key intermediate in the synthesis of pharmaceutical compounds such as Abemaciclib. While specific, publicly available experimental NMR data for this compound is limited, this application note outlines the expected spectral characteristics based on its structure and provides a comprehensive protocol for acquiring and analyzing ¹H, ¹³C, and ¹⁹F NMR spectra. The methodologies described herein are essential for the structural verification and purity assessment of this important synthetic intermediate.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, and this particular compound serves as a crucial building block in the synthesis of targeted therapies. Accurate structural elucidation and purity determination are paramount in drug development and manufacturing. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules in solution. This note details the expected NMR data and provides a standardized protocol for its acquisition.

Predicted NMR Spectral Data

Due to the absence of publicly available, detailed NMR spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds and established chemical shift increments. The proposed solvent is deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.20 - 7.40dJ(H-F) ≈ 8-101H
H-77.00 - 7.20dJ(H-F) ≈ 1-21H
CH (isopropyl)4.80 - 5.00septJ(H-H) ≈ 71H
CH₃ (isopropyl)1.60 - 1.80dJ(H-H) ≈ 76H
CH₃ (methyl)2.50 - 2.70s-3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-4158 - 162 (d, J(C-F) ≈ 240-250 Hz)
C-5110 - 115 (d, J(C-F) ≈ 20-25 Hz)
C-6115 - 120
C-7118 - 122 (d, J(C-F) ≈ 3-5 Hz)
C-7a135 - 140
C-3a130 - 135
CH (isopropyl)48 - 52
CH₃ (isopropyl)20 - 24
CH₃ (methyl)12 - 16

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | |---|---| | F-4 | -110 to -120 | d |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of "this compound" into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it with a unique identifier.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the CDCl₃ solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-128 scans.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) experiment to establish H-H correlations.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded H-C pairs.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction algorithm.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For the ¹⁹F spectrum, reference externally to a known standard (e.g., CFCl₃ at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals.

  • Analysis:

    • Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants, aided by COSY data.

    • Assign the carbon signals using HSQC and HMBC data to correlate them with the assigned protons.

    • Analyze the ¹⁹F spectrum for the presence and chemical shift of the fluorine atom.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz) transfer->setup H1 ¹H NMR Acquisition setup->H1 C13 ¹³C NMR Acquisition setup->C13 F19 ¹⁹F NMR Acquisition setup->F19 NMR_2D 2D NMR (COSY, HSQC, HMBC) setup->NMR_2D process Processing (FT, Phasing, Baseline) H1->process C13->process F19->process analyze Spectral Analysis & Assignment NMR_2D->analyze reference Referencing to TMS process->reference reference->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR Characterization.

G cluster_nmr NMR Spectroscopy cluster_data Derived Information compound 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole H1_NMR ¹H NMR compound->H1_NMR C13_NMR ¹³C NMR compound->C13_NMR F19_NMR ¹⁹F NMR compound->F19_NMR NMR_2D 2D NMR compound->NMR_2D chem_shifts Chemical Shifts (δ) H1_NMR->chem_shifts coupling Coupling Constants (J) H1_NMR->coupling integration Signal Integration H1_NMR->integration C13_NMR->chem_shifts F19_NMR->chem_shifts connectivity Atom Connectivity NMR_2D->connectivity structure Structural Confirmation & Purity Assessment chem_shifts->structure coupling->structure integration->structure connectivity->structure

Application Notes and Protocols for the Mass Spectrometry of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the mass spectrometric analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical synthesis.[1][2][3][4] The provided methodologies and data are intended to guide researchers in developing robust analytical techniques for the characterization and quantification of this compound.

Introduction

This compound (Molecular Formula: C₁₁H₁₂BrFN₂, Molecular Weight: 271.13 g/mol , Exact Mass: 270.01679 Da) is a crucial building block in the synthesis of various pharmaceutical agents, most notably as an intermediate in the production of Abemaciclib, a cyclin-dependent kinase inhibitor used in cancer therapy.[2][3][4] Accurate and reliable analytical methods are therefore essential for its identification, purity assessment, and quality control during the drug development process.[2] Mass spectrometry offers a powerful tool for the structural elucidation and quantification of this molecule. This document outlines a detailed protocol for its analysis by mass spectrometry, including predicted fragmentation patterns and experimental workflows.

Predicted Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound. The data is based on the compound's structure and common fragmentation pathways for benzimidazole derivatives.[5][6][7][8][9]

m/z (Da) Proposed Formula Ion Description Predicted Relative Abundance (%)
271/273[C₁₁H₁₃BrFN₂]⁺[M+H]⁺ (Protonated Molecule)100
229/231[C₈H₇BrFN]⁺[M+H - C₃H₆]⁺70
214/216[C₇H₄BrFN]⁺[M+H - C₃H₆ - CH₃]⁺40
150[C₈H₈FN₂]⁺[M+H - Br]⁺20
135[C₇H₅FN₂]⁺[M+H - Br - CH₃]⁺30

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[10][11][12][13][14]

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture of both, to obtain a stock solution of 1 mg/mL.[11]

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[11]

  • Blank Samples: Prepare blank samples using the same solvent as the working solution to be run before and after the sample analysis to check for carryover.[11]

Mass Spectrometry Analysis

The following parameters are recommended for analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source in positive ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Mass Range: m/z 50 - 500

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M [M+H]⁺ m/z = 271/273 C₁₁H₁₃BrFN₂⁺ F1 [M+H - C₃H₆]⁺ m/z = 229/231 C₈H₇BrFN⁺ M->F1 - C₃H₆ (Propene) F3 [M+H - Br]⁺ m/z = 150 C₈H₈FN₂⁺ M->F3 - Br (Bromine radical) F2 [M+H - C₃H₆ - CH₃]⁺ m/z = 214/216 C₇H₄BrFN⁺ F1->F2 - CH₃ (Methyl radical) F4 [M+H - Br - CH₃]⁺ m/z = 135 C₇H₅FN₂⁺ F3->F4 - CH₃ (Methyl radical)

Caption: Proposed fragmentation pathway of protonated this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E LC Separation (Optional) D->E F ESI Ionization (Positive Mode) E->F G MS Scan (Full Scan) F->G H MS/MS Scan (Fragmentation) G->H I Data Acquisition G->I J Spectral Interpretation H->J I->J K Reporting J->K

References

Application Notes and Protocols: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a key pharmaceutical intermediate, primarily utilized in the synthesis of targeted cancer therapies. Its chemical structure, featuring a benzimidazole core with bromine and fluorine substitutions, makes it a versatile building block for the development of complex bioactive molecules. Notably, this intermediate is crucial for the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2][3]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of Abemaciclib. Additionally, the mechanism of action of Abemaciclib, involving the CDK4/6 signaling pathway, is outlined.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number1231930-33-8[4]
Molecular FormulaC₁₁H₁₂BrFN₂[4]
Molecular Weight271.13 g/mol [4]
AppearanceLight yellow to off-white solid[5][6]
Boiling Point353.4±22.0 °C (Predicted)[4]
Density1.49 g/cm³ (Predicted)[4]
pKa3.48±0.10 (Predicted)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title intermediate.[5][7]

Experimental Workflow:

G cluster_0 Synthesis of Intermediate start Start: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine step1 Dissolve in N-methylformamide start->step1 step2 Add Potassium tert-butoxide (batchwise, <30°C) step1->step2 step3 Heat to 70-75°C (Monitor by HPLC) step2->step3 step4 Cool to 20-30°C step3->step4 step5 Quench with water step4->step5 step6 Extract with methyl tert-butyl ether step5->step6 step7 Wash organic phase with brine step6->step7 step8 Concentrate organic phase step7->step8 step9 Add n-hexane to precipitate step8->step9 step10 Filter and dry the crude product step9->step10 step11 Purification (optional): Dissolve in Dichloromethane Filter through silica gel/Celite Recrystallize from MTBE/hexane step10->step11 end_product End Product: This compound step11->end_product

Caption: Workflow for the synthesis of this compound.

Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide

  • N-methylformamide (NMF)

  • Water

  • Methyl tert-butyl ether (MTBE)

  • Brine (saturated NaCl solution)

  • n-Hexane

  • Dichloromethane (DCM) for purification

  • Silica gel and Celite for purification

Procedure:

  • In a suitable reaction vessel, dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide.

  • While maintaining the temperature below 30°C, add potassium tert-butoxide in batches.

  • Heat the reaction mixture to 70-75°C. Monitor the reaction progress by HPLC until completion.

  • Cool the reaction mixture to 20-30°C.

  • Quench the reaction by adding water.

  • Extract the product into methyl tert-butyl ether.

  • Wash the combined organic phases with brine.

  • Concentrate the organic phase under reduced pressure.

  • Add n-hexane to the concentrated residue to induce precipitation of the product.

  • Filter the resulting slurry and dry the solid to obtain the crude product.

  • For further purification, the crude product can be dissolved in dichloromethane, filtered through a pad of silica gel and Celite, and then recrystallized from a mixture of methyl tert-butyl ether and hexane.

Quantitative Data:

ParameterValueReference
Typical Yield60-80%[5][6]
Purity (by HPLC)≥99%[5]
Mass Spectrum (ES+)m/z = 272 (M + H)⁺[7]
Protocol 2: Synthesis of Abemaciclib using this compound

This protocol outlines the coupling of the intermediate with 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine to synthesize Abemaciclib.[8]

Experimental Workflow:

G cluster_1 Synthesis of Abemaciclib start_intermediate Start: this compound step1 Combine reactants and reagents under Argon/Nitrogen start_intermediate->step1 start_amine Start: 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine start_amine->step1 reagents Potassium carbonate, Xantphos, tert-amyl alcohol reagents->step1 catalyst Palladium acetate step2 Add Palladium acetate catalyst->step2 step1->step2 step3 Heat to 98-100°C for 2-4 hours (Monitor by TLC/HPLC) step2->step3 step4 Cool to 30-35°C step3->step4 step5 Dilute with Dichloromethane and water step4->step5 step6 Filter through Hyflo bed step5->step6 step7 Extract with HCl (aq) step6->step7 step8 Adjust pH of aqueous layer to 11-12 with NaOH step7->step8 step9 Extract with Dichloromethane step8->step9 step10 Treat organic layer with N-acetyl-L-cysteine, adjust pH step9->step10 step11 Wash organic layer with water and distill step10->step11 step12 Recrystallize from Acetone step11->step12 end_product_abema End Product: Abemaciclib step12->end_product_abema

Caption: Workflow for the synthesis of Abemaciclib.

Materials:

  • This compound

  • 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine

  • Potassium carbonate

  • Xantphos

  • Palladium acetate

  • tert-Amyl alcohol

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • N-acetyl-L-cysteine

  • Acetone

  • Hyflo bed

Procedure:

  • In a reaction vessel, combine this compound, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, potassium carbonate, and Xantphos in tert-amyl alcohol.

  • Bubble Argon or Nitrogen through the mixture.

  • Add palladium acetate to the reaction mixture.

  • Heat the reaction mass to 98-100°C for 2-4 hours, monitoring the reaction by TLC and/or HPLC.

  • After completion, cool the reaction to 30-35°C.

  • Dilute the mixture with dichloromethane and water, then filter through a Hyflo bed.

  • Extract the organic layer with a dilute solution of hydrochloric acid.

  • Combine the aqueous layers and adjust the pH to 11-12 with a sodium hydroxide solution.

  • Extract the product back into dichloromethane.

  • Treat the organic layer with N-acetyl-L-cysteine and adjust the pH to 11.0-12.0 with a sodium hydroxide solution.

  • Separate the layers, wash the organic layer with water, and distill under vacuum.

  • Add acetone to the residue, heat to reflux, then cool to allow for crystallization.

  • Filter the solid product, wash with acetone, and dry to yield Abemaciclib.

Quantitative Data:

ParameterValueReference
Yield82.85%[8]
Purity (by HPLC)99.79%[8]

Mechanism of Action: Abemaciclib and the CDK4/6 Signaling Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[9] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D1.[10] Cyclin D1 then complexes with and activates CDK4 and CDK6.[11][12]

The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[13][14] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.[10][15] E2F then promotes the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to cell proliferation.[11][15]

Abemaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[9][16] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[12][13] Consequently, the cell cycle is arrested in the G1 phase, preventing cancer cell proliferation.[1][9]

Signaling Pathway Diagram:

G cluster_pathway CDK4/6 Signaling Pathway in HR+ Breast Cancer ER Estrogen Receptor (ER) Signaling CyclinD1 Cyclin D1 ER->CyclinD1 Upregulates CyclinD_CDK46 Active Complex: Cyclin D-CDK4/6 CyclinD1->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 Inhibits

Caption: Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and arresting the cell cycle in G1.

References

Application Notes and Protocols: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring electron-withdrawing fluorine and bromine atoms alongside an electron-donating isopropyl group, imparts specific reactivity that is leveraged in the synthesis of complex molecules. Notably, this compound is a crucial intermediate in the manufacturing of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2]

These application notes provide an overview of the reaction conditions for the synthesis of this compound and its subsequent application in cross-coupling reactions, which are fundamental to its utility in drug discovery.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The fluorine atom at the 4-position and the bromine atom at the 6-position are electron-withdrawing, making the benzimidazole ring susceptible to nucleophilic attack.[2] The bromine atom, in particular, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] The isopropyl group at the 1-position provides steric bulk and influences the solubility of the molecule.[2]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a cyclization reaction of a substituted N-phenylacetamidine derivative. Several protocols have been reported, with variations in the choice of base, solvent, and reaction temperature.

Table 1: Summary of Synthesis Conditions
ParameterMethod 1Method 2
Starting Material (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidineN-(4-bromo-2,6-difluorophenyl)acetamide and isopropylamine
Base Potassium tert-butoxide[4]Triethylamine[5]
Solvent N-methylformamide (NMF)[4]Acetonitrile[5]
Temperature 70-75 °C[4]90-95 °C[5]
Reaction Time Monitored by HPLC[4]8-10 hours[5]
Yield Not specified in snippetHigh yield implied
Purity High purity after recrystallizationHigh purity implied
Experimental Protocol: Synthesis via Cyclization

This protocol is based on the use of potassium tert-butoxide as the base.

Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide

  • N-methylformamide (NMF)

  • Methyl tert-butyl ether (MTBE)

  • n-hexane

  • Brine (saturated aqueous NaCl solution)

  • Water

Procedure:

  • To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (1.0 eq) in N-methylformamide, add potassium tert-butoxide (e.g., 1.1 eq) portion-wise while maintaining the temperature below 30 °C.[4]

  • Heat the reaction mixture to 70-75 °C and monitor the reaction progress by HPLC until completion.[4]

  • Cool the reaction mixture to 20-30 °C and quench the reaction by adding water.[4]

  • Extract the product with methyl tert-butyl ether.[4]

  • Combine the organic phases and wash with brine.[4]

  • Concentrate the organic phase and add n-hexane to precipitate the crude product.[4]

  • Filter the slurry to collect the solid this compound.[4]

  • For further purification, the crude product can be recrystallized from a mixture of methyl tert-butyl ether and n-hexane.[4]

Workflow for the Synthesis of this compound

G start Start dissolve_sm Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in NMF start->dissolve_sm add_base Add Potassium tert-butoxide dissolve_sm->add_base heat Heat to 70-75 °C add_base->heat monitor Monitor reaction by HPLC heat->monitor cool_quench Cool and Quench with Water monitor->cool_quench extract Extract with MTBE cool_quench->extract wash Wash with Brine extract->wash concentrate_precipitate Concentrate and Precipitate with n-hexane wash->concentrate_precipitate filter Filter concentrate_precipitate->filter purify Recrystallize (optional) filter->purify end_product This compound filter->end_product purify->end_product

Caption: Synthesis workflow for this compound.

Application in Cross-Coupling Reactions: Synthesis of Abemaciclib Intermediate

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions to form a key intermediate for Abemaciclib. This typically involves a Suzuki-Miyaura coupling with a boronic ester derivative of a pyrimidine.

Table 2: Representative Suzuki-Miyaura Coupling Conditions
ParameterCondition
Reactants This compound, Pyrimidine boronic ester derivative
Catalyst Palladium(II) acetate (Pd(OAc)₂) or similar Pd(II) source
Ligand Tricyclohexylphosphine or other suitable phosphine ligand[6]
Base A suitable base such as potassium carbonate or sodium carbonate[7]
Solvent A mixture of an organic solvent and water (e.g., DME/water)[7]
Temperature Elevated temperature (e.g., 80 °C)[7]
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol outlines the key steps for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Appropriate pyrimidine boronic acid or ester

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[7]

  • Base (e.g., Na₂CO₃)[7]

  • Solvent (e.g., 1,2-dimethoxyethane (DME))[7]

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the pyrimidine boronic ester (e.g., 1.1 eq), and the base (e.g., 2.0 eq).

  • Add the solvent (e.g., DME) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.05 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_ester Pyrimidine Boronic Ester boronic_ester->transmetalation base Base (e.g., Na2CO3) base->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(Ln) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Abemaciclib Intermediate) reductive_elimination->product

References

Downstream Processing of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , a key pharmaceutical intermediate. The information compiled herein is intended to guide researchers and professionals in the purification, analysis, and handling of this compound, which is pivotal in the synthesis of advanced therapeutic agents.

Overview and Pharmaceutical Applications

This compound (CAS No: 1231930-33-8) is a critical building block in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6).[1][2] Abemaciclib is a targeted therapy used in the treatment of specific types of breast cancer.[2] The purity and quality of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This compound's unique structure, featuring bromine, fluorine, isopropyl, and methyl functional groups, allows for its participation in various chemical reactions essential for drug synthesis.[3]

Chemical Properties:

Property Value
Molecular Formula C11H12BrFN2
Molecular Weight 271.13 g/mol [3][4]
Appearance Light yellow to off-white solid[5][6]

| Storage | Sealed in a dry place at room temperature[3] |

Downstream Processing Workflow

The downstream processing of this compound typically commences after its synthesis. The primary goals of the downstream process are to isolate, purify, and characterize the compound to meet the stringent requirements for pharmaceutical manufacturing. A general workflow is illustrated below.

Downstream_Processing_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Synthesis Crude Product (from synthesis) Quenching Reaction Quenching Synthesis->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Concentration Solvent Concentration Washing->Concentration Recrystallization Recrystallization / Precipitation Concentration->Recrystallization FiltrationDrying Filtration & Drying Recrystallization->FiltrationDrying Purity Purity Analysis (HPLC, TLC) FiltrationDrying->Purity Identity Identity Confirmation (Mass Spec, NMR) Purity->Identity FinalProduct Purified Intermediate Identity->FinalProduct

Caption: General workflow for the downstream processing of the title compound.

Experimental Protocols

Protocol for Work-up and Extraction

This protocol describes the steps following the synthesis of the crude product.

  • Reaction Quenching: Cool the reaction mixture to 20-30°C.[5] Slowly add water to quench the reaction.

  • Extraction: Perform liquid-liquid extraction using methyl tert-butyl ether.[5] Repeat the extraction multiple times to ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic phases and wash with a saturated brine solution. This step helps to remove residual water and some inorganic impurities.[5]

  • Drying: Dry the organic phase over anhydrous sodium sulfate and filter.[7]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.[5]

Protocol for Purification by Recrystallization

Recrystallization is a crucial step to enhance the purity of the compound.

  • Solvent Selection: A common solvent system for recrystallization is a mixture of methyl tert-butyl ether and n-hexane or n-heptane.[1][5]

  • Dissolution: Dissolve the crude product in a minimal amount of the primary solvent (e.g., methyl tert-butyl ether or dichloromethane) with gentle heating if necessary.[5]

  • Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities.[8]

  • Hot Filtration (Optional): If activated carbon is used, perform a hot filtration to remove it.

  • Crystallization: Slowly add the anti-solvent (e.g., n-hexane or n-heptane) to the solution until turbidity is observed.[5]

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further to around 5°C to maximize crystal formation.[1][5]

  • Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel under vacuum.[8]

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Protocol for Purity Analysis by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor reaction progress and assess the purity of the final product.

  • Plate Preparation: Use a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or methanol.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase, such as a 20:1 mixture of dichloromethane and methanol.[1][5]

  • Visualization: After the solvent front has moved up the plate, remove the plate, and visualize the spots under UV light. A single spot indicates a high degree of purity.

Quantitative Data Summary

The following table summarizes quantitative data from reported synthesis and purification procedures.

ParameterMethod 1Method 2
Starting Material (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidineN-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine
Key Reagent Potassium tert-butoxideSodium hydride
Solvent N-methylformamide1,4-dioxane or N,N-dimethylformamide
Reaction Temperature 70-75°C[5]40-100°C[7]
Extraction Solvent Methyl tert-butyl ether[5]Not specified, but extraction is performed[7]
Recrystallization Solvent Methyl tert-butyl ether/hexane[5] or n-heptane[1]n-hexane and deionized water[7]
Yield 11 kg (from 16.2 kg starting material)[5]60% (55.52 g from specified precursors)[7]
Purity 99% (by liquid chromatography)[5]Not specified

Role in Signaling Pathway

As an intermediate for Abemaciclib, this compound is integral to the synthesis of a molecule that targets the cell cycle pathway. Abemaciclib inhibits CDK4 and CDK6, which are key enzymes in the G1 phase of the cell cycle. Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inhibiting cancer cell proliferation.[1]

CDK_Pathway_Inhibition cluster_intermediate Intermediate Synthesis cluster_api API Synthesis cluster_pathway Cell Cycle Pathway Intermediate 6-bromo-4-fluoro-1-isopropyl-2- methyl-1H-benzo[d]imidazole Abemaciclib Abemaciclib Intermediate->Abemaciclib Synthesis CDK46 CDK4/6 Abemaciclib->CDK46 Inhibits Rb Rb Phosphorylation CDK46->Rb Promotes Progression G1-S Phase Progression Rb->Progression Promotes Proliferation Cell Proliferation Progression->Proliferation Leads to

Caption: Role as a precursor to a CDK4/6 inhibitor in the cell cycle pathway.

Analytical Techniques for Characterization

A suite of analytical methods is essential for the comprehensive characterization of the purified intermediate.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.[5]
Thin-Layer Chromatography (TLC) For rapid monitoring of reaction progress and qualitative purity assessment.[1]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition of the compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

These protocols and notes are intended to serve as a comprehensive guide. Researchers should adapt these methods based on their specific experimental conditions and available equipment. Adherence to good laboratory practices and safety procedures is essential when handling all chemical substances.

References

Application Notes and Protocols for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a key heterocyclic building block in medicinal chemistry. Its primary and most significant application to date is as a crucial intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). Abemaciclib is an FDA-approved therapeutic agent for certain types of breast cancer, highlighting the industrial and clinical relevance of its synthetic precursors. This document provides an overview of the applications of this compound, focusing on its role in the synthesis of Abemaciclib, the mechanism of action of the final drug, and detailed experimental protocols.

Physicochemical Properties of the Intermediate

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1231930-33-8[1]
Molecular Formula C₁₁H₁₂BrFN₂[1]
Molecular Weight 271.13 g/mol [1]
Appearance Light yellow solid[2]
Purity ≥98.0%[2]
Solubility Soluble in DMSO[3]

Application in the Synthesis of Abemaciclib

The primary application of this compound is as a starting material for the multi-step synthesis of Abemaciclib.[4] The benzimidazole core of this intermediate forms a key structural component of the final Abemaciclib molecule, which is essential for its inhibitory activity against CDK4 and CDK6.[4] The bromo-substituent at the 6-position provides a reactive handle for subsequent cross-coupling reactions, which are pivotal in constructing the full Abemaciclib framework.

Mechanism of Action of the Final Product (Abemaciclib)

Abemaciclib targets the cyclin D-CDK4/6-retinoblastoma (Rb) signaling pathway, which is a critical regulator of the cell cycle.[5] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7] This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[6][7]

Quantitative Data: Biological Activity of Abemaciclib

The following table summarizes the in vitro inhibitory activity of Abemaciclib, the final product synthesized from this compound.

TargetIC₅₀ (nM)Assay TypeReference
CDK4/cyclin D1 2Biochemical[4][5]
CDK6/cyclin D1 10Biochemical[4][5]
CDK6/cyclin D3 14TR-FRET

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

This protocol describes a Suzuki coupling reaction to introduce the pyrimidine moiety to the benzimidazole core.

  • Materials:

    • This compound

    • Bis(pinacolato)diboron

    • Potassium acetate

    • Bis(triphenylphosphine)palladium(II) chloride

    • 1,2-Dimethoxyethane (DME)

    • 2,4-dichloro-5-fluoropyrimidine

    • Aqueous sodium carbonate solution

    • Isopropyl alcohol (IPA)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of 1,2-dimethoxyethane (30 ml), add this compound (8 g), bis(pinacolato)diboron (6 g), potassium acetate (7 g), and bis(triphenylphosphine)palladium(II) chloride (0.5 g) at room temperature.

    • Heat the reaction mixture to 60-90°C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and filter to obtain the filtrate.

    • To a solution of 1,2-dimethoxyethane (20 ml), add 2,4-dichloro-5-fluoropyrimidine (7 g) and an aqueous sodium carbonate solution to the filtrate at 60-80°C.

    • Stir the mixture until the coupling reaction is complete.

    • Cool the reaction mixture, filter the solid, and wash with water.

    • Recrystallize the crude product from a mixture of IPA:EtOAc to obtain pure 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of Abemaciclib

This protocol describes the final step in the synthesis of Abemaciclib via a nucleophilic aromatic substitution reaction.

  • Materials:

    • 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

    • 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine

    • Potassium carbonate

    • 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Tris(dibenzylideneacetone)dipalladium(0)

    • t-Amyl alcohol

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • To a solution of t-amyl alcohol (45 ml), add 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (10 g), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (7 g), potassium carbonate (9 g), Xantphos (0.3 g), and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) at room temperature.

    • Heat the reaction mixture to 70-100°C and stir until the reaction is complete.

    • Cool the reaction to room temperature.

    • Perform a work-up by treating the reaction mixture with DCM, HCl, and NaOH solution to separate the layers.

    • Isolate and purify the organic layer to obtain Abemaciclib.

Visualizations

G cluster_0 G1 Phase cluster_1 S Phase GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinD Cyclin D mTOR->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb P pRb p-Rb E2F E2F Rb->E2F binds & inhibits Transcription Gene Transcription (S-phase entry) E2F->Transcription Proliferation Cell Proliferation Transcription->Proliferation Abemaciclib Abemaciclib Abemaciclib->Complex inhibits

Caption: Abemaciclib's Mechanism of Action.

G cluster_step1 Step 1: Borylation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Final Coupling start 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole reagent1 Bis(pinacolato)diboron Pd catalyst, K₂CO₃ intermediate1 Boronate Ester Intermediate reagent1->intermediate1 Borylation reagent2 2,4-dichloro-5-fluoropyrimidine Pd catalyst, Na₂CO₃ intermediate2 6-(2-chloro-5-fluoropyrimidin-4-yl)- 4-fluoro-1-isopropyl-2-methyl-1H- benzo[d]imidazole reagent2->intermediate2 Suzuki Coupling reagent3 5-((4-ethylpiperazin-1-yl)methyl) pyridin-2-amine Pd catalyst, K₂CO₃ end Abemaciclib reagent3->end Buchwald-Hartwig Amination

References

Application Notes and Protocols: Synthesis and Application of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole as a Key Intermediate for CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1] In many types of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[2] Consequently, selective inhibitors of CDK4/6 have emerged as a cornerstone in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][3]

The chemical compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a vital pharmaceutical intermediate.[4][5] Its specific structure makes it a key building block in the synthesis of potent and selective CDK4/6 inhibitors, such as Abemaciclib and Ribociclib.[4][6][7] This document provides detailed application notes on its synthesis, its role in drug development, and protocols for its use and the characterization of the final inhibitor.

Physicochemical Properties and Identification

This compound is a moderately sized heterocyclic compound with unique properties conferred by its bromine, fluorine, and substituted imidazole groups, making it a valuable precursor in medicinal chemistry.[6][8]

PropertyValueReference
CAS Number 1231930-38-8[6]
Molecular Formula C₁₁H₁₂BrFN₂[8]
Molecular Weight 271.13 g/mol [8]
Appearance Light yellow to off-white solid[5][9]
Boiling Point 353.4±22.0 °C (Predicted)[8][10]
Density 1.49 g/cm³ (Predicted)[8][10]
pKa 3.48±0.10 (Predicted)[8]
Systematic Name 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole[6]

Biological Context: The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a central hub for integrating proliferative signals.[11] Mitogenic stimuli trigger the synthesis of D-type cyclins, which bind to and activate CDK4/6.[12] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[2] This phosphorylation releases the E2F transcription factor, which in turn activates the expression of genes required for the G1 to S phase transition, committing the cell to DNA replication and division.[2][12] CDK4/6 inhibitors block this phosphorylation step, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[2]

CDK4_6_Pathway cluster_upstream Upstream Signaling cluster_core CDK4/6 Core Pathway cluster_downstream Downstream Effects Mitogenic Signals Mitogenic Signals PI3K/AKT PI3K/AKT Mitogenic Signals->PI3K/AKT RAS/MAPK RAS/MAPK Mitogenic Signals->RAS/MAPK CyclinD Cyclin D PI3K/AKT->CyclinD Upregulate Expression RAS/MAPK->CyclinD Upregulate Expression ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex Rb Rb CDK46 CDK4/6 CDK46->ActiveComplex ActiveComplex->Rb Phosphorylates Rb_p p-Rb (Inactive) p16 p16 (INK4A) p16->ActiveComplex Inhibits E2F E2F Rb->E2F Sequesters CellCycle G1-S Phase Progression E2F_free Free E2F Rb_p->E2F_free Releases S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Activates S_Phase_Genes->CellCycle Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) Inhibitor->ActiveComplex Blocks Activity Synthesis_Workflow Start Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine Reaction Cyclization Reaction Reagent: t-BuOK Solvent: NMF Temp: 70-75°C Start->Reaction Quench Quenching with Water Reaction->Quench Extraction Extraction with MTBE Quench->Extraction Purification Concentration & Precipitation with n-Hexane Extraction->Purification Product Final Product: 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole Purification->Product Assay_Workflow Prep 1. Prepare Reagents - Serial dilution of Inhibitor - Enzyme, Substrate, [γ-³³P]ATP Setup 2. Set up Reaction Add Enzyme, Substrate, and Inhibitor to 96-well plate Prep->Setup Initiate 3. Initiate Reaction Add [γ-³³P]ATP Setup->Initiate Incubate 4. Incubate (e.g., 30°C for 60 min) Initiate->Incubate Terminate 5. Terminate Reaction Add Stop Solution Incubate->Terminate Capture 6. Capture Substrate Spot mixture onto phosphocellulose paper Terminate->Capture Wash 7. Wash Paper Remove unbound ATP Capture->Wash Quantify 8. Quantify Radioactivity Use Scintillation Counter Wash->Quantify Analyze 9. Data Analysis Calculate % Inhibition Determine IC50 value Quantify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves the intramolecular cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine. This reaction is typically carried out in the presence of a strong base in an aprotic solvent.

Q2: What are the typical yields for this synthesis?

A2: Reported yields for the synthesis of this compound are generally in the range of 60% to 80%.[1][2] However, yields can be lower due to various factors addressed in the troubleshooting guide.

Q3: What are the key reagents and their roles in the synthesis?

A3:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine: The starting material that undergoes cyclization.

  • Base (e.g., Sodium Hydride, Potassium tert-butoxide): Acts as a catalyst to deprotonate the nitrogen, initiating the intramolecular nucleophilic aromatic substitution.

  • Aprotic Solvent (e.g., DMF, NMP, 1,4-dioxane, DMSO): Provides a suitable reaction medium that does not interfere with the strong base.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization.[2] Common solvent systems include n-hexane or a mixture of methyl tert-butyl ether and n-hexane.[2] Column chromatography using silica gel may also be employed for further purification if necessary.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Base: Sodium hydride or potassium tert-butoxide can be deactivated by moisture.- Use freshly opened or properly stored base. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Impure Starting Material: Impurities in the (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine can inhibit the reaction.- Verify the purity of the starting material by techniques such as NMR or LC-MS before starting the reaction. - Purify the starting material if necessary.
3. Suboptimal Reaction Temperature: The reaction temperature is critical for the cyclization to proceed efficiently.- The reaction is typically heated to between 70-75°C.[2][3] Ensure the reaction mixture reaches and is maintained at the optimal temperature. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time at a given temperature.
4. Inefficient Stirring: Poor mixing can lead to localized concentrations of reagents and incomplete reaction.- Use a suitable stir bar and stir rate to ensure the reaction mixture is homogeneous, especially if using a solid base like sodium hydride.
Formation of Side Products 1. Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular side reactions can occur, leading to the formation of oligomeric byproducts.- Use a more dilute solution of the starting material. - Add the starting material solution slowly to the base suspension to maintain a low instantaneous concentration.
2. Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or product may decompose.- Carefully control the reaction temperature and do not exceed the recommended range. - Monitor the reaction to avoid unnecessarily long reaction times.
Difficult Purification 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making recrystallization difficult.- Try triturating the oil with a non-polar solvent like n-hexane or pentane to induce crystallization. - If trituration fails, purify the product using column chromatography on silica gel.
2. Persistent Impurities: Some impurities may co-crystallize with the product.- Try a different recrystallization solvent system. A mixture of solvents (e.g., methyl tert-butyl ether/hexane) can sometimes provide better selectivity.[2] - If recrystallization is ineffective, column chromatography is the recommended next step.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on published methods.[1][2][3] Optimization may be required for specific laboratory conditions.

Reagents and Materials:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deionized Water

  • n-Hexane

  • Methyl tert-butyl ether (MTBE)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous DMF.

  • Reaction Setup: Stir the suspension at room temperature.

  • Addition of Starting Material: Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension using an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and stir for 4-10 hours, monitoring the reaction progress by TLC or HPLC.[1][3]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from n-hexane or a mixture of methyl tert-butyl ether/n-hexane to obtain the pure this compound as a white to off-white solid.[2]

Quantitative Data Summary
ParameterMethod 1 (NaH/DMF)[1]Method 2 (KOtBu/NMP)[2][3]
Starting Material (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine(E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine
Base Sodium HydridePotassium tert-butoxide
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Temperature 40-100 °C (Optimal range not specified)70-75 °C
Reaction Time 4-10 hoursUntil completion (monitored by HPLC)
Reported Yield ~60%~80%
Purification Recrystallization from n-hexane/deionized waterRecrystallization from methyl tert-butyl ether/hexane

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Prepare Dry Reagents (Starting Material, Base, Solvent) Start->Reagents Addition Slow Addition of Starting Material to Base Suspension Reagents->Addition Heating Heat to 70-75°C (4-10 hours) Addition->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with MTBE Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify End Final Product Purify->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes SideProducts Side Products Observed? Start->SideProducts No CheckBase Check Base Activity & Reaction Setup CheckPurity->CheckBase OptimizeTemp Optimize Reaction Temperature CheckBase->OptimizeTemp Success Improved Yield OptimizeTemp->Success Dilute Use More Dilute Conditions SideProducts->Dilute Yes PurificationIssue Purification Difficulties? SideProducts->PurificationIssue No ControlTemp Control Temperature & Time Carefully Dilute->ControlTemp ControlTemp->Success Triturate Triturate with Non-polar Solvent PurificationIssue->Triturate Yes (Oily Product) Column Use Column Chromatography PurificationIssue->Column Yes (Persistent Impurities) Triturate->Column Column->Success

Caption: Decision tree for troubleshooting low yield in the benzimidazole synthesis.

References

Technical Support Center: Purification of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining this key pharmaceutical intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from incomplete reactions or side reactions during the synthesis. Depending on the synthetic route, these may include unreacted starting materials, such as (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine, or byproducts from side reactions like over-alkylation or incomplete cyclization. The Phillips-Ladenburg and Weidenhagen benzimidazole synthesis methods, for example, are known to sometimes produce side products that can complicate purification.

Q2: What is the recommended first-line purification strategy for this compound?

A2: For solid products like this compound, recrystallization is often a highly effective and economical first-line purification strategy, especially for multi-gram quantities.[1] For smaller scales or when recrystallization fails to remove closely related impurities, column chromatography is the preferred method.[1]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated. To resolve this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a seed crystal of the pure compound can also help induce proper crystallization.

Q4: I am seeing poor separation of my compound during column chromatography. What are the likely causes?

A4: Poor separation can be due to several factors, including an inappropriate solvent system, improper column packing, or co-eluting impurities. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) before running the column. Ensure the column is packed uniformly to prevent channeling. If impurities have very similar polarity to the product, a different stationary phase or preparative HPLC might be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Solution
Low Recovery of Pure Compound The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at low temperatures. Use the minimum amount of hot solvent for dissolution.
The compound precipitated too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.Add a seed crystal of the pure compound.
Colored Impurities Remain in Crystals The colored impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Cracked or Channeled Column Bed Improper packing of the stationary phase.Ensure the silica gel is slurried and poured carefully to create a homogenous bed. Gently tap the column while packing to settle the stationary phase evenly.
Broad or Tailing Peaks The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound) to the eluent to reduce tailing.
The sample was loaded in a solvent that is too strong.Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.
Product Elutes Too Quickly or Too Slowly The solvent system is too polar or not polar enough.Adjust the polarity of the eluent. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.

Quantitative Data on Purification Methods

Purification Method Solvent System Typical Purity Typical Yield Notes
Recrystallizationn-Heptane>99%[2]~80%[2]Effective for removing less soluble impurities. Cooling to 5°C can improve yield.[2]
RecrystallizationMethyl tert-butyl ether / n-HexaneHighGoodA common solvent mixture for purifying benzimidazoles.[2][3]
Flash Column ChromatographyEthyl acetate / Hexane>98%65-70%Good for removing impurities with different polarities.[4]
Preparative HPLCAcetonitrile / Water with TFA>99.5%VariableOffers the highest resolution for separating closely related impurities. Yield can be lower due to the collection of only the purest fractions.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (n-Heptane)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot n-heptane while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (e.g., 5°C) for a couple of hours to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane.[4] The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Preparative HPLC
  • Method Development: Develop a suitable separation method on an analytical HPLC system first. A reverse-phase C18 column with a gradient of acetonitrile and water containing a small amount of an additive like trifluoroacetic acid (TFA) is a common choice for benzimidazole derivatives.

  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the final product.

Visualization of Workflows

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No is_pure_recryst Is the product pure? recrystallization->is_pure_recryst final_product_recryst Pure Product is_pure_recryst->final_product_recryst Yes is_pure_recryst->chromatography No is_pure_chrom Is the product pure? chromatography->is_pure_chrom final_product_chrom Pure Product is_pure_chrom->final_product_chrom Yes prep_hplc Consider Preparative HPLC is_pure_chrom->prep_hplc No

Caption: A decision tree for selecting a suitable purification method.

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical manufacturing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is an intramolecular cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine. This reaction involves using a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), in an aprotic solvent to facilitate the ring closure.[3][4] The reaction proceeds via a nucleophilic aromatic substitution where the deprotonated amidine displaces one of the fluorine atoms on the phenyl ring.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields can stem from several factors. The most critical are the quality and stoichiometry of the base, the absence of water in the reaction, and the reaction temperature. Incomplete reaction is a common cause; ensure the mixture is heated appropriately (e.g., 70-75°C) and for a sufficient duration (4-10 hours) until HPLC or TLC monitoring shows consumption of the starting material.[3][4] Finally, losses during work-up and purification can significantly reduce the isolated yield.

Q3: What are the most likely side products or impurities I should be aware of?

A3: The primary impurity is often unreacted starting material, (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine. Another potential side product could arise from the hydrolysis of this starting material if moisture is present, which would halt the desired cyclization. While less common, side reactions involving the base or solvent are possible under harsh conditions. Post-synthesis, impurities may include residual solvents (e.g., N-methylformamide, MTBE, hexane) from the work-up and purification steps.[1][3]

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through recrystallization. A common and effective method involves dissolving the crude product (often a yellow solid) and then recrystallizing from a mixed solvent system like methyl tert-butyl ether (MTBE)/hexane or n-heptane.[3] For higher purity, passing a solution of the crude product in a solvent like dichloromethane through a plug of silica gel and Celite prior to recrystallization can be effective.[1] One procedure reports achieving 99% purity with a total yield of 80% after recrystallization from n-heptane.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Base: The strong base (NaH, t-BuOK) may have degraded due to moisture exposure. 2. Insufficient Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have been run long enough for completion.1. Use a fresh, unopened container of the base or titrate to determine its activity. Ensure it is handled under inert conditions (e.g., nitrogen or argon atmosphere). 2. Ensure the internal reaction temperature reaches the target range (e.g., 70-100°C, depending on the specific protocol).[3][4] 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.[3]
Formation of Unidentified Impurities 1. Presence of Moisture: Water can lead to hydrolysis of the amidine starting material. 2. Reaction Temperature Too High: Excessive heat may cause decomposition of the starting material or product. 3. Solvent Reactivity: The chosen aprotic solvent (e.g., DMF, DMSO) may participate in side reactions at high temperatures.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle all reagents under an inert atmosphere. 2. Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring efficient stirring. 3. Consider using a more inert solvent like 1,4-dioxane or THF if side reactions with the solvent are suspected.[4]
Product is a Dark Oil or Gummy Solid 1. Incomplete Removal of Solvent: High-boiling solvents like N-methylformamide or DMF may remain. 2. Crude Product Impurity Profile: Significant amounts of impurities are preventing crystallization.1. Ensure the organic phase is concentrated thoroughly under reduced pressure. For high-boiling solvents, a high-vacuum pump may be necessary. 2. Purify the crude material using column chromatography or a silica gel plug before attempting recrystallization.[1]
Difficulty with Phase Separation During Work-up 1. Emulsion Formation: Vigorous shaking during the extraction process can lead to stable emulsions.1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. If the emulsion persists, filter the mixture through a pad of Celite.
Quantitative Data Summary

The following table summarizes yields and purity reported in different synthetic protocols.

Starting Material Base / Solvent Conditions Yield Purity Reference
(E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidinePotassium tert-butoxide / N-methylformamide70-75°C~77% (calculated from kg scale)Not specified[1][3]
5-bromo-7-fluoro-2-methyl-1H-benzimidazoleAcetone, Sodium acetate borohydride50°C, 4 hours80% (total)99% (liquid phase)[3]
N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidineSodium hydride / 1,4-Dioxane40-100°C, 4-10 hours60%Not specified[4]

Experimental Protocols & Visual Guides

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol is adapted from procedures utilizing (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine as the starting material.[3][4]

1. Reaction Setup:

  • In a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add the aprotic solvent (e.g., N-methylformamide, 1,4-dioxane).

  • Add the strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise while maintaining a low temperature (<30°C).

2. Reagent Addition:

  • Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the aprotic solvent.

  • Slowly add this solution to the reaction flask containing the base.

3. Reaction:

  • Heat the reaction mixture to the target temperature (e.g., 70-75°C) and maintain for 4-10 hours.

  • Monitor the reaction's completion by HPLC or TLC.

4. Work-up and Extraction:

  • Once complete, cool the mixture to room temperature (20-30°C).

  • Carefully quench the reaction by adding water.

  • Extract the aqueous mixture multiple times with an organic solvent such as methyl tert-butyl ether (MTBE).

  • Combine the organic phases and wash with brine.

5. Isolation and Purification:

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (often a yellow solid).

  • Add a non-polar solvent like n-hexane or n-heptane to the concentrated residue to induce precipitation/crystallization.

  • Cool the slurry (e.g., to 5°C) for several hours to maximize crystal formation.

  • Filter the solid, wash with a small amount of cold n-hexane, and dry under vacuum to yield the final product.

Diagrams

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction SM N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine Anion Deprotonated Intermediate (Anion) SM->Anion + Strong Base (e.g., t-BuOK) - H⁺ Product 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole Anion->Product Intramolecular Cyclization (SNA_r) - F⁻ H2O H₂O (Moisture) SM_copy N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine H2O->SM_copy Hydrolysis_Product Hydrolysis Byproduct SM_copy->Hydrolysis_Product

Caption: Main synthesis pathway and a potential side reaction.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Incomplete Reaction Check_SM TLC/HPLC shows unreacted starting material? Start->Check_SM Check_Base 1. Check Base Quality (Use fresh reagent) Check_SM->Check_Base Yes Check_Workup Investigate Work-up / Purification - Check pH during extraction - Optimize recrystallization solvent Check_SM->Check_Workup No Check_Temp 2. Increase Temperature (Ensure 70-100°C) Check_Base->Check_Temp Check_Time 3. Extend Reaction Time (Monitor to completion) Check_Temp->Check_Time

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

  • Photodegradation: Benzimidazole compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[1][3][5] This can lead to the cleavage of the imidazole ring or modifications to the substituent groups.[2][4]

  • Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which may lead to ring-opening.[1]

  • Oxidation: The compound may undergo oxidation, potentially affecting the methyl and isopropyl groups attached to the benzimidazole core.

Q2: My analytical results (HPLC/LC-MS) show unexpected peaks when analyzing my sample of this compound. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: As mentioned in Q1, the compound may have degraded due to exposure to light, incompatible solvents, or extreme pH.

  • Impurities from Synthesis: The compound is an intermediate in pharmaceutical synthesis, and residual starting materials or by-products from the manufacturing process may be present.[6][7][8]

  • Solvent Effects: The analyte may interact with the solvent, especially if stored for extended periods.

  • Contamination: Contamination from glassware, solvents, or other laboratory equipment can introduce extraneous peaks.

Q3: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of the compound, the following precautions are recommended:

  • Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

  • Light Protection: Protect the compound from light at all times by using amber vials or by wrapping containers with aluminum foil.[1][5]

  • Solvent Selection: Use high-purity, degassed solvents for sample preparation. Prepare solutions fresh whenever possible.

  • pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Be aware that alkaline conditions can significantly increase the degradation rate of some benzimidazoles.[1]

Troubleshooting Guides

Issue 1: Inconsistent quantitative results in HPLC analysis.
Potential Cause Troubleshooting Step
Sample Degradation Prepare fresh samples immediately before analysis. Protect samples from light and control the temperature.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.
Column Variability Equilibrate the column thoroughly before each run. Use a guard column to protect the analytical column.
Mobile Phase Issues Prepare fresh mobile phase daily and ensure it is properly degassed.
Issue 2: Poor peak shape or resolution in HPLC.
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., organic solvent ratio, pH).
Column Overload Dilute the sample and reinject.
Contaminated Column Flush the column with a strong solvent. If the problem persists, replace the column.
Compound Adsorption Add a competing agent to the mobile phase or use a different column chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.[1]

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC-UV Analytical Method

This is a general-purpose HPLC method for the analysis of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; benzimidazoles typically have strong absorbance between 280-300 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Degradation Products and m/z Values

The following table presents hypothetical degradation products based on common degradation pathways for benzimidazoles. These would need to be confirmed by experimental data (e.g., LC-MS/MS).

Hypothetical Degradation Product Proposed Structure Expected m/z [M+H]⁺
Debromination ProductC₁₁H₁₃FN₂193.11
De-isopropylation ProductC₈H₇BrFN₂230.98
Imidazole Ring Cleavage ProductVariesVaries
Oxidation Product (N-oxide)C₁₁H₁₂BrFN₂O287.01

Visualizations

Degradation_Pathways Parent This compound Photo Photodegradation (UV Light) Parent->Photo Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Debromination Debromination Product Photo->Debromination RingCleavage Ring Cleavage Products Photo->RingCleavage Hydrolysis->RingCleavage Deisopropylation De-isopropylation Product Hydrolysis->Deisopropylation Oxidized Oxidized Product Oxidation->Oxidized Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, UV, etc.) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Identify Identify Degradation Products LCMS->Identify Quantify Quantify Parent and Products Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

References

Technical Support Center: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are the intramolecular cyclization of an N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine precursor using either sodium hydride (NaH) or potassium tert-butoxide as a base. A third, less common route, involves the N-isopropylation of 5-bromo-7-fluoro-2-methyl-1H-benzimidazole with acetone.

Q2: What is the recommended temperature range for the cyclization reaction using sodium hydride?

A2: The cyclization reaction using sodium hydride involves two main temperature stages. The initial addition of NaH to the aprotic solvent is typically performed between -10 °C and 25 °C. Following the addition of the starting material, the reaction mixture is heated to a temperature between 40 °C and 100 °C for 4 to 10 hours to drive the cyclization.[1]

Q3: How does the initial temperature of sodium hydride addition affect the reaction?

A3: While the provided literature shows successful syntheses with initial NaH addition at -10 °C, 0 °C, and 25 °C, all resulting in a 60% yield, it is crucial to maintain a constant temperature during this step for consistency.[1] The primary purpose of the lower temperature is to control the initial exothermic reaction between the solvent and sodium hydride.

Q4: For the potassium tert-butoxide method, why is it important to control the temperature during base addition?

A4: During the addition of potassium tert-butoxide, the temperature should be kept below 30 °C.[2][3] This is to manage the exothermic nature of the deprotonation reaction and prevent potential side reactions that could occur at higher temperatures, thereby maximizing the yield and purity of the desired product.

Q5: What is the optimal heating temperature when using potassium tert-butoxide?

A5: After the controlled addition of potassium tert-butoxide, the reaction mixture should be heated to 70-75 °C to facilitate the intramolecular cyclization.[2][3]

Q6: What temperature is recommended for the N-isopropylation route with acetone?

A6: For the synthesis route starting from 5-bromo-7-fluoro-2-methyl-1H-benzimidazole and acetone, the reaction mixture is heated to 50 °C for approximately 4 hours.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Ineffective cyclization: The reaction temperature may be too low, or the reaction time too short.For the NaH method: Ensure the heating step is maintained within the 40-100 °C range for at least 4 hours.[1] For the potassium tert-butoxide method: Confirm the heating temperature is stable at 70-75 °C.[2][3]
Decomposition of starting material or product: The reaction temperature may be too high.For the NaH method: Avoid heating above 100 °C.[1] For the potassium tert-butoxide method: Do not exceed 75 °C.[2][3]
Poor base activity: The sodium hydride or potassium tert-butoxide may have degraded due to improper storage.Use fresh, properly stored reagents. Ensure an inert atmosphere is maintained, especially when using sodium hydride.
Formation of impurities Side reactions: Uncontrolled temperature during the initial exothermic phase of the reaction.For the NaH method: Maintain a consistent temperature between -10 °C and 25 °C during the initial addition.[1] For the potassium tert-butoxide method: Ensure the temperature does not rise above 30 °C during the addition of the base.[2][3]
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Consider extending the reaction time if necessary.
Inconsistent yields Variable reaction temperature: Fluctuations in temperature can lead to inconsistent product formation and side reactions.Use a reliable heating mantle with a temperature controller and ensure good stirring to maintain a uniform temperature throughout the reaction mixture.

Data Summary of Reaction Temperatures

Synthesis Method Step Temperature Yield Reference
Cyclization with NaHInitial NaH Addition-10 °C60%[1]
Initial NaH Addition0 °C60%[1]
Initial NaH Addition25 °C60%[1]
Cyclization Heating40-100 °CNot specified[1]
Cyclization with Potassium tert-butoxideBase Addition< 30 °CNot specified[2][3]
Cyclization Heating70-75 °CNot specified[2][3]
N-isopropylation with AcetoneReaction Heating50 °C80% (total yield)[2]

Experimental Protocols

Method 1: Cyclization using Sodium Hydride[1]
  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.0 eq.).

  • Add a suitable aprotic solvent (e.g., 1,4-dioxane, tetrahydrofuran, or N,N-dimethylformamide).

  • Stir the suspension at a constant temperature between -10 °C and 25 °C.

  • In a separate flask, dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the same aprotic solvent.

  • Slowly add the solution of the starting material to the sodium hydride suspension.

  • After the addition is complete, heat the reaction mixture to a temperature between 40 °C and 100 °C.

  • Stir the reaction for 4-10 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, for example, by recrystallization from n-hexane/deionized water.

Method 2: Cyclization using Potassium tert-butoxide[2][3]
  • Dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (1.0 eq.) in N-methylformamide.

  • Add potassium tert-butoxide (1.0-1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Heat the reaction mixture to 70-75 °C.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the mixture to 20-30 °C.

  • Quench the reaction by adding water.

  • Extract the product with methyl tert-butyl ether.

  • Combine the organic phases and wash with brine.

  • Concentrate the organic phase and recrystallize the crude product from a suitable solvent system like methyl tert-butyl ether/n-hexane.

Visualized Workflow

SynthesisWorkflow General Synthesis Workflow for this compound cluster_naoh Method 1: Sodium Hydride cluster_ktbu Method 2: Potassium tert-butoxide naoh_start Start with N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine naoh_step1 Add NaH in aprotic solvent (-10 to 25 °C) naoh_start->naoh_step1 naoh_step2 Heat to 40-100 °C for 4-10 hours naoh_step1->naoh_step2 naoh_step3 Work-up and Purification naoh_step2->naoh_step3 naoh_end Final Product naoh_step3->naoh_end ktbu_start Start with (E)-N-(4-bromo-2,6-difluorophenyl) -N'-isopropylacetamidine ktbu_step1 Add K-tert-butoxide (< 30 °C) ktbu_start->ktbu_step1 ktbu_step2 Heat to 70-75 °C ktbu_step1->ktbu_step2 ktbu_step3 Work-up and Purification ktbu_step2->ktbu_step3 ktbu_end Final Product ktbu_step3->ktbu_end

Caption: Key temperature-controlled steps in the two main synthesis routes.

References

Technical Support Center: Crystallization of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Troubleshooting Crystallization Issues

Crystallization is a critical step for obtaining pure, solid forms of active pharmaceutical ingredients. Below are common issues encountered during the crystallization of this compound and their potential solutions.

Problem 1: No Crystals Form Upon Cooling

Possible Causes:

  • The concentration of the compound in the solvent is too low (subsaturated solution).

  • The cooling process is too rapid, preventing nucleation.

  • The presence of impurities is inhibiting crystal formation.

  • The chosen solvent is not appropriate for crystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Seeding: If available, add a few seed crystals of the pure compound to the solution. This provides a template for crystal growth.

  • Increase Concentration:

    • Slowly evaporate some of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation of an impure solid.

  • Optimize Cooling:

    • Allow the solution to cool to room temperature slowly.

    • After reaching room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility.

  • Re-evaluate Solvent System:

    • If the above methods fail, the solvent may be unsuitable. It may be necessary to screen other solvents or solvent mixtures.

Problem 2: Oiling Out Instead of Crystallizing

Possible Causes:

  • The boiling point of the solvent is too high, causing the solute to melt before it dissolves.

  • The solubility of the compound is excessively high in the chosen solvent, even at low temperatures.

  • The presence of impurities can lower the melting point of the solute.

Solutions:

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature by using more solvent.

  • Change the Solvent System:

    • Add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Purify the Crude Material: If impurities are suspected, consider purifying the compound by another method (e.g., column chromatography) before attempting recrystallization.

Problem 3: Poor Crystal Yield

Possible Causes:

  • Using an excessive amount of solvent.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization due to insufficient cooling time or temperature.

  • Loss of product during transfer and washing steps.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

  • Optimize Cooling: Ensure the solution is cooled for an adequate amount of time at a sufficiently low temperature.

  • Careful Handling: Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product. Use a minimal amount of cold solvent to wash the collected crystals.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for the crystallization of this compound?

A1: Based on available literature, several solvent systems have been successfully used for the recrystallization of this compound. These include:

  • A mixed solvent system of methyl tert-butyl ether and hexane.[1][2]

  • n-Hexane.[1][3]

  • n-Heptane.[4]

  • A mixture of n-hexane and water.[4]

The choice of solvent will depend on the purity of the crude material and the desired crystal characteristics. It is recommended to perform small-scale solvent screening to identify the optimal system for your specific batch.

Q2: How can I improve the purity of my crystals?

A2: To enhance purity:

  • Ensure slow crystal growth by allowing the solution to cool gradually. Rapid cooling can trap impurities within the crystal lattice.

  • Perform a second recrystallization if the initial purity is not satisfactory.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Q3: What should I do if my compound is soluble in most common solvents at room temperature?

A3: If the compound is highly soluble, consider the following techniques:

  • Anti-solvent Crystallization: Dissolve the compound in a small amount of a solvent in which it is very soluble. Then, slowly add a miscible anti-solvent (in which the compound is poorly soluble) until the solution becomes turbid. Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly.

  • Evaporative Crystallization: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This method can yield high-quality crystals but may be slow.

Q4: Can different solvents lead to different crystal forms (polymorphs)?

A4: Yes, the choice of solvent can significantly influence the resulting polymorphic form of a compound. Benzimidazole derivatives are known to exhibit polymorphism.[5][6] Different polymorphs can have distinct physical properties, such as solubility, stability, and melting point. If a specific polymorph is desired, it is crucial to consistently use the same crystallization protocol, including the solvent system, cooling rate, and agitation. Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to characterize the polymorphic form.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., with n-Heptane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-heptane and heat the mixture to boiling with stirring. Continue adding small portions of hot n-heptane until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., with Methyl tert-butyl ether/Hexane)
  • Dissolution: Dissolve the crude compound in a minimum amount of boiling methyl tert-butyl ether (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot methyl tert-butyl ether to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with a cold mixture of methyl tert-butyl ether and hexane.

Data Presentation

Table 1: Solvent Screening for Crystallization of this compound

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Crystal Yield (%)Purity (HPLC, %)Crystal Habit/Morphology
n-HeptaneData to be determinedData to be determinedData to be determinedData to be determinede.g., Needles, Plates
MTBE/Hexane (1:1)Data to be determinedData to be determinedData to be determinedData to be determinede.g., Prisms, Rods
EthanolData to be determinedData to be determinedData to be determinedData to be determinede.g., Amorphous
AcetonitrileData to be determinedData to be determinedData to be determinedData to be determinede.g., Fine Powder
IsopropanolData to be determinedData to be determinedData to be determinedData to be determinede.g., Blocks

Visualizations

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis crude Crude Compound solvent Select Solvent System crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling & Nucleation filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure analyze Analyze Yield, Purity, Polymorph pure->analyze

Caption: A general workflow for the crystallization of this compound.

Troubleshooting Logic for No Crystal Formation

G cluster_solutions Troubleshooting Steps start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add Seed Crystals start->seed concentrate Evaporate Some Solvent scratch->concentrate If no success end Crystals Form scratch->end Success seed->concentrate If no success seed->end Success re_cool Cool for a Longer Period/ Lower Temperature concentrate->re_cool If no success concentrate->end Success change_solvent Change Solvent System re_cool->change_solvent If no success re_cool->end Success change_solvent->end Success

Caption: A decision-making diagram for troubleshooting the failure of crystal formation.

References

Technical Support Center: Purification of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials and side-reactions during the cyclization process. These can include:

  • Unreacted Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine.

  • Hydrolysis Product of Starting Material: N-(4-bromo-2,6-difluorophenyl)acetamide, which can form if water is present in the reaction mixture.

  • Isomeric Byproducts: Although less common, regioisomers of the desired product could potentially form depending on the precise reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., N,N-dimethylformamide, methyl tert-butyl ether, n-hexane) may be present in the final product.

  • Colored Impurities: Oxidation of starting materials or intermediates can lead to the formation of colored byproducts, resulting in a yellow or off-white appearance of the crude product.[1]

Q2: What are the recommended purification methods for this compound?

A2: The primary purification methods for this compound are:

  • Aqueous Workup: Involves extraction and washing to remove inorganic salts and water-soluble impurities.

  • Recrystallization: A highly effective method for removing most impurities, particularly unreacted starting materials and byproducts with different solubility profiles. Common solvent systems include n-heptane or a mixture of methyl tert-butyl ether and hexane.[1]

  • Slurry Wash: Washing the crude solid with a solvent in which the desired product has low solubility can remove highly soluble impurities.

  • Column Chromatography: For achieving very high purity, filtration through a pad of silica gel and Celite can be employed to remove baseline impurities.[1]

Q3: What is the expected appearance and purity of the final product?

A3: After successful purification, this compound is typically an off-white to pale yellow solid.[1] High-purity material should have a liquid chromatography purity of ≥99%.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Workup
Potential Cause Recommended Solution
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before quenching the reaction.[1]
Inefficient extraction. Ensure the correct pH of the aqueous phase during extraction to maximize the partitioning of the product into the organic layer. Use a sufficient volume of extraction solvent and perform multiple extractions.
Presence of highly soluble impurities. Perform a slurry wash of the crude solid with a cold, non-polar solvent like n-hexane to remove residual starting materials and other soluble impurities before proceeding to recrystallization.
Issue 2: Product is colored (Yellow or Brown)
Potential Cause Recommended Solution
Oxidation of starting materials or intermediates. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Presence of colored impurities. Treat a solution of the crude product in a suitable organic solvent with activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by filtration through Celite before recrystallization.
Issue 3: Difficulty in Achieving High Purity (>99%) by Recrystallization
Potential Cause Recommended Solution
Impurities have similar solubility to the product. If recrystallization from a single solvent is ineffective, try a mixed solvent system (e.g., methyl tert-butyl ether/hexane) to alter the solubility profile.[1] A slow cooling rate during crystallization is crucial for forming pure crystals.
Presence of isomeric impurities. Isomers can be very difficult to separate by recrystallization alone. In such cases, column chromatography over silica gel is the recommended method. A solvent gradient system may be necessary to achieve good separation.
Residual starting material. The starting material, (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine, may co-crystallize with the product. Optimize the recrystallization solvent system to maximize the solubility difference between the starting material and the product. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Purification by Extraction and Recrystallization
  • Quenching and Extraction: After the reaction is complete, cool the reaction mixture to room temperature and quench by adding water.[1] Extract the aqueous mixture multiple times with an organic solvent such as methyl tert-butyl ether.[1]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[1]

  • Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., n-heptane or a mixture of methyl tert-butyl ether and hexane).[1] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Protocol 2: High Purity Purification using Silica Gel Filtration and Recrystallization
  • Initial Purification: Follow steps 1-3 from Protocol 1 to obtain the crude product.

  • Silica Gel Filtration: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[1] Pass the solution through a short plug of silica gel topped with a layer of Celite.[1] Elute with the same solvent. This step helps in removing baseline and highly polar impurities.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Recrystallization: Proceed with the recrystallization as described in step 4 of Protocol 1.[1]

Data Presentation

Purification Method Typical Solvents Target Impurities Removed Expected Purity Reference
Aqueous Workup Methyl tert-butyl ether, Water, BrineInorganic salts, water-soluble byproducts-[1]
Recrystallization n-Heptane, Methyl tert-butyl ether/HexaneUnreacted starting material, most organic byproducts>98%[1]
Silica Gel Filtration DichloromethaneHighly polar impurities, baseline material-[1]
Combined Method Dichloromethane, Methyl tert-butyl ether/HexaneBroad range of impurities≥99%[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (Contains Impurities) Aqueous_Workup Aqueous Workup (Extraction & Washing) Crude_Product->Aqueous_Workup Remove inorganic salts & water-soluble impurities Concentration Concentration Aqueous_Workup->Concentration Recrystallization Recrystallization Concentration->Recrystallization Remove organic impurities Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Product (>99%) Filtration_Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Purity_Check Purity < 98%? Start->Purity_Check Color_Check Product Colored? Purity_Check->Color_Check No Recrystallize Perform Recrystallization Purity_Check->Recrystallize Yes Column_Chromatography Consider Column Chromatography Purity_Check->Column_Chromatography Still Impure after Recrystallization Activated_Carbon Treat with Activated Carbon Color_Check->Activated_Carbon Yes Final_Product High Purity Product Color_Check->Final_Product No Recrystallize->Purity_Check Recrystallize->Color_Check Column_Chromatography->Final_Product Activated_Carbon->Recrystallize

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[3][4]

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent degradation.

Q3: What are the expected hazardous decomposition products?

Upon decomposition, this compound may produce carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1]

Q4: Is this compound sensitive to light?

While specific photostability data for this exact compound is limited, benzimidazole derivatives are known to be susceptible to photodegradation.[5] Therefore, it is recommended to protect the compound from light during storage and handling.

Q5: What are the primary degradation pathways for substituted benzimidazoles?

Substituted benzimidazoles can degrade through several pathways, including:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The benzimidazole ring system can be oxidized, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using new materials.
Loss of compound purity over a short period in solution. The solvent may be promoting degradation. The solution may be exposed to light.Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store solutions at a low temperature (e.g., 2-8°C) and protected from light. Consider using a different, inert solvent if degradation persists.
Discoloration of the solid compound. Exposure to light, air (oxidation), or moisture.Store the solid compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure the storage area is dry.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the experimental conditions (temperature, light exposure). Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before the experiment.

Stability Data (Exemplary)

The following table presents representative data from a forced degradation study on Albendazole, a structurally related benzimidazole compound. This data illustrates the typical stability profile of such compounds under various stress conditions.

Stress Condition Duration Temperature % Degradation (Albendazole)
Acid Hydrolysis (1 N HCl)1 hour80°CSignificant Degradation
Base Hydrolysis (1 N NaOH)1 hour80°CSignificant Degradation
Oxidation (5% H₂O₂)3 hours80°CSignificant Degradation
Thermal Degradation2 days80°CModerate Degradation
Photodegradation (ICH Q1B)240 hoursAmbientModerate Degradation

This data is illustrative and based on studies of a related compound, Albendazole. Actual degradation rates for this compound may vary.[1]

Experimental Protocols

Protocol: Forced Degradation Study of a Substituted Benzimidazole (Based on Albendazole Studies)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a substituted benzimidazole compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the benzimidazole compound in a suitable solvent (e.g., a mixture of sulfuric acid and methanol, followed by dilution with methanol) to obtain a stock solution of known concentration (e.g., 0.5 mg/mL).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 1 hour).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat the mixture at 80°C for a specified period (e.g., 1 hour).[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 5% H₂O₂. Heat the mixture at 80°C for a specified period (e.g., 3 hours).[1]

  • Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at 80°C for a specified period (e.g., 2 days).[1]

  • Photostability: Expose a sample of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] Keep a control sample in the dark.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify any degradation products.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., via HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Repurify the compound is_pure->repurify No check_stability Investigate Compound Stability in Solution is_pure->check_stability Yes repurify->check_purity is_stable Is the compound stable in the experimental solvent/buffer? check_stability->is_stable change_solvent Change solvent/buffer or prepare fresh solutions is_stable->change_solvent No end_good Proceed with Experiment is_stable->end_good Yes change_solvent->check_stability end_bad Problem Persists: Contact Technical Support change_solvent->end_bad If problem continues

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathways compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation (e.g., H2O2) compound->oxidation photodegradation Photodegradation (UV/Visible Light) compound->photodegradation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the intramolecular cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic polar solvent like N-methylformamide (NMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be addressed by increasing the reaction time or temperature. However, overly harsh conditions can lead to degradation. Another significant factor is the presence of moisture, which can quench the strong base used in the reaction. Ensuring anhydrous conditions and using high-purity reagents and solvents are critical. The formation of byproducts can also consume starting material and reduce the yield of the desired product.

Q3: I observe several unexpected peaks in my crude NMR and LC-MS. What are the common byproducts in this synthesis?

While direct literature on specific byproducts for this synthesis is limited, based on the reaction mechanism and common side reactions in benzimidazole synthesis, several byproducts can be anticipated. These include unreacted starting material, products of incomplete cyclization, and hydrolysis of the starting material.

Q4: How can I minimize the formation of these byproducts?

To minimize byproduct formation, it is crucial to maintain strictly anhydrous reaction conditions to prevent hydrolysis of the starting material. Ensuring the complete dissolution of the starting material and dropwise addition of the base can help to control the reaction and prevent localized high concentrations that might lead to side reactions. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to maximize product formation and minimize the formation of degradation products.

Q5: What are the recommended purification methods for the final product?

The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of methyl tert-butyl ether and hexane.[1][2] For more challenging separations of byproducts, column chromatography on silica gel is an effective method.[1][2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive or insufficient baseUse fresh, high-purity sodium hydride or potassium tert-butoxide. Ensure the correct stoichiometry is used.
Presence of moistureThoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature or insufficient reaction timeGradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of Unreacted Starting Material Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Insufficient baseEnsure the stoichiometric amount of base is added to facilitate complete deprotonation and cyclization.
Observation of Byproduct A (Incomplete Cyclization) Insufficient heating or reaction timeProlong the reaction time or increase the temperature to drive the cyclization to completion.
Observation of Byproduct B (Hydrolysis of Starting Material) Presence of water in the reaction mixtureUse anhydrous solvents and reagents. Handle the hygroscopic base carefully under an inert atmosphere.
Observation of Byproduct C (De-isopropylated Product) Harsh reaction conditions (e.g., excessively high temperature)Maintain the recommended reaction temperature. Avoid prolonged heating after the reaction has reached completion.

Potential Byproduct Summary

Byproduct IDStructure NameMolecular Weight ( g/mol )Plausible Formation Mechanism
Byproduct A N-(4-bromo-2-fluoro-6-aminophenyl)-N'-isopropylacetamidine289.15Incomplete intramolecular nucleophilic aromatic substitution (SNAr).
Byproduct B N-(4-bromo-2,6-difluorophenyl)acetamide250.04Hydrolysis of the amidine functionality of the starting material.
Byproduct C 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole229.05Dealkylation of the N-isopropyl group under basic conditions at elevated temperatures.

Visual Guides

Synthesis and Byproduct Formation Pathways

G Synthesis of this compound and Potential Byproduct Formations cluster_main Main Synthesis Pathway cluster_byproducts Potential Byproduct Formations SM (E)-N-(4-bromo-2,6-difluorophenyl)- N'-isopropylacetamidine Product 6-bromo-4-fluoro-1-isopropyl-2-methyl- 1H-benzo[d]imidazole SM->Product Strong Base (e.g., NaH) Heat ByproductA Byproduct A: Incomplete Cyclization SM->ByproductA Insufficient Heat/Time ByproductB Byproduct B: Hydrolysis of Starting Material SM->ByproductB H2O ByproductC Byproduct C: De-isopropylated Product Product->ByproductC Excess Heat/Base

Caption: Main synthesis route and potential side reactions.

Experimental Workflow

G General Experimental Workflow start Start: Anhydrous Solvent & Starting Material add_base Add Strong Base (e.g., NaH) under Inert Atmosphere start->add_base heat Heat Reaction Mixture (e.g., 70-80 °C) add_base->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction with Organic Solvent workup->extract purify Purification (Recrystallization or Chromatography) extract->purify end Final Product purify->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G Troubleshooting Workflow start Low Yield or Impure Product check_sm LC-MS shows mainly starting material? start->check_sm check_byproducts LC-MS shows unexpected peaks? start->check_byproducts check_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase time/temp - Check base activity check_sm->incomplete_rxn Yes hydrolysis Byproduct B likely: - Check for moisture sources check_byproducts->hydrolysis Peak at MW ~250 incomplete_cyclization Byproduct A likely: - Increase time/temp check_byproducts->incomplete_cyclization Peak at MW ~289 dealkylation Byproduct C likely: - Reduce temp/time check_byproducts->dealkylation Peak at MW ~229 resolve Optimize Conditions & Repeat incomplete_rxn->resolve hydrolysis->resolve incomplete_cyclization->resolve dealkylation->resolve

Caption: A logical guide to troubleshooting common synthesis issues.

References

Technical Support Center: HPLC Analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general-purpose HPLC method for the analysis of this compound?

While a specific validated method is not publicly available, a good starting point for method development for a halogenated and fluorinated benzimidazole derivative like this would be a reversed-phase HPLC method. The compound is an intermediate in the synthesis of Abemaciclib.[1][2][3]

Suggested Starting HPLC Parameters:

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Q2: What are the key chemical properties of this compound relevant to HPLC analysis?

Understanding the physicochemical properties of the analyte is crucial for method development and troubleshooting.

PropertyValueImplication for HPLC
Molecular Formula C11H12BrFN2[4][5]-
Molecular Weight 271.13 g/mol [4][5]-
LogP 3.68[4]Indicates good retention on a reversed-phase (e.g., C18) column.
pKa (Not readily available)Benzimidazole derivatives are typically basic. The mobile phase pH should be controlled to ensure consistent ionization and good peak shape. An acidic mobile phase (e.g., pH 2-4) is a good starting point.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6][7]

CauseSolution
Silanol Interactions Basic compounds like benzimidazoles can interact with acidic silanol groups on the silica-based column packing.[6][7][8]
Column Overload Injecting too much sample can lead to peak asymmetry.[9]
Column Contamination Buildup of strongly retained compounds on the column.
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.

Q4: I am observing split peaks for my analyte. What could be the reason?

Split peaks can arise from issues with the column, the sample solvent, or the mobile phase.[10][11][12]

CauseSolution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths.[10][12]
Partially Blocked Frit A blockage in the inlet frit of the column can disrupt the flow path.[10]
Sample Solvent Incompatibility If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
Co-eluting Impurity What appears to be a split peak might be two different compounds eluting very close to each other.[10][12]

Troubleshooting Guides

HPLC Troubleshooting Workflow

This diagram illustrates a general workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow Start Problem Observed (e.g., Peak Tailing, Split Peaks, Baseline Drift) Check_System Check System Suitability (Pressure, Leaks, Temperature) Start->Check_System Check_Method Review Method Parameters (Mobile Phase, Gradient, Flow Rate) Check_System->Check_Method Isolate_Problem Isolate the Problem (Run Blank, Standard) Check_Method->Isolate_Problem Peak_Shape_Issues Peak Shape Problems? Isolate_Problem->Peak_Shape_Issues Baseline_Issues Baseline Problems? Isolate_Problem->Baseline_Issues Retention_Time_Issues Retention Time Drift? Isolate_Problem->Retention_Time_Issues Troubleshoot_Peak_Shape Troubleshoot Peak Shape (See Table 1) Peak_Shape_Issues->Troubleshoot_Peak_Shape Troubleshoot_Baseline Troubleshoot Baseline (See Table 2) Baseline_Issues->Troubleshoot_Baseline Troubleshoot_Retention_Time Troubleshoot Retention Time (See Table 3) Retention_Time_Issues->Troubleshoot_Retention_Time Resolved Problem Resolved Troubleshoot_Peak_Shape->Resolved Troubleshoot_Baseline->Resolved Troubleshoot_Retention_Time->Resolved

Caption: General HPLC Troubleshooting Workflow.

Table 1: Troubleshooting Peak Shape Issues
SymptomPossible CauseRecommended Action
Peak Tailing - Secondary interactions with silanols[6][7]- Column overload[9]- Column contamination- Adjust mobile phase pH[8][13]- Reduce sample concentration- Use a guard column and flush the analytical column[8]
Peak Fronting - Column overload[11]- Poor sample solubility- Dilute the sample[11]- Ensure the sample is fully dissolved in a compatible solvent
Split Peaks - Column void or blocked frit[10][11]- Sample solvent mismatch- Co-elution- Replace the column[10][11]- Inject the sample in the mobile phase- Modify the separation method
Broad Peaks - Large extra-column volume- Low flow rate[14]- Column degradation- Use shorter, narrower tubing[14]- Increase the flow rate[14]- Replace the column
Table 2: Troubleshooting Baseline Issues
SymptomPossible CauseRecommended Action
Baseline Drift - Temperature fluctuations[14][15]- Mobile phase composition changing[14][15]- Contaminated detector cell[14]- Use a column oven and thermostat the mobile phase[14][15]- Prepare fresh mobile phase and ensure proper mixing[14][15]- Flush the detector cell with a strong, miscible solvent[14]
Baseline Noise - Air bubbles in the system[14]- Leaks[14]- Failing detector lamp- Degas the mobile phase and purge the system[14]- Check and tighten all fittings[14]- Replace the detector lamp
Ghost Peaks - Contaminated mobile phase or system[16][17]- Sample carryover from the injector[18]- Impurities leaching from the column- Use high-purity solvents and prepare fresh mobile phase[16][17]- Optimize the injector wash method[18]- Flush the column or use a ghost trap column[17]
Table 3: Troubleshooting Retention Time Issues
SymptomPossible CauseRecommended Action
Retention Time Drift - Poor column equilibration[14]- Inconsistent mobile phase composition[14]- Fluctuating column temperature[14]- Increase column equilibration time[14]- Prepare fresh mobile phase and check pump performance[14]- Use a reliable column oven[14]
No Peaks - No sample injected- Detector off or set incorrectly- Blockage in the flow path- Check autosampler and vial- Verify detector settings- Check system pressure and look for blockages
All Peaks Elute Early - Flow rate too high- Wrong mobile phase (too strong)- Check and reset the flow rate- Verify the mobile phase composition

Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter.

    • Degas both mobile phases for at least 15 minutes using an inline degasser or sonication.[14]

  • System Priming and Purging:

    • Prime the pump with each mobile phase to remove any air bubbles.

    • Purge the system, including the injector and detector, to ensure it is free of air and previous solvents.[14]

  • Column Equilibration:

    • Install the analytical column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 20 column volumes or until a stable baseline is achieved.[14]

Protocol 2: Sample Preparation
  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve and dilute the material in the sample diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Column Flushing and Storage
  • Post-Analysis Flush: After analysis, flush the column with a mobile phase that is strong enough to remove all sample components but will not cause buffer precipitation (e.g., 90% Acetonitrile/10% Water).

  • Long-Term Storage: For long-term storage, flush the column with 100% acetonitrile or methanol and cap both ends securely. Refer to the column manufacturer's guidelines for specific storage conditions.

Logical Relationships in HPLC Troubleshooting

The following diagram illustrates the logical connections between common HPLC problems and their potential root causes.

HPLC_Problem_Causes Logical Relationships in HPLC Troubleshooting Mobile_Phase Mobile Phase Issues (Composition, pH, Contamination, Bubbles) Peak_Tailing Peak Tailing Mobile_Phase->Peak_Tailing Baseline_Drift Baseline Drift Mobile_Phase->Baseline_Drift Ghost_Peaks Ghost Peaks Mobile_Phase->Ghost_Peaks Retention_Drift Retention Time Drift Mobile_Phase->Retention_Drift Column Column Issues (Contamination, Voids, Degradation, Blockage) Column->Peak_Tailing Split_Peaks Split Peaks Column->Split_Peaks Column->Retention_Drift Hardware Hardware Issues (Leaks, Pump Malfunction, Injector, Detector) Hardware->Split_Peaks Hardware->Baseline_Drift Hardware->Retention_Drift Method Method Parameters (Overload, Solvent Mismatch, Equilibration) Method->Peak_Tailing Method->Split_Peaks

Caption: Common HPLC Problems and Their Root Causes.

References

How to increase the purity of "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Our aim is to help you increase the purity of this compound through effective purification techniques.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows low purity (<95%) by HPLC analysis. What are the initial steps I should take to purify it?

  • Answer: A common and effective initial purification step is recrystallization. The choice of solvent is crucial for successful purification. For this specific compound, two solvent systems have been reported to yield high purity:

    • A mixed solvent system of methyl tert-butyl ether and n-hexane.[1][2]

    • n-heptane alone has been shown to achieve up to 99% purity.[1]

    Start by dissolving the crude product in a minimal amount of the hot solvent or solvent mixture, then allow it to cool slowly to form crystals. The impurities will preferentially remain in the solvent.

Issue 2: Persistent Impurities After Recrystallization

  • Question: I have tried recrystallization, but some impurities remain. How can I remove these persistent impurities?

  • Answer: If recrystallization alone is insufficient, column chromatography is the recommended next step. Silica gel is a commonly used stationary phase for the purification of benzimidazole derivatives.[3][4]

    • Solvent System (Eluent): A typical eluent for this type of compound is a mixture of a non-polar solvent like n-hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[1][3] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the impurities. A developing solvent system of dichloromethane:methanol (20:1) has been mentioned in a synthesis procedure for a similar compound.[1]

    • Procedure: Dissolve the partially purified product in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC or HPLC to identify and combine the pure fractions.

Issue 3: Product Appears as an Oil or Fails to Crystallize

  • Question: After solvent removal, my product is an oil and does not solidify, or it fails to crystallize during recrystallization. What should I do?

  • Answer:

    • Oiling Out: This can happen if the cooling process during recrystallization is too rapid or if the solvent is not ideal. Try cooling the solution more slowly. If it still oils out, you can try adding a small seed crystal of the pure compound to induce crystallization.

    • Solvent Choice: The choice of solvent is critical. If one solvent system leads to an oil, try a different one. For instance, if the methyl tert-butyl ether/hexane mixture is problematic, attempt recrystallization from n-heptane.

    • Purity: Very impure compounds often fail to crystallize. In this case, it is best to first purify the crude product by column chromatography to remove the bulk of the impurities and then attempt recrystallization of the partially purified material.

Issue 4: Low Recovery of the Compound After Purification

  • Question: My purity has improved, but my overall yield has significantly decreased after purification. How can I improve my recovery?

  • Answer:

    • Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. You can also try to cool the mother liquor to a lower temperature (e.g., 0-5°C) to maximize crystal formation.[1]

    • Column Chromatography: Careful selection of the eluent is key. If the eluent is too polar, your compound may elute too quickly with impurities, leading to mixed fractions and lower recovery of pure product. Conversely, if it's not polar enough, your compound may not elute at all. Also, ensure the silica gel is packed properly to avoid channeling, which can lead to poor separation and recovery.

Frequently Asked Questions (FAQs)

  • Q1: What are the common impurities in the synthesis of this compound?

    • A1: While specific impurities are highly dependent on the synthetic route, common impurities in benzimidazole synthesis can include unreacted starting materials (e.g., o-phenylenediamine derivatives), byproducts from side reactions, and residual solvents.[5]

  • Q2: What is the expected appearance of the pure compound?

    • A2: The pure compound is typically a pale yellow to off-white solid.[1]

  • Q3: Which analytical techniques are best for assessing the purity of this compound?

    • A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical intermediates like this one.[1] Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring reaction progress and guiding purification by column chromatography.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the compound.[1]

  • Q4: Can I use preparative HPLC for purification?

    • A4: Yes, preparative HPLC is a powerful technique for achieving very high purity, especially for small to medium scale purifications.[6][7][8] It is particularly useful for separating closely related impurities that are difficult to remove by recrystallization or standard column chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodSolvent/Eluent SystemReported PuritySource
Recrystallizationn-heptane99%[1]
RecrystallizationMethyl tert-butyl ether / n-hexaneNot specified, used for further purification[1]
Silica Gel FiltrationDichloromethaneNot specified, used for further purification[2]

Experimental Protocols

Protocol 1: Recrystallization from n-Heptane

  • Dissolution: In a suitable flask, add the crude this compound. Add n-heptane in a mass ratio of approximately 2:1 (n-heptane:crude product).

  • Heating: Heat the mixture with stirring until the solid completely dissolves.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool to 5°C. Allow the solution to stand at this temperature for at least two hours to ensure maximum crystallization.

  • Filtration: Filter the resulting crystals using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Purification via Silica Gel Filtration and Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of dichloromethane.

  • Filtration: Prepare a short column or pad of silica gel and Celite. Pass the dichloromethane solution through the pad.

  • Elution: Wash the pad with additional dichloromethane to ensure all the product is eluted.

  • Concentration: Concentrate the combined organic phases under reduced pressure.

  • Recrystallization: To the concentrated residue, add methyl tert-butyl ether to dissolve it, then add n-hexane to induce crystallization. The optimal ratio will need to be determined empirically.

  • Isolation: Filter the resulting slurry to collect the purified crystals.[1][2]

Visualizations

experimental_workflow crude_product Crude Product (<95% Purity) recrystallization Recrystallization (e.g., n-heptane) crude_product->recrystallization Initial Purification hplc_analysis Purity Check (HPLC) recrystallization->hplc_analysis impurities Impurities recrystallization->impurities column_chromatography Column Chromatography (Silica Gel) column_chromatography->hplc_analysis Further Purification column_chromatography->impurities hplc_analysis->column_chromatography Purity Not Met pure_product Pure Product (>99% Purity) hplc_analysis->pure_product Purity Met troubleshooting_logic start Low Purity after Synthesis recrystallize Attempt Recrystallization start->recrystallize oiling_out Product Oiling Out? recrystallize->oiling_out check_purity1 Purity Acceptable? column_chrom Perform Column Chromatography check_purity1->column_chrom No end_ok Purification Successful check_purity1->end_ok Yes check_purity2 Purity Acceptable? column_chrom->check_purity2 check_purity2->end_ok Yes end_nok Consider Preparative HPLC check_purity2->end_nok No oiling_out->check_purity1 No slow_cool Slow Down Cooling / Seed Crystals oiling_out->slow_cool Yes slow_cool->recrystallize

References

Validation & Comparative

A Comparative Guide to Benzimidazole Derivatives in Oncology: Spotlight on the Abemaciclib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities, including notable anticancer properties. This guide provides a comparative overview of benzimidazole derivatives, with a special focus on the significance of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , a key intermediate in the synthesis of the highly successful CDK4/6 inhibitor, Abemaciclib.

While direct comparative biological activity data for this compound is not extensively available in public literature, its pivotal role as a structural precursor to Abemaciclib underscores its importance. This guide will, therefore, compare the performance of Abemaciclib, the final drug product, against other benzimidazole-based anticancer agents, highlighting the chemical features of the intermediate that contribute to the final compound's potency and selectivity. Research indicates that derivatives of this compound exhibit significant antitumor activity, with in vitro studies showing low IC₅₀ values against various cancer cell lines, suggesting its potential as a therapeutic agent.[1]

Introduction to Benzimidazole Derivatives in Oncology

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This simple bicyclic structure is a "privileged scaffold" in drug discovery, readily amenable to chemical modifications that can modulate its interaction with various biological targets. In oncology, benzimidazole derivatives have been developed to target a range of crucial cellular pathways involved in cancer progression, including cell cycle regulation, angiogenesis, and apoptosis.

The Central Role of this compound

This compound serves as a critical building block in the multi-step synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The specific substitutions on the benzimidazole core—a bromine atom at position 6, a fluorine atom at position 4, an isopropyl group at position 1, and a methyl group at position 2—are meticulously designed to achieve the desired physicochemical properties and to facilitate subsequent chemical reactions that ultimately form the complex structure of Abemaciclib. As an intermediate, it plays a crucial role in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The inhibition of CDKs leads to the suppression of cancer cell proliferation and tumor growth.[1]

Comparative Performance: Abemaciclib vs. Other Benzimidazole-Based Kinase Inhibitors

The true measure of the utility of this compound is reflected in the clinical success of Abemaciclib. The following table summarizes the in vitro potency of Abemaciclib against its primary targets, CDK4 and CDK6, and compares it with other benzimidazole derivatives that have been investigated as kinase inhibitors.

Table 1: Comparative In Vitro Potency of Abemaciclib and Other Benzimidazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 / Ki (nM)Cancer Cell Line(s)Key Findings & Reference(s)
Abemaciclib CDK4, CDK6 CDK4: 2, CDK6: 10 ER+/HER2- breast cancer cell linesPotent and selective inhibitor of CDK4/6, leading to G1 cell cycle arrest.[3][4]
BendamustineAlkylating agentNot applicable (different mechanism)Chronic lymphocytic leukemia, non-Hodgkin's lymphomaA nitrogen mustard derivative of benzimidazole, acts as a DNA alkylating agent.
DovitinibVEGFR, FGFR, PDGFRVEGFR2: 13, FGFR1: 8Various solid tumorsA multi-kinase inhibitor with a benzimidazole-quinolinone core.
NocodazoleTubulin polymerizationIC50 in low nM rangeVarious cell linesA well-known antimitotic agent that disrupts microtubule formation.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values are dependent on the specific assay conditions and cell lines used.

Signaling Pathway: CDK4/6 Inhibition by Abemaciclib

Abemaciclib exerts its anticancer effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. The diagram below illustrates this mechanism of action.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 Inhibition by Abemaciclib Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb p-Rb Cyclin D-CDK4/6 Complex->pRb Phosphorylates Rb Rb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Rb-E2F Complex->E2F Releases Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Abemaciclib Abemaciclib (derived from 6-bromo-4-fluoro-1-isopropyl -2-methyl-1H-benzo[d]imidazole) Abemaciclib->Cyclin D-CDK4/6 Complex Inhibits experimental_workflow start Design of Benzimidazole Derivatives synthesis Chemical Synthesis of This compound and other derivatives start->synthesis purification Purification and Structural Characterization (NMR, Mass Spec, etc.) synthesis->purification in_vitro_screening In Vitro Biological Evaluation purification->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) against Cancer Cell Lines in_vitro_screening->cytotoxicity kinase_assay Kinase Inhibition Assays (e.g., CDK4/6 Assay) in_vitro_screening->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Studies (Xenograft Models) lead_optimization->in_vivo_studies end Preclinical Candidate in_vivo_studies->end

References

A Comparative Purity Analysis of Commercial Benzimidazole Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative analysis of the commercial purity of "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" and a structurally related alternative, "6-bromo-1H-benzimidazole."

This document outlines the typical purity profiles of these compounds available from commercial suppliers, details the experimental protocols for purity assessment, and provides a logical workflow for analysis. The data presented is a synthesis of information from various chemical suppliers and analytical methodology guides.

Commercial Purity Comparison

The purity of commercially available chemical compounds can vary between suppliers and even between batches. For critical applications in drug development, it is essential to perform in-house purity verification. The following table summarizes the advertised purity levels for the target compound and a selected alternative.

Compound NameStructureAdvertised Purity Range (%)Common Analytical Methods
This compoundStructure not available for display96% to ≥99.0%[1][2][3][4]HPLC, GC-MS, ¹H NMR
6-bromo-1H-benzimidazoleStructure not available for display97%[5]HPLC, ¹H NMR, Elemental Analysis

Note: The purity values are based on information provided by various commercial suppliers and should be considered as typical ranges. Independent verification is strongly recommended.

Understanding Potential Impurities

Impurities in "this compound" can arise from the starting materials, side reactions during synthesis, or degradation. A common synthesis route involves the cyclization of a substituted phenylenediamine derivative.[1] Potential impurities could include:

  • Unreacted starting materials: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine and other reactants.[1]

  • Isomers: Positional isomers formed during the cyclization reaction.

  • Related substances: By-products from side reactions, such as over-alkylation or incomplete halogenation.

  • Residual solvents: Solvents used during the reaction and purification steps.

Experimental Protocols for Purity Determination

Accurate determination of purity requires robust analytical methods. The following are detailed protocols for the most common techniques used for the analysis of benzimidazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for assessing the purity of non-volatile organic compounds.

a) Method Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

b) Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds and can provide information about the molecular weight of impurities.

a) Method Parameters:

ParameterRecommended Conditions
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu
Sample Preparation Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or methanol.

b) Data Analysis:

The purity is determined by the relative peak area of the main component. The mass spectrum of each peak is used to identify the compound and potential impurities.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR) against a certified internal standard.

a) Method Parameters:

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard A certified standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl fumarate).
Pulse Program A standard single-pulse experiment with a relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and the standard.
Data Processing Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

b) Data Analysis:

The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the purity analysis of a commercial benzimidazole derivative.

G cluster_0 Phase 1: Sample Reception and Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis and Reporting A Receive Commercial Sample B Document Sample Information (Supplier, Lot No., etc.) A->B C Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B->C D HPLC Analysis (Primary Purity Assessment) C->D E GC-MS Analysis (Impurity Identification) C->E F ¹H NMR Analysis (Structural Confirmation & qNMR) C->F G Calculate Purity from HPLC Data D->G H Identify Impurities from GC-MS Data E->H I Confirm Structure and Quantify with ¹H NMR F->I J Generate Final Purity Report G->J H->J I->J G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr ¹H NMR Analysis main Purity Assessment of Benzimidazole Derivative hplc HPLC main->hplc gcms GC-MS main->gcms nmr ¹H NMR main->nmr purity_hplc Quantitative Purity (%) hplc->purity_hplc impurities_hplc Number of Impurities hplc->impurities_hplc mw_id Molecular Weight of Impurities gcms->mw_id volatile_impurities Volatile/Semi-Volatile Impurities gcms->volatile_impurities structure_confirm Structural Confirmation nmr->structure_confirm qnmr_purity Quantitative Purity (qNMR) nmr->qnmr_purity

References

A Comparative Guide to the Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a crucial intermediate in the manufacturing of Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[1][2][3][4] The comparison is based on published experimental data, focusing on reaction conditions, yield, and purity to aid in the selection of the most suitable method for specific laboratory or industrial needs.

Comparative Analysis of Synthesis Routes

Two primary methods for the synthesis of this compound have been identified: an intramolecular cyclization reaction and a reductive amination pathway. The following table summarizes the key quantitative data for each route, offering a side-by-side comparison of their performance.

ParameterRoute 1: Intramolecular CyclizationRoute 2: Reductive Amination
Starting Material (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine5-bromo-7-fluoro-2-methyl-1H-benzimidazole and Acetone
Key Reagents Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Sodium acetate borohydride
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, or N-methylformamideNot explicitly stated, implied organic phase
Reaction Temperature 40-100 °C (NaH method); <30 °C initially, then 70-75 °C (t-BuOK method)[1][5][6]50 °C[3][6]
Reaction Time 4-10 hours (NaH method)[5]4 hours[3][6]
Reported Yield 60% (NaH method); Not explicitly stated for t-BuOK method, but produced 11 kg from 16.2 kg starting material80%[6]
Reported Purity Not explicitly stated99% (by liquid chromatography)[6]

Synthesis Pathways Overview

The two synthesis routes employ distinct chemical strategies to construct the target benzimidazole ring system. The following diagram illustrates the logical flow of each pathway.

Synthesis_Comparison cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Reductive Amination A1 N-(4-bromo-2,6-difluorophenyl)- N'-isopropylacetamidine P1 Strong Base (NaH or t-BuOK) A1->P1 Aprotic Solvent R1 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole P1->R1 Cyclization B1 5-bromo-7-fluoro-2-methyl- 1H-benzimidazole P2 Sodium acetate borohydride B1->P2 B2 Acetone B2->P2 R2 6-bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole P2->R2 Reductive Amination

References

The Central Role of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole in Abemaciclib Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of bringing new therapies to patients. Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of certain types of breast cancer. A key building block in its complex synthesis is the heterocyclic compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. This guide provides a detailed comparison of its efficacy against potential alternatives, supported by available experimental data, to inform synthetic strategy and process optimization.

The primary route for incorporating the benzimidazole moiety into the Abemaciclib scaffold involves a palladium-catalyzed Suzuki coupling reaction, followed by a Buchwald-Hartwig amination.[4] The efficiency of these reactions is paramount for the overall yield and purity of the final API.

Comparative Data on Key Synthetic Steps

While specific data for alternative benzimidazole intermediates is scarce, the following tables summarize the reported experimental data for the key reactions using this compound. This information serves as a benchmark for evaluating the efficacy of the current standard.

Table 1: Suzuki Coupling Reaction Data

IntermediateCoupling PartnerCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compound5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-ylaminePd(OAc)₂ / Xantphostert-Amyl alcohol98-1002-482.8599.79

This data is compiled from a representative experimental protocol found in the literature.[5]

Table 2: Buchwald-Hartwig Amination (Conceptual Alternative)

It is important to note that the primary synthetic routes described in the literature favor a Suzuki coupling to form the C-C bond between the benzimidazole and pyrimidine rings. A Buchwald-Hartwig amination is then often employed to couple the resulting intermediate with an aminopyridine derivative. A direct Buchwald-Hartwig amination between this compound and a suitable pyrimidine amine is a theoretical alternative, though less commonly reported in detail for the specific Abemaciclib synthesis. The efficacy of such a step would be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of Abemaciclib, providing a practical guide for laboratory-scale synthesis.

Synthesis of this compound

The synthesis of the key benzimidazole intermediate itself is a multi-step process. One common method involves the cyclization of a substituted N-phenylacetamidine derivative. The specific conditions, including base and solvent, are crucial for achieving high yield and purity.

Suzuki Coupling for the Formation of the Abemaciclib Core Structure

Materials:

  • This compound

  • 5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-ylamine

  • Palladium acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • tert-Amyl alcohol

Procedure:

  • To a reaction vessel, add this compound, 5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-ylamine, potassium carbonate, and Xantphos in tert-amyl alcohol.

  • Bubble argon or nitrogen gas through the mixture to create an inert atmosphere.

  • Add palladium acetate to the reaction mixture.

  • Heat the reaction mixture to 98-100 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the coupled product.[5]

Visualizing the Synthetic Pathway

The synthesis of Abemaciclib is a sequential process involving the assembly of key fragments. The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis.

Abemaciclib_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reactions Synthetic Steps cluster_product Final Product A Substituted Phenylenediamine R1 Cyclization A->R1 B This compound R2 Suzuki Coupling B->R2 C 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine R3 Buchwald-Hartwig Amination C->R3 D 2,4-dichloro-5-fluoropyrimidine D->R2 R1->B R2->R3 R4 Reductive Amination (Final Step) R3->R4 P Abemaciclib R4->P

Diagram 1: Abemaciclib Synthesis Workflow

Logical_Relationship Start Starting Materials Intermediate1 Formation of Benzimidazole Core (this compound) Start->Intermediate1 Intermediate2 Formation of Pyrimidine-Benzimidazole Linkage (Suzuki Coupling) Intermediate1->Intermediate2 Intermediate3 Addition of Aminopyridine Side Chain (Buchwald-Hartwig Amination) Intermediate2->Intermediate3 FinalProduct Abemaciclib Intermediate3->FinalProduct

Diagram 2: Logical Flow of Abemaciclib Synthesis

Conclusion

Based on the available scientific literature, this compound stands as the well-established and highly effective intermediate for the synthesis of Abemaciclib. The reported yields and purities for the key Suzuki coupling step are high, indicating an efficient and well-optimized process.

While the exploration of alternative benzimidazole derivatives could potentially lead to further process improvements or the discovery of novel analogs, there is currently a lack of published, direct comparative data to suggest a more efficacious alternative. The specific electronic and steric properties conferred by the bromo, fluoro, isopropyl, and methyl substituents on the benzimidazole ring appear to be finely tuned for both the synthetic reactions and the ultimate biological activity of Abemaciclib.[3][6] Therefore, for researchers and manufacturers aiming to synthesize Abemaciclib, this compound remains the intermediate of choice, supported by robust and reproducible experimental evidence. Future research into structure-activity relationships and process optimization may yet unveil viable alternatives, but the current data firmly supports the efficacy of the established synthetic route.

References

A Comparative Guide to Analytical Method Validation for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical method validation for pharmaceutical intermediates like 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key starting material in the synthesis of several active pharmaceutical ingredients (APIs), is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of potential analytical methods for this compound and outlines the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6][7]

While specific validated methods for this particular intermediate are not extensively published, this document details proposed experimental protocols and performance characteristics for common analytical techniques. The data presented in the tables are based on typical acceptance criteria derived from ICH guidelines to aid researchers in developing and validating their own methods.

Workflow for Analytical Method Validation

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended purpose. The general workflow involves planning, executing, and documenting the validation study.

Analytical Method Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase p1 Define Analytical Procedure's Intended Purpose p2 Select Validation Performance Characteristics p1->p2 p3 Develop Validation Protocol & Acceptance Criteria p2->p3 e1 Prepare Validation Materials (e.g., Standards, Spiked Samples) p3->e1 Protocol Approved e2 Execute Validation Experiments (e.g., Accuracy, Precision) e1->e2 e3 Collect & Process Data e2->e3 r1 Evaluate Results Against Acceptance Criteria e3->r1 Data Available r2 Prepare Validation Report r1->r2 r3 Document Deviations & Conclusions r2->r3

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements, such as whether the goal is to determine the purity of the compound, quantify its concentration, or identify potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common and powerful techniques for the analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Given the benzimidazole core, which contains a chromophore, UV detection is a suitable choice.

Proposed Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-300 nm).

  • Injection Volume: 10 µL.

  • Standard Solution: A solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Sample Solution: A solution of the test sample prepared in the same solvent as the standard.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in a formulation), and analyte-spiked samples. Assess peak purity using a DAD detector.No interference at the retention time of the analyte peak. Peak purity index should be greater than 0.99.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels.Mean recovery should be within 98.0-102.0%.[1]
Precision - Repeatability: 6 replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on the results (e.g., system suitability parameters remain within limits, RSD of results < 2.0%).
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the target compound has a relatively high molecular weight, it may be amenable to GC analysis, especially for purity and impurity profiling.

Proposed Experimental Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Standard and Sample Preparation: Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Table 2: GC-MS Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum.No interfering peaks at the retention time of the analyte. The mass spectrum of the sample peak should match the reference standard.
Linearity Analyze at least five concentrations over the specified range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies at three concentration levels.Mean recovery should be within 95.0-105.0%.
Precision - Repeatability: 6 replicate injections of the standard solution. - Intermediate Precision: Analysis on different days or with different equipment.Relative Standard Deviation (RSD) ≤ 5.0%.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1 for a characteristic ion).The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1 for a characteristic ion).The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Vary parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate.No significant impact on the results (e.g., retention time shift within acceptable limits, peak shape remains good).

Method Selection Guide

The choice between HPLC and GC-MS will depend on the specific analytical needs. The following decision tree can guide the selection process.

Method Selection Decision Tree start What is the primary analytical goal? q1 Is the analyte thermally stable and volatile? start->q1 gcms Consider GC-MS for impurity identification and volatile analysis. q1->gcms Yes q2 Is identification of unknown impurities required? q1->q2 No / Unsure hplc Use HPLC-UV for routine quantification and purity. q2->hplc No lcms Consider LC-MS for non-volatile impurity identification. q2->lcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for pharmaceutical intermediates is a regulatory requirement and a cornerstone of quality assurance. While specific published data for "this compound" is scarce, this guide provides a framework based on ICH guidelines for establishing robust and reliable HPLC and GC-MS methods. Researchers and drug development professionals are encouraged to use these proposed protocols and acceptance criteria as a starting point for their internal method development and validation activities, ensuring that the analytical procedures are fit for their intended purpose.

References

A Comparative Guide to the Spectral Properties of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of public experimental spectral data, this document focuses on predicted spectral characteristics and provides detailed experimental protocols to enable researchers to acquire and compare their own data. The guide also includes information on structurally similar compounds to provide a basis for comparison.

Compound Profiles and Predicted Spectral Data

This section summarizes the key physical properties and predicted spectral data for the target compound and two relevant alternatives. The predicted data is based on standard spectroscopic principles and provides a baseline for experimental verification.

Table 1: Physical and Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Mass Spectrum (m/z)
This compoundC₁₁H₁₂BrFN₂271.13[1][2][3][M+H]⁺: 272.0, 274.0 (approx. 1:1 ratio due to Br isotopes)[4][5]
4-bromo-6-fluoro-1H-benzo[d]imidazoleC₇H₄BrFN₂215.02[6][M+H]⁺: 215.0, 217.0 (approx. 1:1 ratio due to Br isotopes)
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazoleC₁₁H₁₃BrN₂253.14[7][M+H]⁺: 254.0, 256.0 (approx. 1:1 ratio due to Br isotopes)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, δ ppm)

Compound NameAromatic ProtonsIsopropyl ProtonsMethyl Protons
This compound~7.0 - 7.5 (2H, m)~4.8 (1H, septet), ~1.6 (6H, d)~2.6 (3H, s)
4-bromo-6-fluoro-1H-benzo[d]imidazole~7.2 - 7.8 (3H, m)N/AN/A
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole~7.1 - 7.6 (3H, m)~4.7 (1H, septet), ~1.5 (6H, d)~2.5 (3H, s)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, δ ppm)

Compound NameAromatic CarbonsImidazole CarbonsIsopropyl CarbonsMethyl Carbon
This compound~100 - 150 (with C-F and C-Br splitting)~155 (C2), ~140 (C7a), ~115 (C3a)~50 (CH), ~22 (CH₃)~15
4-bromo-6-fluoro-1H-benzo[d]imidazole~105 - 150 (with C-F and C-Br splitting)~145 (C2), ~135 (C7a), ~110 (C3a)N/AN/A
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole~110 - 145 (with C-Br splitting)~153 (C2), ~142 (C7a), ~120 (C3a)~48 (CH), ~23 (CH₃)~14

Experimental Workflow for Spectral Data Comparison

The following diagram illustrates a logical workflow for the acquisition and comparison of spectral data for the target compound and its alternatives.

Spectral_Data_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis & Comparison Synthesis Synthesize Target and Alternative Compounds Purification Purify Compounds (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acq 1H and 13C NMR Spectroscopy Purification->NMR_Acq MS_Acq Mass Spectrometry (e.g., ESI-MS) Purification->MS_Acq Structure_Verification Verify Chemical Structures NMR_Acq->Structure_Verification MS_Acq->Structure_Verification Data_Tabulation Tabulate Quantitative Data (Chemical Shifts, m/z) Structure_Verification->Data_Tabulation Comparison Comparative Analysis of Spectra Data_Tabulation->Comparison

Caption: Workflow for Synthesis, Spectral Data Acquisition, and Comparative Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.0-2.0 s.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and observe the characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which will result in two major peaks separated by approximately 2 m/z units.

This guide provides a foundational framework for the spectral analysis and comparison of this compound and its analogues. Researchers can utilize the provided protocols and predicted data as a reference for their experimental work.

References

A Comparative Benchmarking of Synthesis Yields for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of reported synthesis yields for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the preparation of kinase inhibitors such as Abemaciclib.[1][2] The following sections detail the experimental protocols for different synthetic routes and present a clear comparison of their efficiencies.

Comparison of Synthesis Yields

Two primary methods for the synthesis of this compound are compared below, highlighting differences in reagents, conditions, and reported yields.

MethodStarting MaterialKey ReagentsSolvent(s)Reaction TemperatureReaction TimeReported Yield (%)
Method 1 (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidinePotassium tert-butoxideN-methylformamide70-75°CNot SpecifiedNot Specified
Method 2 N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidineSodium hydrideDimethyl sulfoxide (DMSO)40-100°C4-10 hours60%
Alternative Method 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and AcetoneSodium acetate borohydrideNot Specified50°C4 hours80%

Experimental Protocols

Method 1: Potassium tert-butoxide Mediated Cyclization

This procedure involves the cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine using a strong base.

Procedure:

  • Potassium tert-butoxide (6.9 kg) is added in batches to a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg), while maintaining the reaction temperature below 30°C.

  • The reaction mixture is then heated to 70-75°C and monitored by HPLC until completion.

  • After cooling to 20-30°C, the reaction is quenched by the addition of water (227 kg).

  • Extraction is carried out with methyl tert-butyl ether (37 kg x 4).

  • The combined organic phases are washed with brine (49 kg x 2).

  • The organic phase is concentrated to a volume of 25-30 L.

  • n-Hexane (64 kg) is added to the concentrate, and the resulting slurry is filtered to yield the final product (11 kg).[1][3]

  • For further purification, the crude product can be dissolved in dichloromethane, filtered through silica gel and Celite, and recrystallized from a mixed solvent of methyl tert-butyl ether/hexane.[1][3]

Method 2: Sodium Hydride Mediated Cyclization

This method utilizes sodium hydride to facilitate the intramolecular cyclization reaction.

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, add 20.61g of sodium hydride.

  • Add 500ml of dimethyl sulfoxide (DMSO) and stir the suspension at a constant temperature of 15°C.

  • Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in an aprotic solvent.

  • Slowly add the dissolved starting material to the sodium hydride suspension.

  • Heat the reaction mixture to a temperature between 40-100°C and maintain stirring for 4-10 hours.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous solution three times with an organic solvent.

  • Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate.

  • Dissolve the concentrated residue in n-hexane and add deionized water.

  • Allow the mixture to stand overnight for crystallization.

  • Filter the white crystals and dry to obtain 55.52g of the product, corresponding to a 60% yield.[4]

Alternative Method: Reductive Amination and Cyclization

This alternative route involves the synthesis from 5-bromo-7-fluoro-2-methyl-1H-benzimidazole and acetone.

Procedure:

  • Combine the organic phase from a previous step (not detailed in the source) with 110g (1.90mol) of acetone in a 2L four-necked flask and stir.

  • Add 340g (1.61mol) of sodium acetate borohydride in batches.

  • Heat the mixture to 50°C in an oil bath and maintain the temperature for 4 hours, monitoring the reaction by TLC (developing solvent: dichloromethane:methanol = 20:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel.

  • Separate the aqueous layer and wash the organic layer twice with 200g of water.

  • Concentrate the organic phase to dryness to obtain the crude yellow solid.

  • Recrystallize the crude product from twice its mass of n-heptane, cooling to 5°C for two hours to induce crystallization.

  • Filter the crystals to obtain 318g of a pale yellow to off-white product, achieving a total yield of 80% with a purity of 99% by liquid chromatography.[3]

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic pathways for producing this compound, highlighting the key starting materials and reaction types.

Synthesis Routes for this compound cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Final Product A N-(4-bromo-2,6-difluorophenyl)- N'-isopropylacetamidine C Potassium tert-butoxide (Method 1) A->C D Sodium Hydride (Method 2) A->D B 5-bromo-7-fluoro-2-methyl- 1H-benzimidazole + Acetone E Sodium Acetate Borohydride (Alternative Method) B->E F 6-bromo-4-fluoro-1-isopropyl-2-methyl- 1H-benzo[d]imidazole C->F Yield: Not Specified D->F Yield: 60% E->F Yield: 80%

Caption: Comparative synthesis pathways for the target benzimidazole derivative.

This guide provides a foundational comparison for researchers and professionals in drug development to make informed decisions regarding the synthesis of this compound. The choice of synthetic route will ultimately depend on factors such as reagent availability, cost, scalability, and desired purity.

References

In-silico studies of "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In-Silico Analysis of Benzimidazole Derivatives as Potential Therapeutic Agents

Guiding Future Drug Discovery Efforts for Novel Benzimidazole Compounds

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. Among the vast number of benzimidazole-containing molecules, "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" has emerged as a critical pharmaceutical intermediate. Its primary significance lies in its role as a key building block in the synthesis of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Given the clinical importance of this intermediate, a comprehensive in-silico evaluation of its potential derivatives is a logical step in the exploration of new therapeutic opportunities.

While direct in-silico studies on derivatives of "this compound" are not yet prevalent in published literature, a wealth of computational research on other benzimidazole derivatives provides a robust framework for comparison and prediction. These studies consistently employ in-silico methods such as molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and Density Functional Theory (DFT) to assess the therapeutic potential of novel compounds. This guide will synthesize findings from various in-silico studies on diverse benzimidazole derivatives to offer a comparative perspective for researchers, scientists, and drug development professionals.

Comparative In-Silico Data of Benzimidazole Derivatives

The following tables summarize quantitative data from in-silico studies on various benzimidazole derivatives, offering a comparative look at their potential efficacy and drug-like properties.

Table 1: Molecular Docking and Biological Activity of Selected Benzimidazole Derivatives

Compound ClassTarget ProteinDocking Score (kcal/mol)Predicted ActivityKey Interacting ResiduesReference
Benzimidazole-ThiadiazoleEGFR Tyrosine Kinase-EGFR InhibitionLYS721, THR830[3]
2-(4-(methylsulfonyl) phenyl) benzimidazolesCOX-2-COX-2 Inhibition-[4][5]
Benzimidazole-HydrazoneLanosterol 14α-demethylase (CYP51)-Antifungal-[6]
Benzimidazole-OxadiazoleVEGFR2-Anticancer-[7]
Benzimidazole-Triazole-Pyridine GlycosidesEGFR-Anticancer-[8]
N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide--8.12AnticancerArg184, Lys179[9]
Benzimidazole-piperazineUrease-Urease Inhibition-[10]

Table 2: In-Silico ADMET Prediction of Representative Benzimidazole Derivatives

Compound ClassPredicted Intestinal AbsorptionBlood-Brain Barrier PenetrationCYP450 InhibitionPredicted ToxicityReference
2-(4-(methylsulfonyl) phenyl) benzimidazolesGood--Low[4][5]
Benzimidazole-HydrazoneDrug-like characters--Not cytotoxic[6]
Benzimidazole-OxadiazoleFavorable oral bioavailability---[7]
Benzimidazole-Triazole-Pyridine Glycosides----[8]
Cobalt Coordination Compounds of BenzimidazoleGood gastrointestinal absorptionDefined-Potential as chemotherapeutic agents[11]

Experimental Protocols for In-Silico Studies

The methodologies outlined below are representative of the in-silico techniques frequently applied to the study of benzimidazole derivatives. These protocols can serve as a standard workflow for the computational evaluation of novel "this compound" derivatives.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand within the active site of a target protein.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to dock the prepared ligands into the active site of the prepared protein. The docking parameters are set to allow for a thorough search of the conformational space.

  • Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the amino acid residues of the protein are visualized and examined.[3][6][12]

ADMET Prediction

In-silico ADMET prediction is crucial for evaluating the drug-like properties of candidate molecules early in the drug discovery process.

  • Input: The chemical structures of the benzimidazole derivatives are submitted to an online ADMET prediction server or standalone software (e.g., SwissADME, ProTOX II, pkCSM).[11][13]

  • Parameter Calculation: The software calculates various physicochemical and pharmacokinetic properties, including but not limited to:

    • Absorption: Intestinal absorption, Caco-2 permeability.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity, carcinogenicity.

  • Analysis: The predicted ADMET properties are compared against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of the compounds to be developed into orally bioavailable drugs.[4][5]

Visualizing In-Silico Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical in-silico drug discovery workflow and a generalized signaling pathway that can be targeted by benzimidazole derivatives.

G cluster_0 In-Silico Drug Discovery Workflow A Compound Library of Benzimidazole Derivatives C Molecular Docking Simulation A->C B Target Protein Selection & Preparation B->C D Binding Affinity & Pose Analysis C->D E In-Silico ADMET Prediction D->E F Lead Compound Identification E->F

Caption: A typical workflow for in-silico drug discovery of benzimidazole derivatives.

G cluster_1 Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Benzimidazole Benzimidazole Derivative (Inhibitor) Benzimidazole->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a kinase signaling pathway by a benzimidazole derivative.

Conclusion

The in-silico analysis of benzimidazole derivatives has proven to be an invaluable tool in modern drug discovery, enabling the rapid screening and prioritization of compounds with therapeutic potential. While specific computational studies on derivatives of "this compound" are yet to be widely published, the extensive body of research on other benzimidazoles provides a clear roadmap for future investigations. By leveraging established in-silico protocols for molecular docking and ADMET prediction, researchers can efficiently explore the chemical space around this critical pharmaceutical intermediate. The comparative data presented in this guide serves as a foundational resource for scientists and drug development professionals, facilitating the rational design of novel benzimidazole-based therapeutics with improved efficacy and safety profiles. The continued application of these computational methods will undoubtedly accelerate the discovery of the next generation of benzimidazole drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" has emerged as a key intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of this compound, offering insights into how modifications of its core structure may influence its biological activity as a kinase inhibitor. The information presented herein is supported by experimental data from the literature and detailed experimental protocols to aid in the design and evaluation of novel therapeutic agents.

Data Presentation: Biological Activity of the Parent Compound

CompoundCancer Cell LineIC₅₀ (µM)
This compoundMCF-7 (Breast)1.61 ± 0.92
This compoundA549 (Lung)1.98 ± 1.22

Data sourced from Benchchem[3]

Structure-Activity Relationship (SAR) Analysis of Analogs

The following sections delve into the anticipated impact of structural modifications at key positions of the "this compound" scaffold, based on established SAR principles for benzimidazole-based kinase inhibitors.

1. The Benzimidazole Core: The benzimidazole nucleus serves as a crucial scaffold, providing the necessary framework for interaction with the kinase active site.[5] In many kinase inhibitors, the benzimidazole moiety is involved in forming key hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[6]

2. Substitution at the 2-position (Methyl Group): The 2-position of the benzimidazole ring is a critical point for substitution. In the case of Abemaciclib, this position is part of a larger 2-anilinopyrimidine substituent that is essential for its high affinity and selectivity for CDK4/6.[4] For the parent compound, the small methyl group likely plays a role in orienting the molecule within the active site. Replacing the methyl group with larger or more functionalized moieties would be a key area for analog synthesis to enhance potency and explore interactions with different kinases.

3. Substitution at the N-1 position (Isopropyl Group): The N-1 substituent is crucial for modulating the physicochemical properties and biological activity of benzimidazole derivatives. The isopropyl group in the parent compound is a relatively small, lipophilic group. SAR studies on other benzimidazole-based inhibitors have shown that variations at this position can significantly impact potency and selectivity. For instance, the introduction of larger, more complex groups can lead to enhanced interactions with the solvent-exposed region of the kinase active site.

4. Substitution at the 4-position (Fluoro Group): The presence of a fluorine atom at the 4-position can influence the compound's electronic properties and metabolic stability. Fluorine substitution can alter the pKa of the benzimidazole nitrogen, potentially affecting its hydrogen bonding capabilities. Furthermore, the strategic placement of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

5. Substitution at the 6-position (Bromo Group): The bromine atom at the 6-position is another key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Additionally, the bromo group increases the lipophilicity of the molecule, which can affect its cell permeability and overall pharmacology. Replacing bromine with other halogens or different functional groups would likely have a significant impact on the compound's activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel kinase inhibitors. The following are standard protocols for in vitro kinase inhibition and cell viability assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials:

    • Kinase of interest (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)

    • Kinase substrate (e.g., Retinoblastoma protein, Rb)

    • ATP

    • Test compounds (analogs of this compound)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Data is typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compounds

    • 96-well sterile microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or isopropanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

CDK4/6-Cyclin D Signaling Pathway

The following diagram illustrates the central role of the CDK4/6-Cyclin D complex in cell cycle progression, the target of many benzimidazole-based inhibitors.

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Transcription pRb pRb pRb->E2F Releases Inhibitor Benzimidazole Analog (e.g., Abemaciclib) Inhibitor->ActiveComplex Inhibits

Caption: The CDK4/6-Cyclin D signaling pathway and its inhibition.

General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of novel kinase inhibitors.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for GI50) Purification->CellAssay SAR_Analysis Structure-Activity Relationship Analysis KinaseAssay->SAR_Analysis CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Process End Identification of Lead Compound(s) SAR_Analysis->End Lead_Opt->Start

Caption: A general workflow for SAR studies of kinase inhibitors.

References

Comparative Analysis of Benzimidazole-Derived Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential. Notably, its derivatives have been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription whose dysregulation is a hallmark of cancer. This guide provides a comparative analysis of various benzimidazole-derived CDK inhibitors, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance Comparison of Benzimidazole-Derived CDK Inhibitors

The inhibitory potency of benzimidazole derivatives varies significantly based on the substitutions on the benzimidazole core. This structure-activity relationship (SAR) is crucial for the rational design of potent and selective CDK inhibitors. The following tables summarize the in vitro inhibitory activities of representative benzimidazole-based CDK inhibitors against various CDK-cyclin complexes and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Benzimidazole Derivatives against Cyclin-Dependent Kinases (IC50)

Compound IDScaffoldCDK1/CycB (nM)CDK2/CycA (nM)CDK4/CycD1 (nM)CDK6/CycD3 (nM)CDK9/CycT1 (nM)Reference
Abemaciclib 2-anilinopyrimidine-benzimidazole>1000-210-[1]
SNS-032 Aminothiazole-benzimidazole4838>1000>10004
Compound 3c 2-thiobenzimidazole-Active---[1][2]
Compound 3l 2-thiobenzimidazole-Active---[1][2]
Compound 2a Phenyl-benzimidazole-760---[3]
Compound 2c Phenyl-benzimidazole-840---[3]
Compound 32 Pteridinone-benzimidazole>10000>1000016.730.5>10000[4]
Compound 34 Pteridinone-benzimidazole>10000>10000---[4]

Note: "-" indicates data not available. "Active" indicates that the compound showed inhibitory activity, but the exact IC50 value was not specified in the cited source.

Table 2: Anti-proliferative Activity of Benzimidazole Derivatives in Cancer Cell Lines (IC50)

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 3c HCT-116Colon CancerActive[1]
Compound 3l TK-10Renal CancerActive[1]
Compound 2a MCF-7Breast Cancer11.54[3]
Compound 2c MCF-7Breast Cancer4.36[3]
Compound 32 MCF-7Breast Cancer6.32[4]
Compound 34 MCF-7Breast Cancer5.71[4]

Note: "Active" indicates that the compound showed anti-proliferative activity, but the exact IC50 value was not specified in the cited source.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to characterize them.

CDK-Mediated Cell Cycle Regulation

CDK inhibitors derived from benzimidazoles primarily exert their anti-cancer effects by arresting the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through its different phases. A critical substrate is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 and subsequently CDK2 leads to the release of the E2F transcription factor, which activates the transcription of genes required for DNA synthesis and progression from the G1 to the S phase. Benzimidazole inhibitors that target these CDKs prevent pRb phosphorylation, leading to G1 cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_inhibitors Inhibition cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates pRb_E2F pRb E2F CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases pRb_p->E2F sustained release CyclinE Cyclin E E2F->CyclinE upregulates DNA_Replication DNA Replication E2F->DNA_Replication promotes Benzimidazole_CDK46_Inhibitors Benzimidazole CDK4/6 Inhibitors Benzimidazole_CDK46_Inhibitors->CDK46 CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRb_p hyper- phosphorylates

Caption: Simplified CDK/Rb signaling pathway in G1/S transition.

Experimental Workflow for Inhibitor Evaluation

The characterization of novel CDK inhibitors involves a multi-step process, starting from the synthesis of the compounds to their biological evaluation in biochemical and cell-based assays.

Experimental_Workflow Synthesis Chemical Synthesis of Benzimidazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Purification->Cell_Viability_Assay IC50_determination IC50 Determination (CDK1, 2, 4, 6, 9) Biochemical_Assay->IC50_determination Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Cell_Culture->Cell_Viability_Assay GI50_determination GI50 Determination Cell_Viability_Assay->GI50_determination Mechanism_Studies Mechanism of Action Studies GI50_determination->Mechanism_Studies Western_Blot Western Blot (pRb, Cyclins, CDKs) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Arrest) Mechanism_Studies->Cell_Cycle_Analysis

Caption: General experimental workflow for evaluating CDK inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the evaluation of benzimidazole-derived CDK inhibitors.

Protocol 1: In Vitro CDK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Recombinant CDK/Cyclin complexes (e.g., CDK2/CycA, CDK4/CycD1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Benzimidazole test compounds dissolved in DMSO

  • Substrate (e.g., Histone H1 for CDK2, pRb-GST for CDK4)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the CDK/Cyclin enzyme solution (at 4x the final desired concentration) to each well.

    • To initiate the kinase reaction, add 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentration).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole test compounds for 48-72 hours. Include a DMSO-treated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis of pRb Phosphorylation

This technique is used to detect the phosphorylation status of the Retinoblastoma protein (pRb), a key substrate of CDKs.

Materials:

  • Cancer cell lines

  • Benzimidazole test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total-Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the benzimidazole inhibitors for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb. A decrease in this ratio upon treatment with a CDK inhibitor indicates target engagement. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

Benzimidazole-based compounds represent a promising class of CDK inhibitors with demonstrated efficacy in preclinical models. The comparative data presented in this guide highlight the importance of the substitution pattern on the benzimidazole scaffold for achieving high potency and selectivity. The detailed experimental protocols provide a foundation for researchers to evaluate novel benzimidazole derivatives and further advance the development of this important class of anti-cancer agents. Future efforts should focus on optimizing the pharmacokinetic properties and selectivity profiles of these compounds to translate their preclinical promise into clinical success.

References

A Comparative Guide to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful drug development. This guide provides a comprehensive comparison of commercially available reference standards for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of several pharmaceutical compounds, including the CDK4/6 inhibitor Abemaciclib.[1] This document outlines the product specifications from various suppliers, details recommended analytical methodologies for quality assessment, and provides visual workflows to aid in experimental design.

Comparison of Supplier Specifications

The selection of a reference standard requires careful consideration of its purity, characterization, and the documentation provided by the supplier. The following table summarizes the specifications for this compound reference standards from several prominent suppliers.

SupplierPurity SpecificationAnalytical Data ProvidedAppearanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pharmaffiliates High PuritySample COA, MSDS[2]Not Specified1231930-33-8C11H12BrFN2271.13
Chemicalbook ≥98.0%, ≥99.0% (Varies by supplier)H-NMR, HPLC/GC-MS, IR[3]White to off-white solid1231930-33-8C11H12BrFN2271.13
Sigma-Aldrich 95%Not specified, but COA and COO available upon request[4]Solid1231930-33-8C11H12BrFN2271.13
AK Scientific, Inc. 97%Not specifiedNot specified1231930-33-8C11H12BrFN2271.13
BLDpharm Not SpecifiedNMR, HPLC, LC-MS, UPLC & more available[5]Not Specified1231930-33-8C11H12BrFN2271.13
Hangzhou Leap Chem Co., Ltd. 98% minNot specifiedOff-white powder1231930-33-8C11H12BrFN2271.13

Experimental Protocols for Quality Assessment

To ensure the identity, purity, and quality of a this compound reference standard, a series of analytical tests should be performed. The following are recommended protocols based on established methods for benzimidazole derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of non-volatile and thermally labile compounds like benzimidazole derivatives.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically effective.

  • Flow Rate : A flow rate of 0.6 mL/min is a good starting point.[6]

  • Column Temperature : 35 °C.[6]

  • Detection : UV detection at a wavelength where the benzimidazole core exhibits strong absorbance, such as 254 nm or 288 nm, is recommended.[7]

  • Sample Preparation : Dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the reference standard.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common solvents for benzimidazole derivatives.

  • Experiments :

    • ¹H NMR : To identify the number and environment of protons.

    • ¹³C NMR : To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons for unambiguous structural elucidation.

  • Data Analysis : The acquired spectra should be compared with the expected chemical shifts and coupling constants for the structure of this compound. The data should be consistent with the assigned structure.[8][9]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Sample Introduction : The sample, dissolved in a suitable solvent, can be introduced via direct infusion or coupled with an HPLC system (LC-MS).

  • Data Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 272.1, confirming the molecular weight of 271.13 g/mol .[10]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical procedures for qualifying a reference standard of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reference Standard dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Analysis.

Analytical_Workflow cluster_tests Quality Control Tests cluster_results Verification RefStd Reference Standard (this compound) HPLC HPLC (Purity) RefStd->HPLC NMR NMR (Structure ID) RefStd->NMR MS Mass Spec (Molecular Weight) RefStd->MS IR IR (Functional Groups) RefStd->IR Purity_Check Purity ≥ 95% HPLC->Purity_Check Structure_Check Structure Confirmed NMR->Structure_Check MW_Check Correct MW MS->MW_Check Final_Approval Qualified Reference Standard Purity_Check->Final_Approval Structure_Check->Final_Approval MW_Check->Final_Approval

Caption: Overall Analytical Workflow for Reference Standard Qualification.

Potential Impurities

Understanding potential impurities is critical for a thorough quality assessment. Based on the common synthesis routes for this compound, potential impurities may include:

  • Starting materials : Unreacted N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine.

  • Isomers : Positional isomers formed during the cyclization reaction.

  • Related substances : Byproducts from side reactions, such as hydrolysis or dehalogenation products.

  • Residual solvents : Solvents used in the synthesis and purification steps (e.g., N,N-dimethylformamide, n-hexane, methyl tert-butyl ether).[10][11]

A well-characterized reference standard should have a comprehensive Certificate of Analysis that details the levels of any significant impurities.

Conclusion

The selection of a high-quality reference standard for this compound is a critical step in ensuring the accuracy and reliability of analytical data in research and drug development. This guide provides a framework for comparing available reference standards and outlines the necessary experimental protocols for their verification. By carefully evaluating supplier specifications and conducting thorough in-house quality control, researchers can confidently select a reference standard that meets the stringent requirements of their applications.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No. 1231930-33-8), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazard classification of this compound. While some sources indicate it is not classified as hazardous, others identify specific risks.[3][4] To ensure the highest safety standards, it is imperative to handle the substance as potentially hazardous, causing skin, eye, and respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection.Protects against eye irritation or serious eye damage from dust or splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber). Powder-free gloves are recommended.[5][6]Prevents skin contact which can cause irritation.[4] Double gloving is recommended when compounding or handling hazardous drugs.[7]
Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. An apron may also be used.[5][7]Minimizes skin contact with the compound.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[4][5]Prevents respiratory tract irritation.[4]

Operational and Handling Protocols

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4]

  • Facilities should be equipped with an eyewash station.[4]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust or fumes.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from sources of ignition.[4]

Emergency Procedures and Disposal Plan

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If irritation or discomfort persists, seek medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
Ingestion Rinse mouth with water. Seek medical attention.[3]

Accidental Release Measures:

  • Avoid dust formation.[3]

  • Prevent the substance from entering drains, waterways, or soil.[4]

  • Use appropriate PPE.

  • For spills, sweep up or absorb with inert material and place into a suitable, labeled disposal container.[4]

Disposal:

  • Dispose of contents and container in accordance with all federal, state, and local regulations.[4]

  • Do not reuse empty containers.[4]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Weigh Compound in Ventilated Enclosure B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E Experiment Complete F Segregate Waste (Solid, Liquid, Sharps) E->F H Dispose of Waste per Regulations F->H G Doff PPE Correctly G->H I Wash Hands Thoroughly H->I End of Process

Caption: Workflow for safe handling of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.